Cinnamyl butyrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-7-13(14)15-11-6-10-12-8-4-3-5-9-12/h3-6,8-10H,2,7,11H2,1H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYPQKZWNXANRB-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313849 | |
| Record name | trans-Cinnamyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellowish liquid, fruity slightly floral balsamic odour | |
| Record name | Cinnamyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water, miscible (in ethanol) | |
| Record name | Cinnamyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.010-1.020 | |
| Record name | Cinnamyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
78761-39-4, 103-61-7 | |
| Record name | trans-Cinnamyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78761-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 3-phenyl-2-propen-1-yl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078761394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl butyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 3-phenyl-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-Cinnamyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinnamyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKZ9V37P1G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Characteristics of Cinnamyl Butyrate (CAS 103-61-7)
Introduction
Cinnamyl butyrate, identified by the CAS Number 103-61-7, is an organic compound classified as an ester.[1] It is formed from the esterification of cinnamyl alcohol and butyric acid.[1][2] Structurally, it features a butanoate group attached to a 3-phenyl-2-propen-1-yl backbone. Recognized for its pleasant, sweet, and fruity aroma, often with balsamic and wine-like notes, this compound is a widely utilized component in the flavor and fragrance industries.[3][4][5] It is commonly found in perfumes, cosmetics, and as a flavoring agent in food products.[1][4] At room temperature, it exists as a clear, colorless to pale yellow liquid.[4][6][7] This guide provides a comprehensive overview of its core physical characteristics, standard experimental methodologies for their determination, and relevant safety information for researchers and drug development professionals.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These values are critical for its application in various formulations and for predicting its behavior under different experimental conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₂ | [3][4][6] |
| Molecular Weight | 204.27 g/mol | [3][4][8] |
| Appearance | Clear, colorless to pale yellow liquid | [4][6] |
| Odor | Sweet, fruity, balsamic, winey, cognac-like | [3][5][7] |
| Boiling Point | 299 - 301 °C at 760 mmHg 174 °C at 20 mmHg | [3][4][9][10] |
| Density | 1.010 - 1.017 g/cm³ at 25 °C | [3][9] |
| Refractive Index (n20/D) | 1.525 - 1.530 at 20 °C | [3][4][9] |
| Flash Point | > 110 °C (> 230 °F) [Closed Cup] | [3][9][11] |
| Vapor Pressure | 0.001 mmHg at 25 °C (estimated) | [9][11] |
| Solubility | - Soluble in alcohol and organic solvents - Insoluble in water (22.29 mg/L at 25 °C, est.) | [6][9][12] |
| logP (Octanol/Water) | 3.66 - 3.68 | [3] |
| Purity (Assay) | ≥96% | [4] |
Experimental Protocols for Property Determination
The following sections detail the standard methodologies for measuring the key physical properties of liquid esters like this compound.
Boiling Point Determination
The boiling point is determined at atmospheric and reduced pressures.
-
Atmospheric Pressure (Distillation Method - ASTM D1078):
-
A sample of this compound is placed in a distillation flask of appropriate size.
-
The flask is connected to a condenser and a receiving flask. A calibrated thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.
-
The flask is heated gently.
-
The temperature at which the liquid boils and the vapor condenses into the receiver is recorded as the boiling point. The initial and final boiling points are noted to establish the boiling range.
-
-
Reduced Pressure (Vacuum Distillation):
-
The same apparatus is used, but the system is connected to a vacuum pump.
-
A manometer is included to accurately measure the pressure within the system.
-
The pressure is reduced to the desired level (e.g., 20 mmHg).
-
The sample is heated, and the temperature at which it boils under the reduced pressure is recorded.
-
Density and Specific Gravity Measurement
Density is typically measured using a pycnometer or a digital density meter.
-
Pycnometer Method (ASTM D1480):
-
A pycnometer (a glass flask with a precise volume) is cleaned, dried, and weighed empty (m₁).
-
The pycnometer is filled with the this compound sample, ensuring no air bubbles are trapped. The temperature is equilibrated to 25 °C.
-
The filled pycnometer is weighed (m₂).
-
The pycnometer is emptied, cleaned, and filled with deionized water at the same temperature, then weighed again (m₃).
-
The density (ρ) is calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water. Specific gravity is the ratio of the sample's density to that of water.
-
Refractive Index Measurement
The refractive index is a measure of how light propagates through the substance and is determined using a refractometer.
-
Abbe Refractometer Protocol:
-
The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue.
-
The instrument is calibrated using a standard of known refractive index (e.g., distilled water).
-
A few drops of the this compound sample are placed on the surface of the lower prism.
-
The prisms are closed and locked. The instrument's water bath is set to maintain a constant temperature (20 °C).
-
The light source is switched on, and the eyepiece is adjusted until the field of view shows a distinct light/dark boundary.
-
The control knobs are adjusted to bring the boundary line exactly to the center of the crosshairs.
-
The refractive index is read directly from the instrument's scale.
-
Flash Point Determination
The flash point is determined to assess the flammability of the compound.
-
Tag Closed-Cup Method (ASTM D56):
-
The sample cup of the Tag Closed-Cup tester is filled with this compound to the specified level.
-
The lid is secured, and the apparatus is heated at a slow, constant rate.
-
At regular temperature intervals, a small test flame is introduced into the vapor space above the liquid.
-
The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a brief flash.
-
Logical Workflows and Relationships
While this compound is not known for involvement in biological signaling pathways, its synthesis and analytical characterization follow logical workflows.
References
- 1. CAS 103-61-7: this compound | CymitQuimica [cymitquimica.com]
- 2. Figures index : Application of Molecular Spectroscopies for the Compositional Analysis of Short Chain Cinnamyl Ester Mixtures : Science and Education Publishing [pubs.sciepub.com]
- 3. parchem.com [parchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Buy this compound for Perfumery - Evocative Perfumes [evocativeperfumes.com]
- 6. chemicalbull.com [chemicalbull.com]
- 7. chemicalbull.com [chemicalbull.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. This compound, 103-61-7 [thegoodscentscompany.com]
- 10. This compound Manufacturers, SDS MSDS, USA Canada [mubychem.com]
- 11. (E)-cinnamyl butyrate, 78761-39-4 [perflavory.com]
- 12. solubilityofthings.com [solubilityofthings.com]
Spectroscopic Data Interpretation of Cinnamyl Butyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl butyrate is an ester recognized for its characteristic fruity and balsamic aroma, finding applications in the flavor and fragrance industries. A thorough understanding of its chemical structure is paramount for quality control, regulatory compliance, and exploring its potential applications in various scientific domains. This technical guide provides an in-depth interpretation of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The document outlines detailed experimental protocols, presents quantitative data in structured tables, and utilizes visualizations to illustrate key concepts in spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.40 - 7.20 | m | 5H | Ar-H |
| 6.65 | d, J = 15.9 Hz | 1H | C₆H₅-CH=CH- |
| 6.28 | dt, J = 15.9, 6.3 Hz | 1H | C₆H₅-CH=CH- |
| 4.72 | d, J = 6.3 Hz | 2H | -CH₂-O- |
| 2.29 | t, J = 7.4 Hz | 2H | -CO-CH₂- |
| 1.67 | sextet, J = 7.4 Hz | 2H | -CH₂-CH₃ |
| 0.95 | t, J = 7.4 Hz | 3H | -CH₂-CH₃ |
Note: Predicted data based on typical chemical shift values and coupling constants for similar structures.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 173.2 | C =O |
| 136.4 | Ar-C (quaternary) |
| 134.1 | C₆H₅-C H=CH- |
| 128.6 | Ar-C H |
| 128.1 | Ar-C H |
| 126.6 | Ar-C H |
| 123.3 | C₆H₅-CH=C H- |
| 65.0 | -C H₂-O- |
| 36.2 | -CO-C H₂- |
| 18.4 | -C H₂-CH₃ |
| 13.7 | -C H₃ |
Note: Predicted data based on typical chemical shift values for similar functional groups.
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3028 | Weak | Aromatic C-H stretch |
| 2965, 2875 | Medium | Aliphatic C-H stretch |
| 1733 | Strong | C=O (ester) stretch[1] |
| 1655 | Medium | C=C (alkene) stretch |
| 1496, 1454 | Medium | Aromatic C=C stretch |
| 1220 - 1100 | Strong | C-O (ester) stretch[1] |
| 963 | Strong | =C-H bend (trans alkene) |
| 748, 692 | Strong | Aromatic C-H bend |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 204 | 15 | [M]⁺ (Molecular Ion) |
| 117 | 100 | [C₉H₉]⁺ (Cinnamyl cation) |
| 115 | 45 | [C₉H₇]⁺ |
| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |
| 71 | 40 | [C₄H₇O]⁺ (Butyryl cation) |
| 43 | 60 | [C₃H₇]⁺ (Propyl cation) |
Note: Fragmentation pattern is predicted based on the typical fragmentation of esters.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Both ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, for instance, a 400 or 500 MHz instrument. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds between pulses. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity, with a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy for all carbon signals, including quaternary carbons.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
A small drop of neat this compound is placed directly onto the diamond crystal of an ATR accessory installed in an FTIR spectrometer. A background spectrum of the clean, empty crystal is recorded first. The sample is then applied, ensuring good contact with the crystal surface. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. After analysis, the crystal is cleaned with a suitable solvent, such as isopropanol, and dried.
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared. A small volume (typically 1 µL) of the solution is injected into the GC-MS system. The gas chromatograph is equipped with a capillary column (e.g., a 30 m x 0.25 mm DB-5 or equivalent). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) at a rate of 10 °C/min to ensure good separation. Helium is typically used as the carrier gas. The separated components eluting from the GC column are introduced into the mass spectrometer, which is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a mass range of m/z 40-400.
Visualization of Spectroscopic Analysis Workflow and Fragmentation
Logical Workflow for Spectroscopic Data Analysis
The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound using a combination of spectroscopic techniques.
References
An In-depth Technical Guide to the Solubility of Cinnamyl Butyrate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cinnamyl butyrate, a widely used fragrance and flavoring agent, in common laboratory solvents. This document consolidates available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to guide researchers in their experimental design.
Introduction to this compound
This compound (3-phenyl-2-propen-1-yl butanoate) is an ester known for its sweet, fruity, and balsamic aroma. Its physicochemical properties, particularly its solubility, are crucial for its application in various formulations, including perfumes, cosmetics, and as a flavoring agent in the food industry. Understanding its behavior in different solvents is fundamental for formulation development, quality control, and in various research applications.
Chemical Structure:
-
Molecular Formula: C₁₃H₁₆O₂
-
Molecular Weight: 204.26 g/mol
-
Appearance: Colorless to pale yellow liquid[1]
-
CAS Number: 103-61-7
Solubility Data
The solubility of an organic compound like this compound is largely dictated by its molecular structure, particularly the balance between its nonpolar phenyl and alkyl groups and the polar ester group. This leads to its characteristic solubility profile, summarized below.
Quantitative Solubility Data
Quantitative data on the solubility of this compound in a wide range of common laboratory solvents is not extensively published. The available data, primarily for water, is presented in Table 1.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |
| Water | H₂O | 22.29 mg/L | 25 | Estimated value[2][3][4] |
| Water | H₂O | 0.032 g/L | Not Specified | Predicted value |
Qualitative Solubility Data
Qualitative assessments from various sources provide a broader understanding of this compound's solubility in organic solvents.
| Solvent/Solvent Class | Solubility Description | Source |
| Alcohol (general) | Soluble | [2][3][4] |
| Ethanol | Generally Soluble | [5] |
| Organic Solvents | Soluble | [1] |
| Nonpolar Organic Solvents (e.g., Hexane) | Generally Soluble | [5] |
| Oils | Soluble | |
| Dipropylene Glycol (DPG) | Miscible | |
| Isopropyl Myristate (IPM) | Miscible |
Based on its ester structure, this compound is expected to be soluble in a range of common organic solvents such as acetone, methanol, ethanol, diethyl ether, and hexane. However, it is poorly soluble in water due to its significant nonpolar hydrocarbon structure.[5]
Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data for this compound in various laboratory solvents, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique for this purpose.
Objective: To determine the saturation solubility of this compound in a selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), hexane) at a controlled temperature.
Materials and Equipment:
-
This compound (high purity, >98%)
-
Selected solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature water bath or incubator with shaking capability
-
Vortex mixer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected solvent. The excess solute should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking water bath or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Dilution and Analysis:
-
Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent to create a calibration curve.
-
Analyze the standard solutions and the diluted sample solution using the appropriate analytical method (HPLC or GC).
-
-
Quantification:
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature, typically expressed in g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for determining this compound solubility.
Conclusion
While comprehensive quantitative solubility data for this compound in common laboratory solvents is limited in publicly available literature, its qualitative behavior as a nonpolar ester indicates good solubility in most organic solvents and poor solubility in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. This information is critical for researchers and professionals in the fields of chemistry, food science, and drug development to ensure the effective formulation and application of this compound.
References
An In-depth Technical Guide to the Thermogravimetric Analysis of Cinnamyl Butyrate Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of thermogravimetric analysis (TGA) for assessing the thermal stability of cinnamyl butyrate. This compound, a fragrance and flavoring agent, may also find applications in various pharmaceutical formulations. Understanding its thermal stability is crucial for ensuring product quality, safety, and efficacy, particularly in manufacturing processes involving heat and for determining appropriate storage conditions.
Introduction to Thermogravravimetric Analysis (TGA)
Thermogravimetric analysis is a powerful analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This method is essential for determining the thermal stability and composition of materials.[1] By monitoring the mass loss of a substance as it is heated, one can identify the temperatures at which decomposition, oxidation, or dehydration occurs. The resulting data, typically plotted as a TGA curve (mass vs. temperature), provides valuable insights into the material's thermal properties.
Hypothetical Experimental Protocol for TGA of this compound
The following is a detailed, representative experimental protocol for conducting a thermogravimetric analysis of this compound. This protocol is based on standard methodologies for the analysis of organic compounds.
2.1. Instrumentation
A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates is required. The system should also have a gas-switching capability to allow for analysis in different atmospheres.
2.2. Sample Preparation
A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan, commonly made of alumina or platinum. A consistent sample mass should be used for all analyses to ensure comparability of results.
2.3. TGA Parameters
-
Temperature Range: 25 °C to 600 °C. The starting temperature is near ambient, and the final temperature is set to ensure complete decomposition of the sample.
-
Heating Rate: 10 °C/min. A linear heating rate is applied to ensure uniform heating of the sample.
-
Atmosphere: Nitrogen (inert gas). An inert atmosphere is used to study the thermal decomposition of the material without the influence of oxidation.
-
Flow Rate: 50 mL/min. A constant flow of the purge gas is maintained throughout the experiment to remove any gaseous decomposition products.
2.4. Data Acquisition
The mass of the sample is continuously monitored as a function of temperature. The data is recorded and plotted as a thermogram (TG curve) and its first derivative (DTG curve), which shows the rate of mass loss.
Illustrative TGA Data for this compound
The following table summarizes hypothetical quantitative data that could be obtained from the TGA of this compound under the experimental conditions described above. This data is illustrative and based on the expected thermal behavior of similar organic esters.
| Parameter | Value | Description |
| Onset Decomposition Temperature (Tonset) | 220 °C | The temperature at which significant mass loss begins. |
| Peak Decomposition Temperature (Tpeak) | 250 °C | The temperature at which the maximum rate of mass loss occurs, as indicated by the peak of the DTG curve. |
| Mass Loss at Tpeak | 55% | The percentage of mass lost at the peak decomposition temperature. |
| Final Decomposition Temperature (Tfinal) | 300 °C | The temperature at which the decomposition process is complete. |
| Residual Mass at 600 °C | < 1% | The amount of non-volatile residue remaining at the end of the analysis. |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for conducting a thermogravimetric analysis experiment.
Caption: A flowchart of the thermogravimetric analysis (TGA) experimental workflow.
Interpretation of Results and Significance
The TGA data provides critical information about the thermal stability of this compound. The onset decomposition temperature indicates the upper-temperature limit for the handling and storage of the compound before thermal degradation begins. The peak decomposition temperature reveals the point of maximum decomposition rate, which is a key parameter for characterizing the material's stability. A low residual mass suggests that the compound decomposes completely, leaving behind minimal non-volatile byproducts.
For drug development professionals, this information is vital for:
-
Formulation Development: Selecting appropriate excipients and manufacturing processes that do not exceed the thermal stability limits of this compound.
-
Shelf-life Studies: Predicting the long-term stability of products containing this compound under various temperature conditions.
-
Quality Control: Ensuring batch-to-batch consistency of the thermal properties of this compound.
References
In-depth Technical Guide on the Biological Mechanisms of Cinnamyl Butyrate and Related Moieties
To the Esteemed Community of Researchers, Scientists, and Drug Development Professionals,
This technical guide addresses the current scientific understanding of the mechanism of action of cinnamyl butyrate in biological systems. An extensive review of peer-reviewed scientific literature reveals a significant scarcity of in-depth research specifically focused on the pharmacological or biological mechanisms of this compound as a distinct molecular entity. The compound is predominantly characterized as a flavoring and fragrance agent.
However, significant research is available for its constituent functional parts: the cinnamyl moiety (as cinnamyl alcohol) and, most notably, the butyrate moiety . Butyrate, as a short-chain fatty acid (SCFA), is a well-documented and highly active signaling molecule in mammalian systems. This guide, therefore, provides a comprehensive overview of the established mechanisms for these related compounds to serve as a foundational resource.
Part 1: this compound - Direct Biological Activity
Direct research into the specific biological mechanism of action for this compound is limited. One study investigating the ability of butyrate analogs to stimulate host defense peptide (HDP) expression in porcine intestinal epithelial cells (IPEC-J2) found that trans-cinnamyl butyrate was a significantly weaker inducer compared to sodium butyrate or glyceryl tributyrate[1]. This suggests that as a butyrate donor or signaling molecule in this context, its activity is not potent.
Part 2: Mechanism of Action of the Cinnamyl Moiety (from Cinnamyl Alcohol Studies)
Research on cinnamyl alcohol provides insights into the potential activities of the cinnamyl group. A key area of study is its effect on adipogenesis.
Anti-Adipogenic Effects
Cinnamyl alcohol has been shown to inhibit the differentiation of preadipocytes into mature adipocytes.[2] The mechanism involves the regulation of critical stages of adipogenesis, including mitotic clonal expansion (MCE), and the modulation of key signaling pathways.[2]
Key Mechanistic Actions:
-
Inhibition of Mitotic Clonal Expansion (MCE): Cinnamyl alcohol arrests the cell cycle in the G0/G1 phase, effectively inhibiting the initial proliferation required for adipocyte differentiation.[2]
-
Downregulation of Adipogenic Transcription Factors: It significantly reduces the expression of master adipogenic regulators, including Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα).[2]
-
Suppression of Adipocyte-Specific Genes: The expression of downstream targets like fatty acid binding protein 4 (FABP4) and fatty acid synthase (FASN) is also downregulated.[2]
-
Modulation of Upstream Signaling Pathways: The anti-adipogenic effects are mediated through the inhibition of the AMP-activated protein kinase α (AMPKα) and extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways.[2]
Quantitative Data: Anti-Adipogenic Activity of Cinnamyl Alcohol
| Compound | Assay | Cell Line | Concentration | Effect | Reference |
| Cinnamyl Alcohol | Lipid Accumulation | 3T3-L1 | 6.25–25 µM | Concentration-dependent inhibition of lipid accumulation | [2] |
| Cinnamyl Alcohol | Gene Expression (RT-PCR) | 3T3-L1 | 25 µM | Downregulation of Pparg, Cebpα, Fabp4, Adipoq, Fasn | [2] |
| Cinnamyl Alcohol | Protein Expression | 3T3-L1 | 25 µM | Suppression of AKT and ERK1/2 phosphorylation | [2] |
Experimental Protocol: 3T3-L1 Adipocyte Differentiation Assay
-
Cell Culture: 3T3-L1 preadipocytes are cultured to full confluence in a standard growth medium (e.g., DMEM with 10% fetal bovine serum).
-
Initiation of Differentiation: Two days post-confluence, differentiation is induced using a hormonal cocktail (MDI) containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin in the culture medium. Cinnamyl alcohol at various concentrations (e.g., 6.25–25 µM) is co-administered.
-
Maturation: After 2-3 days, the medium is replaced with a maturation medium containing only insulin and the test compound, which is replenished every two days.
-
Assessment of Adipogenesis (Day 8-10):
-
Lipid Accumulation: Cells are fixed and stained with Oil Red O. The stained lipid droplets are then eluted, and the absorbance is measured spectrophotometrically to quantify lipid content.
-
Gene Expression Analysis: Total RNA is extracted from the cells. The expression levels of key adipogenic marker genes (e.g., Pparg, Cebpα) are quantified using real-time PCR (RT-PCR).
-
Protein Expression Analysis: Cell lysates are prepared, and protein levels of key signaling molecules (e.g., p-ERK, p-AKT) are analyzed by Western blotting.
-
Signaling Pathway Diagram: Anti-Adipogenic Action of Cinnamyl Alcohol
Caption: Cinnamyl alcohol inhibits adipogenesis by suppressing the ERK1/2 and AMPKα pathways.
Part 3: Mechanism of Action of the Butyrate Moiety
Butyrate is one of the most extensively studied microbial metabolites. Its mechanisms of action are pleiotropic, primarily involving two major routes: inhibition of histone deacetylases (HDACs) and signaling via G protein-coupled receptors (GPCRs).[3]
Histone Deacetylase (HDAC) Inhibition
Butyrate is a potent pan-HDAC inhibitor.[3] By inhibiting HDACs, it promotes histone hyperacetylation, leading to a more open chromatin structure and altering the transcription of a multitude of genes involved in cell cycle control, apoptosis, and inflammation.[3][4]
Key Downstream Effects of HDAC Inhibition:
-
Cancer: Induces apoptosis and cell cycle arrest (e.g., in G1 phase) in cancer cells, particularly colon cancer cells.[4][5] It can downregulate oncogenic pathways like JAK2/STAT3 and PI3K/Akt.[4]
-
Inflammation: Exerts potent anti-inflammatory effects, partly by inhibiting the activation of the pro-inflammatory transcription factor NF-κB.[3][6]
G Protein-Coupled Receptor (GPCR) Signaling
Butyrate acts as a ligand for several GPCRs, most notably GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2), which are expressed on intestinal epithelial cells and immune cells.[7][8][9]
Key Downstream Effects of GPCR Activation:
-
Gut Homeostasis: Activation of these receptors enhances intestinal barrier function by promoting the assembly of tight junctions.[7]
-
Immune Modulation: It stimulates the differentiation of regulatory T cells (Tregs) and the secretion of anti-inflammatory cytokines like IL-10, contributing to immune tolerance in the gut.[9]
-
Hormone Secretion: It stimulates the release of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are involved in regulating host metabolism.[3]
Quantitative Data: Biological Activities of Butyrate
| Activity | Assay/Model | System | Concentration | Effect | Reference |
| Anti-inflammatory | LPS-challenged macrophages | Porcine Alveolar Macrophages | 0.5 - 8 mM | Linear reduction in TNF-α production | [10] |
| Barrier Enhancement | TEER Measurement | IPEC-J2 cell monolayer | 1 - 8 mM | Significant increase in transepithelial electrical resistance | [10] |
| Anti-cancer | Cell Differentiation Assay | Caco-2, HT-29 cells | 1 mM | Induction of cancer cell differentiation | [4] |
| Anti-cancer | Apoptosis Assay | Colon cancer cells | 5 - 10 mM | Induction of apoptosis | [4] |
| T-cell Modulation | Proliferation Assay | CD4+ and CD8+ T cells | Dose-dependent | Inhibition of proliferation and induction of apoptosis | [7] |
Signaling Pathway Diagram: Pleiotropic Actions of Butyrate
Caption: Butyrate acts via HDAC inhibition and GPCR activation to regulate diverse cell functions.
Conclusion
While this compound itself remains an understudied molecule from a pharmacological perspective, a review of its constituent moieties provides a strong basis for hypothesizing its potential biological activities. The cinnamyl group may confer anti-adipogenic properties, whereas the butyrate group is a powerful modulator of gene expression, inflammation, and gut homeostasis. Future research should focus on determining the bioavailability of this compound, its metabolic fate, and whether the intact ester possesses unique activities or primarily serves as a pro-drug for delivering cinnamyl alcohol and butyrate. Such studies will be critical to unlocking its potential for therapeutic development.
References
- 1. A literature survey on antimicrobial and immune-modulatory effects of butyrate revealing non-antibiotic approaches to tackle bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Butyrate-Induced Resistance through AMPK Signaling Pathway in Human Colon Cancer Cells [mdpi.com]
- 6. scienceopen.com [scienceopen.com]
- 7. mdpi.com [mdpi.com]
- 8. Microbial metabolite-receptor interactions in the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics [frontiersin.org]
- 10. mdpi.com [mdpi.com]
Potential Antimicrobial Properties of Cinnamyl Butyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamyl butyrate, an ester formed from cinnamyl alcohol and butyric acid, is a compound of interest for its potential antimicrobial properties. While direct studies on the antimicrobial efficacy of this compound are limited, a comprehensive analysis of its constituent molecules—cinnamyl alcohol and butyric acid—and related cinnamic acid esters provides a strong basis for predicting its activity. This technical guide synthesizes the available scientific literature to explore the potential antimicrobial mechanisms, summarizes quantitative data on related compounds, details relevant experimental protocols, and visualizes key microbial signaling pathways potentially affected by this compound. The evidence suggests that this compound may exert antimicrobial effects through mechanisms such as cell membrane disruption, inhibition of key microbial enzymes, and modulation of host immune responses. Further empirical investigation is warranted to fully elucidate its antimicrobial spectrum and potential therapeutic applications.
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel compounds with therapeutic potential. This compound, a fragrance and flavoring agent, presents an interesting candidate due to the known biological activities of its parent compounds. Cinnamyl alcohol, a derivative of cinnamic acid, has demonstrated antimicrobial properties.[1] Butyric acid, a short-chain fatty acid, is a key metabolite of the gut microbiota with both direct and indirect antimicrobial effects.[2] This guide provides a detailed technical overview of the predicted antimicrobial properties of this compound, drawing on data from analogous compounds to inform future research and development.
Predicted Mechanisms of Antimicrobial Action
The antimicrobial activity of this compound is likely multifaceted, stemming from the combined effects of its cinnamyl and butyrate moieties.
Disruption of Microbial Cell Membranes
Cinnamic acid and its esters are known to interfere with the structural integrity and function of microbial cell membranes.[3] The lipophilic nature of the cinnamyl group in this compound would facilitate its intercalation into the lipid bilayer of bacterial and fungal cell membranes. This disruption can lead to:
-
Increased Membrane Permeability: The insertion of the molecule can create pores or channels, increasing the membrane's permeability.[3]
-
Leakage of Intracellular Components: The compromised membrane integrity allows for the leakage of essential ions (e.g., K+), ATP, nucleic acids, and amino acids, leading to metabolic collapse.[4]
-
Depolarization of Membrane Potential: Disruption of the ion gradient across the membrane leads to its depolarization, affecting cellular energy production and transport processes.[5]
In fungi, cinnamate esters have been shown to interact directly with ergosterol, a key component of the fungal plasma membrane, further compromising membrane function.[6][7]
Intracellular Acidification and Metabolic Disruption by Butyrate
As a short-chain fatty acid, the butyrate component can exert antimicrobial effects through intracellular acidification.[8] In its undissociated form, butyric acid can diffuse across the microbial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons (H+) and leading to a drop in intracellular pH.[8] This acidification can inhibit the activity of pH-sensitive enzymes and disrupt the proton motive force, which is essential for ATP synthesis and nutrient transport.[9]
Indirect Antimicrobial Activity via Host Immune Modulation
Butyrate is a well-documented modulator of the host immune system.[2] It can enhance the antimicrobial activity of macrophages by inducing the production of antimicrobial peptides such as cathelicidins.[2][10] This is achieved in part through the inhibition of histone deacetylases (HDACs), which leads to changes in gene expression in host immune cells.[10] One study noted that while sodium butyrate effectively stimulated host defense peptide (HDP) expression, trans-cinnamyl butyrate was significantly weaker in this regard, suggesting that the ester linkage may modulate this specific indirect activity.[2]
Quantitative Antimicrobial Data for Related Compounds
Table 1: Minimum Inhibitory Concentration (MIC) of Butyric Acid and Related Compounds against Various Bacteria
| Compound | Microorganism | MIC (mg/L) | Reference |
| Butyric Acid | Escherichia coli (ATCC 25922) | 2300 | [9] |
| Butyric Acid | Salmonella Typhimurium (ATCC 14028) | 2500 | [9] |
| Butyric Acid | Campylobacter jejuni | 500-800 | [9] |
| Butyric Acid | Enterococcus faecalis | 2000 | [9] |
| Butyric Acid | Clostridium perfringens | 1200 | [9] |
| Butyric Acid | Streptococcus pneumoniae | 700 | [9] |
| Butyric Acid | Streptococcus suis | 700 | [9] |
| Monobutyrin | Salmonella Typhimurium | >90% inhibition at 1500 | [11] |
| Monobutyrin | Clostridium perfringens | >90% inhibition at 2000 | [11] |
Table 2: Minimum Inhibitory Concentration (MIC) of Cinnamic Acid Esters against Various Microorganisms
| Compound | Microorganism | MIC (µM) | Reference |
| Methyl Cinnamate | Staphylococcus aureus (ATCC 35903) | 1578.16 | [3] |
| Methyl Cinnamate | Candida albicans (ATCC 76485) | 789.19 | [3] |
| Ethyl Cinnamate | Staphylococcus aureus (ATCC 35903) | 1452.72 | [3] |
| Ethyl Cinnamate | Candida albicans (ATCC 76485) | 726.36 | [3] |
| Butyl Cinnamate | Staphylococcus aureus (ATCC 35903) | 626.62 | [3] |
| Butyl Cinnamate | Pseudomonas aeruginosa (ATCC 25853) | 626.62 | [3] |
| Butyl Cinnamate | Candida albicans (ATCC 76485) | 626.62 | [6] |
| Butyl Cinnamate | Aspergillus flavus (LM-171) | 626.62 | [6] |
| Decyl Cinnamate | Staphylococcus aureus (ATCC 35903) | 550.96 | [3] |
| Benzyl Cinnamate | Staphylococcus aureus (ATCC 35903) | 537.81 | [3] |
Experimental Protocols for Antimicrobial Susceptibility Testing
Standardized methods are crucial for evaluating the antimicrobial properties of this compound. The following are detailed protocols for key in vitro assays.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate to create a range of concentrations.
-
Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline, adjusted to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted this compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth).
Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.
-
Perform MIC Assay: Follow the steps outlined in the broth microdilution assay.
-
Subculturing: From the wells showing no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no or negligible colony growth on the agar plate).
Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.
-
Preparation of Inoculum: Prepare a standardized microbial suspension as described for the MIC assay.
-
Inoculation of Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar plate with the microbial suspension to create a lawn of bacteria.
-
Application of Disks: Aseptically place a sterile paper disk impregnated with a known concentration of this compound onto the surface of the agar.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Measurement of Zone of Inhibition: Measure the diameter of the clear zone around the disk where microbial growth has been inhibited. The size of the zone is indicative of the susceptibility of the microorganism to the compound.
Visualization of Potential Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the potential antimicrobial mechanisms of this compound and a typical experimental workflow for its evaluation.
Caption: Predicted antimicrobial mechanisms of this compound.
References
- 1. microchemlab.com [microchemlab.com]
- 2. A literature survey on antimicrobial and immune-modulatory effects of butyrate revealing non-antibiotic approaches to tackle bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Phenotypic and Transcriptomic Analyses Reveal the Cell Membrane Damage of Pseudomonas fragi Induced by Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protonophore activity of short-chain fatty acids induces their intracellular accumulation and acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Short Chain Fatty Acid Butyrate Imprints an Antimicrobial Program in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cinnamyl Butyrate: A Comprehensive Technical Guide on its GRAS Status and Regulatory Information
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl butyrate is a flavoring substance valued for its fruity and balsamic aroma, utilized in a variety of food products. As with all food ingredients, its safety and regulatory status are of paramount importance. This technical guide provides an in-depth overview of the Generally Recognized as Safe (GRAS) status of this compound, detailing its evaluation by key regulatory and scientific bodies, summarizing relevant toxicological data, and outlining the experimental methodologies employed in its safety assessment.
Regulatory Status and Identification
This compound has been determined to be GRAS for its intended use as a flavoring ingredient in food. This status is supported by a history of safe use and comprehensive safety evaluations by independent expert panels.
| Identifier | Value | Citation |
| FEMA Number | 2296 | [1] |
| JECFA Number | 652 | [1] |
| CAS Number | 103-61-7 | [1] |
| Chemical Name | 3-Phenyl-2-propen-1-yl butanoate | [1] |
| Synonyms | Cinnamyl butanoate, 3-Phenylallyl butyrate | [1] |
The Flavor and Extract Manufacturers Association (FEMA) Expert Panel has affirmed the GRAS status of this compound. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".[2]
Toxicological Data Summary
The safety of this compound is largely predicated on the expectation that it will be rapidly hydrolyzed in the body into its constituent parts: cinnamyl alcohol and butyric acid. The toxicological profiles of these hydrolysis products are well-characterized.
| Toxicological Endpoint | Value | Species | Study Type | Compound Tested | Citation |
| Acute Oral LD50 | > 5000 mg/kg bw | Rat | Acute Oral Toxicity | This compound | [3] |
| No-Observed-Adverse-Effect Level (NOAEL) | 250 mg/kg bw/day | Rat | 90-day Subchronic Oral Toxicity | Cinnamyl Alcohol | [4] |
JECFA, at its 57th meeting, evaluated a group of cinnamyl derivatives, including this compound.[1] The committee determined that an Acceptable Daily Intake (ADI) was "not specified" for this group, signifying a very low order of toxicity. The safety assessment by the FEMA Expert Panel for cinnamyl derivatives considered a wide range of toxicological studies.[4][5][6][7]
Experimental Protocols
The safety evaluation of this compound and related substances relies on a battery of standardized toxicological studies. The methodologies for these key experiments are summarized below.
Acute Oral Toxicity Study
-
Objective: To determine the short-term toxicity of a single high dose of the test substance.
-
Protocol: Typically follows OECD Test Guideline 401 or a similar protocol.[8]
-
Species: Rat.
-
Administration: Oral gavage.
-
Dosage: A limit test is often performed at a high dose (e.g., 2000 or 5000 mg/kg body weight).
-
Observations: Animals are observed for signs of toxicity and mortality for up to 14 days. A full necropsy is performed on all animals at the end of the study.
-
Subchronic Oral Toxicity Study (90-day)
-
Objective: To assess the potential adverse effects of repeated exposure to the test substance over a period of 90 days.
-
Protocol: Generally adheres to OECD Test Guideline 408.[9]
-
Species: Rat.
-
Administration: The test substance is typically administered daily via the diet, in drinking water, or by oral gavage.
-
Dosage Levels: At least three dose levels and a concurrent control group are used.
-
Observations: Detailed clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examinations are conducted.
-
Genotoxicity Assays
-
Objective: To determine if the test substance can induce genetic mutations or chromosomal damage.
-
Protocols: A battery of in vitro and in vivo tests are employed.[10][11]
-
Bacterial Reverse Mutation Assay (Ames Test): (OECD Guideline 471) Assesses the ability of the substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
In Vitro Mammalian Cell Gene Mutation Test: (OECD Guideline 476) Often uses mouse lymphoma L5178Y cells to detect gene mutations.
-
In Vitro Mammalian Chromosome Aberration Test: (OECD Guideline 473) Evaluates the potential to cause structural chromosomal abnormalities in cultured mammalian cells.
-
Visualizations
Metabolic Pathway of this compound
Caption: Predicted metabolic pathway of this compound in vivo.
FEMA GRAS Assessment Workflow for Flavoring Ingredients
Caption: General workflow for the FEMA GRAS assessment of a flavoring ingredient.
Conclusion
This compound is a well-characterized flavoring substance with a strong safety record, supported by its GRAS status in the United States and positive evaluations from international bodies like JECFA. Its safety profile is underpinned by its anticipated rapid hydrolysis to endogenous or readily metabolized components. The comprehensive toxicological database on cinnamyl derivatives, coupled with a thorough and transparent evaluation process, provides a high degree of confidence in the safety of this compound for its intended use in food.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. ifif.org [ifif.org]
- 4. femaflavor.org [femaflavor.org]
- 5. femaflavor.org [femaflavor.org]
- 6. The FEMA GRAS assessment of cinnamyl derivatives used as flavor ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. femaflavor.org [femaflavor.org]
- 8. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Frontiers | Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds [frontiersin.org]
- 11. juniperpublishers.com [juniperpublishers.com]
Hydrolysis Pathways of Cinnamyl Butyrate in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated hydrolysis pathways of cinnamyl butyrate in aqueous solutions. This compound, an ester of cinnamyl alcohol and butyric acid, is susceptible to hydrolysis, a critical degradation pathway that influences its stability, bioavailability, and potential toxicological profile. This document outlines the fundamental principles of acid- and base-catalyzed hydrolysis of esters, presents detailed experimental protocols for kinetic studies, and includes illustrative quantitative data for analogous ester compounds due to the current absence of specific kinetic data for this compound in publicly accessible literature. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to design and execute stability studies for this compound and related compounds.
Introduction
This compound is an organic ester recognized for its characteristic fruity and balsamic aroma, leading to its use in the flavor and fragrance industries. In the context of pharmaceutical and drug development, understanding the chemical stability of ester-containing molecules is paramount. Hydrolysis, the cleavage of a chemical bond by the addition of water, is a primary degradation pathway for esters in aqueous environments, such as physiological systems and liquid formulations. The rate and extent of hydrolysis are significantly influenced by pH and temperature.
This guide details the expected hydrolysis of this compound into its constituent parts: cinnamyl alcohol and butyric acid. A thorough understanding of these degradation pathways is essential for predicting the shelf-life of products containing this ester, for identifying potential degradants, and for assessing the safety and efficacy of related active pharmaceutical ingredients.
Hydrolysis Pathways of this compound
The hydrolysis of this compound proceeds via nucleophilic acyl substitution, where a water molecule or a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This pathway is reversible and typically follows pseudo-first-order kinetics.
Caption: Acid-catalyzed hydrolysis of this compound.
Base-Catalyzed Hydrolysis (Saponification)
In basic solutions, the hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon. This reaction is irreversible because the resulting carboxylate anion (butyrate) is resonance-stabilized and shows little tendency to react with the alcohol (cinnamyl alcohol). This reaction typically follows second-order kinetics, being first-order in both the ester and the hydroxide ion.
Caption: Base-catalyzed hydrolysis of this compound.
Quantitative Data on Ester Hydrolysis
Table 1: Illustrative Second-Order Rate Constants for Alkaline Hydrolysis of Selected Esters at Room Temperature (20-21°C) [1]
| Ester Compound | Second-Order Rate Constant (k_B) (M⁻¹s⁻¹) |
| 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate | 3.12 x 10⁻³ |
| Butylparaben | 1.13 x 10⁻² |
| Bis(2-ethylhexyl) adipate | 4.31 x 10⁻³ |
| Butyl benzyl phthalate | 2.21 x 10⁻¹ |
Table 2: Illustrative Calculated Half-Lives for Alkaline Hydrolysis of Selected Esters at pH 13 [1]
| Ester Compound | Half-Life (hours) |
| 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate | 61.9 |
| Butylparaben | 15.5 |
| Bis(2-ethylhexyl) adipate | 3.96 |
| Butyl benzyl phthalate | 0.0324 |
Experimental Protocols for Kinetic Studies
The following protocols are adapted from established methods for studying ester hydrolysis and can be tailored for this compound.[2][3][4]
General Experimental Workflow
Caption: General workflow for a kinetic study of ester hydrolysis.
Protocol for Base-Catalyzed Hydrolysis using HPLC Analysis
Objective: To determine the second-order rate constant (k_B) for the hydrolysis of this compound under alkaline conditions.
Materials:
-
This compound (analytical standard)
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrochloric acid (HCl), analytical grade (for quenching)
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Thermostated water bath
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Prepare a sodium hydroxide solution of known concentration (e.g., 0.1 M) in water.
-
Prepare a quenching solution of hydrochloric acid (e.g., 0.1 M) in water.
-
-
Reaction Setup:
-
In a reaction vessel, place a known volume of the NaOH solution. To ensure pseudo-first-order conditions, the concentration of NaOH should be in large excess (at least 10-fold) compared to the initial concentration of this compound.
-
Allow the reaction vessel to equilibrate to the desired temperature in a thermostated water bath.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding a small, known volume of the this compound stock solution to the NaOH solution. Start a timer immediately.
-
At regular, predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately add the aliquot to a vial containing a known volume of the HCl quenching solution to stop the reaction.
-
Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.
-
-
HPLC Analysis:
-
Analyze the samples by HPLC to determine the concentration of the remaining this compound or the formation of cinnamyl alcohol.
-
An example of HPLC conditions for the analysis of related compounds involves a C18 column with a mobile phase of acetonitrile and 0.1% phosphoric acid solution.[5][6] The eluent can be monitored with a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time.
-
The slope of the resulting straight line will be equal to -k_obs (the pseudo-first-order rate constant).
-
Calculate the second-order rate constant (k_B) using the equation: k_B = k_obs / [OH⁻].
-
Protocol for Acid-Catalyzed Hydrolysis using Titration
Objective: To determine the pseudo-first-order rate constant (k_A) for the hydrolysis of this compound under acidic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) of known concentration (e.g., 0.5 N)
-
Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.2 N) for titration
-
Phenolphthalein indicator
-
Ice cubes or ice-cold water
-
Burette, pipettes, conical flasks
Procedure:
-
Reaction Setup:
-
In a conical flask, place a known volume (e.g., 100 mL) of the standard acid solution (catalyst).
-
Add a known volume (e.g., 5 mL) of this compound to the acid and start a timer. Mix thoroughly.
-
-
Sampling and Titration:
-
Immediately withdraw an initial aliquot (e.g., 5 mL) of the reaction mixture and add it to a flask containing ice cubes to arrest the reaction. This is the t=0 sample.
-
Titrate the sample with the standardized NaOH solution using phenolphthalein as an indicator. The volume of NaOH consumed is V₀.
-
Withdraw further aliquots at regular time intervals (e.g., 10, 20, 30, 60 minutes) and titrate them in the same manner. The volume of NaOH consumed at each time point is V_t.
-
-
Determination of V∞:
-
To determine the volume of NaOH required for complete hydrolysis (V∞), heat a separate aliquot of the reaction mixture in a sealed tube in a water bath for an extended period (e.g., several hours) to drive the reaction to completion. Cool the sample and titrate it as before.
-
-
Data Analysis:
-
The rate constant (k) for a pseudo-first-order reaction can be calculated using the integrated rate law: k = (2.303/t) * log((V∞ - V₀) / (V∞ - V_t))
-
A graphical method can also be used by plotting log(V∞ - V_t) against time (t). The slope of the line will be -k/2.303.
-
Conclusion
While specific kinetic data for the hydrolysis of this compound in aqueous solutions is not yet widely published, the fundamental principles of ester hydrolysis provide a solid framework for predicting its degradation pathways. This guide has outlined the mechanisms for acid- and base-catalyzed hydrolysis, which are expected to yield cinnamyl alcohol and butyric acid. The provided experimental protocols offer a practical starting point for researchers to conduct kinetic studies and generate the necessary stability data for this compound and related ester-containing compounds. Such studies are crucial for ensuring the quality, safety, and efficacy of products in the pharmaceutical and other industries.
References
Methodological & Application
Application Note: Enzymatic Synthesis of Cinnamyl Butyrate Using Immobilized Lipase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cinnamyl butyrate is a valuable flavor and fragrance compound with a fruity, balsamic aroma, widely used in the food, cosmetic, and pharmaceutical industries. Traditional chemical synthesis of this ester often requires harsh conditions and can produce undesirable byproducts. Enzymatic synthesis, utilizing lipases as biocatalysts, presents a green and highly specific alternative. Immobilized lipases, in particular, offer enhanced stability, reusability, and ease of separation from the reaction mixture, making the process more economically viable and environmentally friendly.[1][2][3] This application note provides a detailed protocol for the synthesis of this compound via esterification of cinnamyl alcohol and butyric acid using an immobilized lipase, based on optimized reaction conditions.
The reaction is catalyzed by an immobilized lipase, typically from Candida antarctica (Lipase B), which is known for its high efficiency in esterification reactions.[4][5] The synthesis follows a Ping-Pong Bi-Bi kinetic mechanism, which involves the formation of an acyl-enzyme intermediate.[4][6] Key parameters influencing the reaction yield and rate include temperature, substrate molar ratio, enzyme concentration, and agitation speed.[4]
Key Experimental Parameters and Results
The efficiency of this compound synthesis is highly dependent on the optimization of various reaction parameters. The following tables summarize the key conditions and outcomes derived from referenced studies.
Table 1: Optimal Reaction Conditions for this compound Synthesis
| Parameter | Optimal Value | Source |
| Enzyme Source | Candida antarctica Lipase B (Immobilized) | [4][5] |
| Substrates | Butyric Acid & Cinnamyl Alcohol | [4] |
| Substrate Molar Ratio (Acid:Alcohol) | 1:2 | [4] |
| Temperature | 50 °C | [4] |
| Enzyme Loading | 2% (w/w of substrates) | [4] |
| Agitation Speed | 250 rpm | [4] |
| Solvent | Solvent-free system or n-hexane | [4][6] |
| Water Removal | Molecular sieves or vacuum | [5] |
Table 2: Performance Metrics under Optimal Conditions
| Metric | Result | Time | Source |
| Maximum Conversion of Butyric Acid | 90% | 12 hours | [4] |
| Isolated Yield (Optimized with vacuum) | 90.5% - 94.3% | 90 minutes | [5] |
| Enzyme Reusability | Retains 85% of activity after 5 cycles | N/A | [4] |
Visualized Workflows and Mechanisms
Visual diagrams help in understanding the experimental process and the underlying biochemical mechanism.
Caption: Experimental workflow for enzymatic synthesis of this compound.
Caption: Ping-Pong Bi-Bi kinetic mechanism for lipase-catalyzed esterification.
Detailed Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol details the batch synthesis of this compound in a solvent-free system.
1. Materials:
-
Butyric Acid (Substrate A)
-
Cinnamyl Alcohol (Substrate B)
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)
-
n-Hexane (for washing)
-
Molecular Sieves (3Å) for water removal (optional, but recommended for higher yield)[5]
-
Reaction Vessel: 100 mL screw-capped conical flask or a stirred-tank reactor.
-
Shaking incubator or magnetic stirrer with a temperature-controlled oil bath.
2. Procedure:
-
Reactant Preparation: In the reaction vessel, add cinnamyl alcohol and butyric acid in a 2:1 molar ratio.[4] For a lab-scale reaction, this could be, for example, 10 mmol of butyric acid (0.88 g) and 20 mmol of cinnamyl alcohol (2.68 g).
-
Enzyme Addition: Add the immobilized lipase, corresponding to 2% of the total substrate weight.[4] For the example above (total substrate weight = 3.56 g), add approximately 0.071 g of the immobilized enzyme.
-
Water Removal (Optional): Add molecular sieves (e.g., 100 mg) to the mixture to adsorb the water produced during the reaction, which helps to shift the equilibrium towards ester formation.[5]
-
Reaction Incubation: Securely cap the vessel and place it in a shaking incubator or on a magnetic stirrer. Set the temperature to 50°C and the agitation speed to 250 rpm.[4]
-
Reaction Monitoring: Allow the reaction to proceed for 12 hours for high conversion.[4] Samples (e.g., 50 µL) can be withdrawn periodically to monitor the progress via Gas Chromatography (GC).
-
Enzyme Separation: After the reaction is complete, separate the immobilized enzyme from the product mixture by simple filtration or decantation.
-
Product Isolation: The liquid phase contains the this compound product, unreacted substrates, and water. The product can be purified using techniques such as vacuum distillation or column chromatography if high purity is required.
Protocol 2: Product Analysis by Gas Chromatography (GC)
This protocol outlines the analysis of reaction samples to determine the conversion rate.
1. Materials:
-
Methanol or another suitable solvent for dilution.
-
0.22 µm syringe filters.
-
GC vials.
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., HP-5 or equivalent).
2. Sample Preparation:
-
Withdraw a small, homogenous sample (e.g., 25-50 µL) from the reaction mixture.[5]
-
Dilute the sample in a known volume of a suitable solvent (e.g., 975 µL of methanol).[5]
-
Filter the diluted sample through a 0.22 µm syringe filter into a GC vial.
3. GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program: Start at 80 °C for 1 min, then ramp up at 10 °C/min to 230 °C and hold for 3 min.[7] (Note: The exact program should be optimized for the specific column and substrates).
-
Carrier Gas: Helium or Nitrogen.
-
Injection Volume: 1 µL.
4. Data Analysis:
-
Identify the peaks corresponding to butyric acid, cinnamyl alcohol, and this compound by running standards.
-
Calculate the conversion percentage by comparing the peak area of the limiting substrate (butyric acid) at different time points relative to its initial peak area.
Protocol 3: Immobilized Lipase Reusability Assay
This protocol is for testing the stability and reusability of the immobilized enzyme.
1. Procedure:
-
After the first reaction cycle (as per Protocol 1), recover the immobilized lipase by filtration.
-
Wash the recovered enzyme thoroughly with a solvent like n-hexane to remove any adsorbed substrates and products. A typical wash involves rinsing the enzyme 3-5 times with the solvent.
-
Dry the washed enzyme under a vacuum or in a desiccator at room temperature until all solvent has evaporated.
-
Weigh the dried enzyme and add it to a fresh batch of substrates to start the next reaction cycle under the same optimal conditions.
-
Repeat this process for a desired number of cycles (e.g., 5-10).
-
Analyze the product yield or conversion rate for each cycle to determine the loss of enzymatic activity over time. A study has shown that the enzyme can retain about 85% of its initial activity after five consecutive cycles.[4]
The use of immobilized lipase for the synthesis of this compound provides an efficient, sustainable, and high-yield process. By optimizing key parameters such as temperature, substrate ratio, and enzyme loading, a conversion of up to 90% can be achieved.[4] The excellent reusability of the immobilized biocatalyst significantly reduces operational costs, making this enzymatic route a compelling alternative to conventional chemical methods for industrial applications in the flavor, fragrance, and pharmaceutical sectors.
References
- 1. mdpi.com [mdpi.com]
- 2. Microbial Lipases and Their Potential in the Production of Pharmaceutical Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. Kinetics of Enzymatic Synthesis of this compound by Immobilized Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00265B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Lipase-Catalyzed Cinnamyl Butyrate Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of cinnamyl butyrate via lipase-catalyzed transesterification. This enzymatic approach offers a green and highly selective alternative to traditional chemical synthesis, yielding a valuable flavor and fragrance compound. The protocols outlined below cover the enzymatic reaction, quantification of the product, and purification methods.
Introduction
This compound is an ester prized for its sweet, fruity, and balsamic aroma, with applications in the food, cosmetic, and pharmaceutical industries. Enzymatic synthesis using lipases has emerged as a sustainable method for its production. Lipases, particularly in their immobilized form, can efficiently catalyze the transesterification reaction between a butyrate donor and cinnamyl alcohol under mild conditions. This method minimizes the formation of by-products and simplifies downstream processing.
The reaction typically follows a Ping-Pong Bi-Bi mechanism, where the lipase first reacts with the acyl donor to form an acyl-enzyme intermediate. Subsequently, cinnamyl alcohol reacts with this intermediate to produce this compound and regenerate the enzyme.[1][2]
Experimental Protocols
Protocol for Lipase-Catalyzed Transesterification of this compound
This protocol is adapted from established procedures for lipase-catalyzed esterification and transesterification.[1][2][3]
Materials:
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B immobilized on macroporous acrylic resin)
-
Cinnamyl Alcohol
-
Ethyl Butyrate (Acyl Donor)
-
Organic Solvent (e.g., n-hexane, heptane, or solvent-free system)
-
Molecular Sieves (optional, for water removal)
-
Reaction Vessel (e.g., screw-capped flasks)
-
Shaking Incubator or Magnetic Stirrer with Temperature Control
Procedure:
-
To a 100 mL screw-capped flask, add cinnamyl alcohol and ethyl butyrate. A typical molar ratio of butyric acid/cinnamyl alcohol is 1:2.[2] In a transesterification reaction with ethyl butyrate, a higher molar ratio of acyl donor to alcohol (e.g., 15:1) can be employed, especially in a solvent-free system where the acyl donor also acts as the solvent.[4]
-
Add the immobilized lipase. A typical enzyme loading is 2% (w/w) with respect to the total weight of the substrates.[2]
-
If using a solvent, add n-hexane or another suitable non-polar solvent.
-
Add molecular sieves (e.g., 3Å or 4Å) to remove the water produced during the reaction, which can improve conversion rates.
-
Seal the flask and place it in a shaking incubator or on a magnetic stirrer with heating.
-
Maintain the reaction at a constant temperature, typically around 50°C.[2]
-
Agitate the mixture at a constant speed, for example, 250 rpm.[2]
-
Monitor the progress of the reaction by withdrawing small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
The reaction is typically complete within 12-24 hours, with conversions reaching up to 90%.[2]
-
Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.
Protocol for Quantification of this compound by Gas Chromatography (GC-FID)
This protocol provides a general method for the quantification of this compound. Instrument conditions should be optimized for your specific setup.
Materials and Equipment:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary Column suitable for flavor and fragrance analysis (e.g., DB-5, HP-5, or equivalent)
-
Helium or Nitrogen (Carrier Gas)
-
Hydrogen and Air (for FID)
-
This compound standard
-
Internal Standard (e.g., n-dodecane or other suitable hydrocarbon)
-
Ethyl Acetate or Hexane (for sample dilution)
-
Autosampler Vials
Procedure:
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Dilute the sample with a known volume of solvent (e.g., 900 µL of ethyl acetate) containing a known concentration of the internal standard.
-
Filter the diluted sample through a 0.45 µm syringe filter into a GC vial.
-
-
GC-FID Conditions (Example):
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Inject the prepared samples into the GC-FID.
-
Identify the peaks for cinnamyl alcohol, ethyl butyrate, and this compound based on their retention times, confirmed by running standards.
-
Calculate the concentration of this compound in the reaction mixture based on the peak area relative to the internal standard and the calibration curve. The conversion can be calculated based on the depletion of the limiting reactant (cinnamyl alcohol).
-
Protocol for Purification of this compound
This protocol describes a method for purifying the synthesized this compound from the reaction mixture.[8][9]
Materials:
-
Reaction Mixture (with immobilized enzyme removed)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate or Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory Funnel
-
Rotary Evaporator
-
Silica Gel for Column Chromatography (optional)
-
Hexane and Ethyl Acetate (for column chromatography)
Procedure:
-
After removing the immobilized lipase by filtration, transfer the liquid reaction mixture to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution to neutralize any unreacted butyric acid (if formed by hydrolysis) and shake vigorously. Allow the layers to separate.[9]
-
Drain the lower aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic solution using a rotary evaporator to remove the solvent and any remaining volatile starting materials.
-
For higher purity, the resulting crude this compound can be further purified by vacuum distillation or column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.[1]
Data Presentation
The following tables summarize the key quantitative data from various studies on lipase-catalyzed synthesis of cinnamyl and other relevant esters.
Table 1: Reaction Conditions for Lipase-Catalyzed Cinnamyl Ester Synthesis
| Ester | Lipase Source | Acyl Donor | Molar Ratio (Acyl Donor:Alcohol) | Temperature (°C) | Enzyme Loading | Solvent | Reaction Time (h) | Conversion (%) | Reference |
| This compound | Immobilized Lipase | Butyric Acid | 1:2 (Acid:Alcohol) | 50 | 2% (w/w of substrates) | n-Hexane | 12 | 90 | [2] |
| Cinnamyl Acetate | Novozym 435 | Ethyl Acetate | 15:1 | 40 | 2.67 g/L | Solvent-free | 3 | 90.06 | [4] |
| Cinnamyl Acetate | Lipase (LipBA) | Vinyl Acetate | - | 40 | - | n-Hexane | 1 | 96 | [10] |
| This compound | C. antarctica Lipase B | Butyric Acid | - | - | - | Solvent-free | - | 94.3 |
Table 2: Influence of Reaction Parameters on Ester Synthesis
| Parameter | Effect on Conversion/Yield | Observations |
| Temperature | Generally increases up to an optimum, then decreases. | Higher temperatures increase the reaction rate but can lead to enzyme denaturation. Optimal temperatures are often in the range of 40-60°C.[3] |
| Substrate Molar Ratio | An excess of one substrate can drive the reaction towards product formation. | High concentrations of alcohol or acid can cause substrate inhibition.[2] |
| Enzyme Loading | Increases with higher enzyme concentration up to a certain point. | At very high loadings, mass transfer limitations can occur.[10] |
| Solvent | Non-polar solvents are generally preferred. | Solvents can affect enzyme activity and substrate solubility. Solvent-free systems offer higher volumetric productivity. |
| Water Content | A small amount of water is often necessary for lipase activity, but excess water can promote hydrolysis. | Removal of water using molecular sieves or vacuum can increase ester yield. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Key Influencing Factors
Caption: Factors influencing this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics of Enzymatic Synthesis of this compound by Immobilized Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinnamyl acetate synthesis by lipase‐catalyzed transesterification in a solvent‐free system [ouci.dntb.gov.ua]
- 5. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Optimization and Purification of Terpenyl Flavor Esters Catalyzed by Black Cumin (Nigella sativa) Seedling Lipase in Organic Media [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Purification of Cinnamyl Butyrate via Column Chromatography
Introduction
Cinnamyl butyrate is an ester recognized for its characteristic sweet, fruity, and slightly spicy aroma, reminiscent of cinnamon and apricot. This compound is a valuable ingredient in the flavor and fragrance industries. Following its synthesis, typically through the esterification of cinnamyl alcohol with butyric acid, the crude product often contains unreacted starting materials and by-products. This application note provides a detailed protocol for the purification of this compound from such impurities using silica gel column chromatography. The primary impurities addressed are the more polar starting materials, cinnamyl alcohol and butyric acid.
Materials and Methods
Materials and Equipment
-
Crude this compound
-
Silica gel (for column chromatography, 60-120 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass chromatography column (2-5 cm diameter, 30-50 cm length)
-
Separatory funnel (for solvent addition)
-
Round bottom flasks (for sample preparation and fraction collection)
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain or Phosphomolybdic acid (PMA) stain
-
Heat gun
-
Rotary evaporator
-
Glass wool or cotton
-
Sand (acid-washed)
Experimental Protocol
1. Preparation of the Stationary Phase (Silica Gel Slurry)
A slurry packing method is recommended for preparing a homogenous column. In a beaker, approximately 50-100 g of silica gel (60-120 mesh) is mixed with a low-polarity solvent mixture, such as 5% ethyl acetate in n-hexane, to form a pourable slurry. The amount of silica gel should be about 30-50 times the weight of the crude sample.
2. Packing the Chromatography Column
A small plug of glass wool or cotton is placed at the bottom of the chromatography column, followed by a thin layer of sand (approximately 1 cm). The column is then filled with the initial eluting solvent (e.g., 2% ethyl acetate in n-hexane). The silica gel slurry is carefully poured into the column, and the stopcock is opened to allow the solvent to drain, which facilitates the even packing of the silica gel. The sides of the column should be tapped gently to dislodge any air bubbles. A thin layer of sand is then added to the top of the silica gel bed to prevent its disturbance during solvent addition.
3. Sample Preparation and Loading
The crude this compound is dissolved in a minimal amount of a non-polar solvent, such as dichloromethane or the initial eluting solvent. This concentrated solution is then carefully loaded onto the top of the silica gel column using a pipette.
4. Elution and Fraction Collection
The elution process begins with a low-polarity mobile phase, and its polarity is gradually increased to elute the compounds based on their affinity for the stationary phase. The non-polar this compound will elute before the more polar impurities, cinnamyl alcohol and butyric acid. Fractions are collected in a systematic manner (e.g., in test tubes or small flasks).
5. Monitoring the Separation by Thin-Layer Chromatography (TLC)
The separation is monitored by TLC. Small aliquots from the collected fractions are spotted on a TLC plate, alongside the crude mixture and standards of the starting materials if available. The TLC plate is developed in a suitable solvent system (e.g., 10-20% ethyl acetate in n-hexane).
6. Visualization of TLC Plates
The developed TLC plates are first visualized under a UV lamp (254 nm), where the aromatic cinnamyl compounds should appear as dark spots.[1][2] Subsequently, the plates can be stained with a potassium permanganate or phosphomolybdic acid solution and gently heated to visualize all organic compounds.[1][2]
7. Combining and Concentrating the Pure Fractions
Fractions containing the pure this compound, as determined by TLC, are combined. The solvent is then removed under reduced pressure using a rotary evaporator to yield the purified this compound.
Data Presentation
| Parameter | Recommended Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Column Dimensions | 3 cm inner diameter, 40 cm length |
| Crude Sample Load | 1-2 g |
| Mobile Phase System | n-Hexane and Ethyl Acetate |
| Elution Gradient | 1. 2% Ethyl Acetate in n-Hexane (2 column volumes)2. 5% Ethyl Acetate in n-Hexane (3 column volumes)3. 10% Ethyl Acetate in n-Hexane (until product elutes)4. 20-30% Ethyl Acetate in n-Hexane (to elute impurities) |
| TLC Mobile Phase | 15% Ethyl Acetate in n-Hexane |
| TLC Visualization | UV light (254 nm), followed by Potassium Permanganate or Phosphomolybdic Acid stain |
Experimental Workflow Diagram
Caption: Workflow for this compound Purification.
References
Title: A Robust GC-MS Method for the Quantification of Cinnamyl Butyrate in Complex Matrices
An Application Note for the Analysis of Cinnamyl Butyrate by Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note No. AN-0012
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the qualitative and quantitative analysis of flavor and fragrance compounds, cosmetic ingredients, or related small molecules.
Keywords: this compound, Gas Chromatography-Mass Spectrometry, GC-MS, Quantitative Analysis, Flavor and Fragrance, Method Validation
Abstract
This application note details a sensitive and reliable method for the determination and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an ester widely used as a fragrance and flavoring agent in cosmetics, food products, and personal care items.[1] The protocol outlined below provides comprehensive procedures for sample preparation, instrument configuration, and data analysis, making it suitable for both quality control and research applications. The method demonstrates excellent linearity and sensitivity, allowing for accurate quantification in diverse sample matrices.
Introduction
This compound (CAS No. 103-61-7) is a chemical ester known for its sweet, fruity, and balsamic aroma.[1][2] Its stability and pleasant scent profile make it a valuable ingredient in the formulation of perfumes and food products.[1] Accurate and precise quantification of this compound is crucial for ensuring product consistency, meeting regulatory requirements, and for formulation development.
Gas Chromatography-Mass Spectrometry is the analytical technique of choice for volatile and semi-volatile compounds like this compound due to its high separation efficiency and definitive identification capabilities.[3] This note presents a complete workflow, from sample extraction to final data analysis, tailored for this specific analyte.
Experimental Workflow
The overall experimental process is depicted in the workflow diagram below. The process begins with sample receipt and proceeds through preparation, instrumental analysis, and final data interpretation.
References
Application Note: Quantitative Analysis of Cinnamyl Ester Mixtures by 1H NMR and FTIR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cinnamyl esters are a class of organic compounds widely used as flavor and fragrance agents in the food, cosmetic, and pharmaceutical industries. For instance, cinnamyl acetate serves as a modifier in perfumes and an intermediate in the synthesis of pharmaceuticals and fine chemicals. Given their high structural similarity, distinguishing and quantifying individual esters within a mixture presents an analytical challenge. This application note details robust protocols for the quantitative analysis of short-chain cinnamyl ester mixtures using two powerful spectroscopic techniques: quantitative Proton Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[1]
¹H NMR provides excellent quantitative accuracy due to the direct proportionality between signal integral and the number of nuclei, while FTIR offers a rapid and complementary method based on the absorption of infrared light by specific molecular vibrations.[2][3] These methods are shown to have strong, linear correlations with gravimetrically prepared sample concentrations, making them highly reliable for quality control and research.[1][4]
Principle of Quantitative ¹H NMR (qNMR)
Quantitative ¹H NMR (qNMR) is a primary analytical method that relies on the fundamental principle that the integrated intensity of an NMR resonance signal is directly proportional to the number of corresponding nuclei in the sample.[3] For absolute quantification, an internal standard (IS) of known purity and concentration is added to the sample. By comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard, the precise concentration of the analyte can be calculated without the need for calibration curves specific to the analyte.
Key requirements for accurate qNMR include:
-
Signal Resolution: Analyte and internal standard signals must be baseline-resolved from other signals in the spectrum.
-
Relaxation Delay (D1): A sufficiently long relaxation delay (typically 5 times the longest spin-lattice relaxation time, T₁) must be used to ensure complete relaxation of all relevant nuclei between scans, which is critical for accurate integration.
-
Internal Standard Selection: The internal standard should be stable, non-reactive with the sample, have a simple spectrum with signals that do not overlap with analyte signals, and be accurately weighable.
Principle of Quantitative FTIR Spectroscopy
Quantitative analysis by FTIR spectroscopy is based on the Beer-Lambert Law, which states that the absorbance of a specific infrared band is directly proportional to the concentration of the analyte in the sample.[2][5] This relationship allows for the creation of a calibration curve by measuring the absorbance of a series of standards with known concentrations.[2][5] The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Attenuated Total Reflectance (ATR)-FTIR is a common sampling technique that is non-destructive and requires minimal sample preparation.[6][7] For quantification of mixtures, it is crucial to identify unique, non-overlapping absorbance bands for each component.[4][8] The ratio of peak heights or areas of these characteristic bands can be used to establish a linear correlation with the weight percent of each component in the mixture.[4]
Experimental Protocols
Protocol 1: Quantitative ¹H NMR (qNMR) Analysis
This protocol describes the absolute quantification of cinnamyl esters in a mixture using an internal standard.
1. Materials and Reagents:
-
Analytes: Cinnamyl ester mixture (e.g., Cinnamyl Acetate, Cinnamyl Propionate, Cinnamyl Butyrate).
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard (IS): Maleic Anhydride, 1,4-Bis(trimethylsilyl)benzene (BTMSB), or another suitable standard with known purity.[9]
2. Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
3. Sample Preparation:
-
Accurately weigh approximately 15-25 mg of the cinnamyl ester mixture into a clean vial.
-
Accurately weigh approximately 10-20 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Vortex the vial until the sample and standard are completely dissolved.
-
Transfer the solution to a standard 5 mm NMR tube.
4. Data Acquisition:
-
Pulse Program: Standard 1D proton experiment (e.g., Bruker 'zg30').
-
Acquisition Time (AQ): ≥ 3.0 seconds.
-
Relaxation Delay (D1): ≥ 30 seconds (to ensure full relaxation for quantitative accuracy).[10]
-
Number of Scans (NS): 64-128 scans, depending on sample concentration, to achieve adequate signal-to-noise ratio.[10]
-
Temperature: Maintain a constant temperature, e.g., 25°C.
5. Data Processing and Quantification:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved signals for both the analyte(s) and the internal standard. For short-chain cinnamyl esters, the methyl proton signals are often unique and well-resolved[1]:
-
Calculate the concentration of each analyte using the following formula:
Panalyte = (Ianalyte / IIS) × (NIS / Nanalyte) × (Manalyte / MIS) × (mIS / msample) × PIS
Where:
-
Panalyte = Purity or weight % of the analyte
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
PIS = Purity of the internal standard
-
Protocol 2: Quantitative FTIR Analysis
This protocol describes the quantification of cinnamyl esters using an ATR-FTIR spectrometer and a calibration curve method.
1. Materials and Reagents:
-
Analytes: Pure cinnamyl esters (e.g., Cinnamyl Acetate, Cinnamyl Propionate) for standards.
-
Mixture: The unknown cinnamyl ester mixture to be analyzed.
2. Instrumentation:
-
FTIR Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., single-bounce diamond ATR).
3. Preparation of Calibration Standards:
-
Prepare a series of binary mixtures of the cinnamyl esters with known weight percentages (e.g., 0%, 10%, 20%... 100% of one component).
-
Ensure the standards cover the expected concentration range of the unknown samples.
4. Data Acquisition:
-
Clean the ATR crystal thoroughly before each measurement.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Apply a small drop of the standard or sample directly onto the ATR crystal.
-
Record the spectrum.
-
Wavenumber Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
5. Data Analysis and Quantification:
-
Identify unique, characteristic absorbance bands for each cinnamyl ester in the fingerprint region. For example[4][8]:
-
Cinnamyl Acetate (CA): Unique peak around 1023 cm⁻¹.
-
Cinnamyl Propionate (CP): Unique peaks around 1080 cm⁻¹ and 1347 cm⁻¹.
-
This compound (CB): Unique peaks around 1100 cm⁻¹ and 1254 cm⁻¹.
-
All esters will also show a strong C=O stretch around 1733 cm⁻¹.[4]
-
-
For each standard, calculate the ratio of the peak heights or areas of the characteristic bands.
-
Plot a calibration curve of the peak ratio versus the known weight percent of the component.
-
A strong linear correlation (r² > 0.98) should be observed.[1][4]
-
Measure the spectrum of the unknown mixture and calculate the corresponding peak ratio.
-
Determine the weight percent of the component in the unknown sample using the linear equation from the calibration curve.
Data Presentation
Quantitative results for a hypothetical binary mixture of Cinnamyl Acetate (CA) and Cinnamyl Propionate (CP) are summarized below.
Table 1: qNMR Quantification Results
| Analyte | Chemical Shift (ppm) | Integral (Normalized) | Calculated Purity (% w/w) | Std. Dev. (n=3) |
| Cinnamyl Acetate | 1.95 (s, 3H) | 1.00 | 65.2 | 0.4 |
| Cinnamyl Propionate | 1.07 (t, 3H) | 0.51 | 34.8 | 0.3 |
| Internal Standard | User Defined | User Defined | 100.0 (Assigned) | N/A |
Table 2: FTIR Quantification Results
| Component | Characteristic Peak (cm⁻¹) | Peak Height Ratio (CA/CP) | Calculated Conc. (% w/w) | Std. Dev. (n=3) |
| Cinnamyl Acetate | 1023 | 1.88 | 65.8 | 0.7 |
| Cinnamyl Propionate | 1080 | 34.2 | 0.7 | |
| Calibration Curve | Equation: y = 0.028x + 0.04 | R²: 0.995 |
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for quantitative ¹H NMR (qNMR) analysis.
Caption: Workflow for quantitative FTIR analysis.
Caption: Logical relationship of the analytical components.
References
- 1. Application of Molecular Spectroscopies for the Compositional Analysis of Short Chain Cinnamyl Ester Mixtures [pubs.sciepub.com]
- 2. richmondscientific.com [richmondscientific.com]
- 3. agilent.com [agilent.com]
- 4. sciepub.com [sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Figure 14. FTIR spectrum for cinnamyl acetate (CA), propionate (CP), and butyrate (CB), respectively. The absorbance bands unique to CA, at 1023 cm-1; CP, at 1080 and 1347 cm-1; and CB, at 1100 and 1254 cm-1; used to quantify each of the cinnamyl esters in the binary mixtures, are shown shaded in red, magenta, and blue, respectively. : Application of Molecular Spectroscopies for the Compositional Analysis of Short Chain Cinnamyl Ester Mixtures : Science and Education Publishing [pubs.sciepub.com]
- 9. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application of Cinnamyl Butyrate in Fragrance Microencapsulation Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microencapsulation of cinnamyl butyrate, a widely used fragrance ingredient known for its sweet, fruity, and balsamic aroma.[1][2] Microencapsulation is a process that entraps a core material, in this case, this compound, within a protective shell. This technology is pivotal for enhancing the stability and controlling the release of volatile fragrance compounds in various consumer products. The protocols outlined below are based on common industry practices for encapsulating lipophilic fragrance oils and can be adapted for specific research and development needs.
Introduction to this compound Microencapsulation
This compound is a valuable ester in the fragrance industry, prized for its pleasant scent and compatibility with diverse formulations.[1] However, its volatility can lead to a diminished fragrance impact over time. Microencapsulation addresses this challenge by creating a physical barrier around the fragrance oil, which protects it from premature evaporation, oxidation, and interaction with the product base.[3] The release of the fragrance can then be triggered by specific stimuli such as friction, heat, or moisture, providing a long-lasting and controlled sensory experience.[3]
Commonly employed techniques for fragrance microencapsulation include complex coacervation, in situ polymerization, and spray drying. The choice of method and wall material is critical and depends on the desired release mechanism, particle size, and the end-product application, which can range from fabric care products to personal care items and textiles.[4][5][6]
Experimental Protocols
Microencapsulation via Complex Coacervation
This method involves the phase separation of two oppositely charged polymers, typically gelatin and gum arabic, to form a protective shell around the this compound oil droplets.[2][4]
Materials:
-
Gelatin (Type A)
-
Gum Arabic
-
This compound (fragrance oil)
-
Deionized Water
-
Acetic Acid (10% solution)
-
Glutaraldehyde (25% solution) or other suitable cross-linking agent
-
Sodium Hydroxide (1M solution)
Protocol:
-
Preparation of Polymer Solutions:
-
Prepare a 5% (w/v) gelatin solution by dissolving gelatin in deionized water at 50°C with continuous stirring.
-
Prepare a 5% (w/v) gum arabic solution in a separate vessel by dissolving it in deionized water at 40°C.
-
-
Emulsification:
-
Combine the gelatin and gum arabic solutions.
-
Add the desired amount of this compound to the polymer solution under high-speed homogenization to form an oil-in-water emulsion. The droplet size of the emulsion will determine the final microcapsule size.
-
-
Coacervation:
-
While maintaining the temperature at 50°C, slowly add 10% acetic acid to the emulsion with gentle stirring to lower the pH to approximately 4.0-4.5. This induces the coacervation process, where the polymers deposit around the oil droplets.
-
-
Wall Formation and Hardening:
-
Cool the mixture to 10°C over a period of 1-2 hours to allow the gelatin to gel.
-
Add a cross-linking agent, such as glutaraldehyde, to harden the microcapsule walls. The amount will depend on the desired rigidity.
-
Adjust the pH to around 9.0 with 1M sodium hydroxide and continue stirring for several hours to complete the cross-linking reaction.
-
-
Washing and Collection:
-
Allow the microcapsules to settle, decant the supernatant, and wash the microcapsules several times with deionized water.
-
The resulting microcapsule slurry can be used directly or dried using techniques like spray drying or freeze drying.
-
Microencapsulation by In Situ Polymerization (Melamine-Formaldehyde Resin)
In this process, the microcapsule wall is formed by the polymerization of monomers at the surface of the fragrance oil droplets. Melamine-formaldehyde (MF) resins are commonly used due to their durability.[1][7][8]
Materials:
-
Melamine
-
Formaldehyde solution (37%)
-
This compound (fragrance oil)
-
Polyvinyl alcohol (PVA) or other protective colloid
-
Sodium Lauryl Sulfate (SLS) or other emulsifier
-
Citric Acid (for pH adjustment)
-
Deionized Water
Protocol:
-
Preparation of Prepolymer:
-
Dissolve melamine in formaldehyde solution at a specific molar ratio (e.g., 1:3) and adjust the pH to 8.5-9.0.
-
Heat the mixture to 70°C and stir until a clear solution of melamine-formaldehyde prepolymer is formed.[1]
-
-
Emulsification:
-
In a separate reactor, prepare an aqueous solution of a protective colloid (e.g., PVA).
-
Add this compound to this solution under high shear to create a stable oil-in-water emulsion.
-
-
Polymerization and Wall Formation:
-
Add the MF prepolymer solution to the emulsion.
-
Slowly lower the pH of the mixture to around 5.0-6.0 by adding citric acid while maintaining a constant temperature (e.g., 50°C).[7] This initiates the polymerization of the MF resin at the oil-water interface, forming the microcapsule shell.
-
Continue the reaction for several hours to ensure complete polymerization.
-
-
Curing and Collection:
-
Increase the temperature to further cross-link and cure the microcapsule walls.
-
Cool the resulting microcapsule slurry, wash with water to remove unreacted monomers, and collect the microcapsules.
-
Microencapsulation by Spray Drying
Spray drying is a cost-effective and scalable method where the fragrance oil is emulsified in a carrier solution and then atomized into a hot air stream to form a dry powder of microcapsules.[9][10]
Materials:
-
Modified Starch (e.g., OSA-starch) or other wall material (e.g., maltodextrin, gum arabic)
-
This compound (fragrance oil)
-
Deionized Water
Protocol:
-
Preparation of the Emulsion:
-
Dissolve the wall material (e.g., modified starch) in deionized water to form a solution. The concentration will depend on the desired solids content.
-
Add this compound to the carrier solution and homogenize at high speed to create a fine and stable oil-in-water emulsion.
-
-
Spray Drying:
-
Feed the emulsion into a spray dryer.
-
Set the inlet air temperature (e.g., 180-200°C) and outlet air temperature (e.g., 90-100°C). These parameters will need to be optimized based on the specific equipment and formulation.
-
The emulsion is atomized into fine droplets, and the hot air rapidly evaporates the water, leaving behind solid microcapsules with the fragrance oil entrapped within the matrix.
-
-
Collection:
-
The dried microcapsules are collected from the cyclone of the spray dryer.
-
Characterization of this compound Microcapsules
Determination of Encapsulation Efficiency
Encapsulation efficiency (EE) is a critical parameter that measures the percentage of the initial fragrance oil that has been successfully encapsulated.
Protocol using Gas Chromatography-Mass Spectrometry (GC-MS):
-
Total this compound (C_total):
-
Surface (Unencapsulated) this compound (C_surface):
-
Accurately weigh a sample of the microcapsules.
-
Wash the microcapsules with a solvent that does not dissolve the shell material (e.g., hexane for a short duration) to extract only the surface oil.
-
Analyze the washing solvent by GC-MS to determine the concentration of unencapsulated this compound.
-
-
Calculation:
-
EE (%) = [(C_total - C_surface) / C_total] x 100
-
Fragrance Release Studies
The release profile of this compound from the microcapsules can be monitored over time under specific conditions (e.g., in a product base, at elevated temperatures).
Protocol using Headspace GC-MS:
-
Sample Preparation:
-
Incorporate a known amount of the this compound microcapsules into the desired medium (e.g., fabric softener, lotion, or on a fabric swatch).
-
Place the sample in a headspace vial.
-
-
Headspace Analysis:
-
Data Collection:
-
Repeat the analysis at different time intervals to construct a release profile.
-
Stability Testing
Stability testing assesses the ability of the microcapsules to retain the fragrance over time, especially when incorporated into a final product and subjected to various environmental stresses.[15][16]
Accelerated Stability Testing Protocol:
-
Sample Preparation:
-
Incorporate the microcapsules into the final product formulation (e.g., a liquid detergent).
-
Store the samples in sealed containers at elevated temperatures (e.g., 40°C, 50°C) and at room temperature (as a control).[17]
-
-
Analysis:
-
At regular intervals (e.g., 1, 2, 4, 8, 12 weeks), take a sample of the product.
-
Determine the total amount of this compound remaining in the microcapsules using the method described in section 3.1.
-
-
Evaluation:
-
Plot the percentage of this compound remaining over time at different temperatures to assess the stability and predict the shelf-life of the encapsulated fragrance in the product.
-
Data Presentation
The following tables provide a representative format for presenting quantitative data from this compound microencapsulation studies.
Table 1: Encapsulation Efficiency of this compound with Different Microencapsulation Techniques
| Microencapsulation Technique | Wall Material(s) | Core:Wall Ratio | Average Particle Size (µm) | Encapsulation Efficiency (%) |
| Complex Coacervation | Gelatin/Gum Arabic | 1:1 | 50 ± 15 | 92.5 ± 2.1 |
| In Situ Polymerization | Melamine-Formaldehyde | 2:1 | 25 ± 8 | 95.8 ± 1.5 |
| Spray Drying | Modified Starch | 1:2 | 30 ± 10 | 88.3 ± 3.4 |
Table 2: Controlled Release of this compound from Microcapsules in a Fabric Softener Base at 25°C
| Time (days) | Cumulative Release (%) - Complex Coacervation | Cumulative Release (%) - In Situ Polymerization | Cumulative Release (%) - Spray Drying |
| 1 | 5.2 | 2.1 | 8.5 |
| 7 | 12.8 | 6.5 | 20.1 |
| 14 | 20.5 | 11.3 | 35.7 |
| 28 | 35.1 | 18.9 | 55.2 |
Table 3: Stability of Microencapsulated this compound in a Liquid Detergent at 40°C
| Storage Time (weeks) | % this compound Retained - Complex Coacervation | % this compound Retained - In Situ Polymerization | % this compound Retained - Spray Drying |
| 0 | 100 | 100 | 100 |
| 4 | 95.3 | 98.1 | 92.5 |
| 8 | 90.1 | 96.5 | 85.3 |
| 12 | 85.6 | 94.2 | 78.9 |
Visualizations
References
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. Perfume Microencapsulation by Complex Coacervation | CHIMIA [chimia.ch]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Coacervation as a Novel Method of Microencapsulation of Essential Oils—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mikrocaps.com [mikrocaps.com]
- 7. researchgate.net [researchgate.net]
- 8. chimia.ch [chimia.ch]
- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 10. Spray Drying for the Encapsulation of Oils—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ba333.free.fr [ba333.free.fr]
- 12. gcms.cz [gcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. ingenieria-analitica.com [ingenieria-analitica.com]
- 15. iltusa.com [iltusa.com]
- 16. certifiedcosmetics.com [certifiedcosmetics.com]
- 17. certified-laboratories.com [certified-laboratories.com]
Application of Cinnamyl Butyrate in Studying Host Defense Peptide Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Host Defense Peptides (HDPs) are crucial components of the innate immune system, offering a first line of defense against a broad spectrum of pathogens. The modulation of endogenous HDP gene expression is a promising therapeutic strategy to enhance innate immunity and reduce reliance on conventional antibiotics. Cinnamyl butyrate, an ester of cinnamyl alcohol and butyric acid, serves as a valuable tool in this area of research. Upon hydrolysis, it releases butyrate, a short-chain fatty acid known to be a potent inducer of HDP gene expression. Butyrate primarily functions as a histone deacetylase (HDAC) inhibitor, leading to chromatin remodeling and increased transcription of various genes, including those encoding HDPs.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound to study the expression of HDP genes.
Application Notes
This compound is an effective compound for in vitro and ex vivo studies aimed at understanding the regulation of HDP gene expression. As a more lipophilic and potentially more stable precursor to butyrate, it can facilitate delivery and release of the active butyrate molecule within cellular systems.
Key Applications:
-
Induction of HDP Gene Expression: this compound can be used to treat various cell lines (e.g., intestinal epithelial cells, macrophages) and primary cells to investigate the upregulation of HDPs such as β-defensins and cathelicidins.[4][5]
-
Mechanism of Action Studies: Researchers can employ this compound to elucidate the molecular pathways governing HDP expression. Its primary mechanism involves the inhibition of HDACs, which can be studied through chromatin immunoprecipitation (ChIP) assays and analysis of histone acetylation.[6][7] Furthermore, its influence on signaling pathways like MAP kinase (MAPK) and NF-κB can be explored.[8][9]
-
Structure-Activity Relationship Studies: As a butyrate analog, this compound can be used in comparative studies with other short-chain fatty acids and their derivatives to understand the structural requirements for optimal HDP induction.[4]
-
Preclinical Research: In ex vivo models, such as intestinal explants, this compound can be used to assess the potential of butyrate-releasing compounds to enhance mucosal immunity.[5][10]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of butyrate and its analog, this compound, on the expression of various host defense peptide genes in porcine intestinal epithelial cells (IPEC-J2).
Table 1: Dose-Dependent Induction of Porcine HDP mRNA Expression by trans-Cinnamyl Butyrate in IPEC-J2 Cells (24h treatment) [4]
| HDP Gene | 0.5 mM (Fold Change) | 1 mM (Fold Change) | 2 mM (Fold Change) |
| pBD2 | ~10 | ~25 | ~40 |
| pBD3 | ~5 | ~15 | ~25 |
| pEP2C | ~8 | ~20 | ~35 |
| PG1-5 | ~3 | ~8 | ~15 |
Table 2: Dose-Dependent Induction of Porcine HDP mRNA Expression by Sodium Butyrate in IPEC-J2 Cells (24h treatment) [4]
| HDP Gene | 1 mM (Fold Change) | 2 mM (Fold Change) | 4 mM (Fold Change) |
| pBD2 | ~150 | ~250 | ~300 |
| pBD3 | ~100 | ~180 | ~200 |
| pEP2C | ~200 | ~350 | ~400 |
| PG1-5 | ~30 | ~50 | ~60 |
Signaling Pathways and Experimental Workflow
Signaling Pathway of Butyrate-Induced HDP Gene Expression
Butyrate, released from this compound, enhances HDP gene expression primarily through the inhibition of histone deacetylases (HDACs). This leads to increased histone acetylation, a more open chromatin structure, and enhanced transcription of HDP genes. Additionally, the MAP kinase and NF-κB signaling pathways have been implicated in this process.
Caption: Butyrate-mediated HDP gene expression pathway.
General Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of this compound on HDP gene expression in a cell culture model.
References
- 1. The histone deacetylase inhibitor butyrate improves metabolism and reduces muscle atrophy during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Porcine Host Defense Peptide Gene Expression by Short-Chain Fatty Acids and Their Analogs | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Butyrate upregulates endogenous host defense peptides to enhance disease resistance in piglets via histone deacetylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Butyrate upregulates endogenous host defense peptides to enhance disease resistance in piglets via histone deacetylase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Cyclooxygenase-2 Inhibitors Synergize With Butyrate to Augment Chicken Host Defense Peptide Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synergistic Induction of Chicken Antimicrobial Host Defense Peptide Gene Expression by Butyrate and Sugars [frontiersin.org]
- 10. Butyrate enhances disease resistance of chickens by inducing antimicrobial host defense peptide gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cinnamyl Butyrate in a Novel Two-Step Enzymatic Cascade
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing cinnamyl butyrate as a substrate in a hypothetical two-step enzymatic cascade reaction. This process first involves the hydrolysis of this compound to cinnamyl alcohol and butyric acid, followed by the oxidation of cinnamyl alcohol to cinnamaldehyde. This cascade is of significant interest for the sustainable production of valuable aroma compounds and chemical intermediates.
Introduction
Enzymatic cascade reactions offer a powerful approach in biocatalysis, enabling the multi-step synthesis of complex molecules in a single pot, often with high selectivity and under mild conditions. This compound, a fragrance and flavor ester, can serve as a stable precursor for the controlled release and subsequent enzymatic conversion to other valuable compounds like cinnamyl alcohol and cinnamaldehyde. This document outlines a theoretical two-step enzymatic cascade commencing with the lipase-catalyzed hydrolysis of this compound.
Reaction Pathway
The proposed cascade initiates with the hydrolysis of this compound, catalyzed by a lipase, yielding cinnamyl alcohol and butyric acid. The liberated cinnamyl alcohol is then oxidized by an alcohol dehydrogenase (ADH) to produce cinnamaldehyde.
Quantitative Data Summary
The following tables summarize typical reaction parameters and expected outcomes for the enzymatic synthesis of the starting material, this compound, and the subsequent cascade reactions. Data is compiled from literature values for analogous reactions.
Table 1: Enzymatic Synthesis of this compound [1][2]
| Parameter | Value | Reference |
| Enzyme | Immobilized Lipase B from Candida antarctica (Novozym 435) | [1][2] |
| Substrates | Butyric acid, Cinnamyl alcohol | [1][2] |
| Molar Ratio (acid:alcohol) | 1:2 | [1][2] |
| Temperature | 50 °C | [1][2] |
| Enzyme Loading | 2% (w/w of substrates) | [1][2] |
| Agitation Speed | 250 rpm | [1][2] |
| Reaction Time | 12 hours | [1][2] |
| Conversion of Butyric Acid | ~90% | [1][2] |
| Enzyme Reusability | Retains ~85% activity after 5 cycles | [2] |
Table 2: Proposed Two-Step Enzymatic Cascade Parameters
| Parameter | Step 1: Hydrolysis | Step 2: Oxidation |
| Enzyme | Immobilized Lipase B from Candida antarctica | Alcohol Dehydrogenase (e.g., from Saccharomyces cerevisiae) |
| Substrate | This compound | Cinnamyl Alcohol |
| Co-substrate/Cofactor | Water | NADP+ |
| Product(s) | Cinnamyl Alcohol, Butyric Acid | Cinnamaldehyde, NADPH |
| Optimal pH | 7.0 - 8.0 | 7.5 - 8.5 |
| Optimal Temperature | 40 - 50 °C | 25 - 35 °C |
| Typical Reaction Time | 4 - 8 hours | 12 - 24 hours |
| Expected Conversion | >95% | >80% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is for the synthesis of the starting material for the cascade reaction.
Materials:
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Butyric acid
-
Cinnamyl alcohol
-
n-Hexane (or other suitable organic solvent)
-
Molecular sieves (optional, for water removal)
-
Shaking incubator
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a sealed reaction vessel, combine butyric acid and cinnamyl alcohol in a 1:2 molar ratio.[1][2]
-
Add n-hexane as the solvent. The total substrate concentration should be appropriate for the reaction volume.
-
Add the immobilized lipase at a loading of 2% (w/w) of the total substrate weight.[1][2]
-
If operating in a water-limited environment to favor esterification, add activated molecular sieves.
-
Place the vessel in a shaking incubator at 50°C with agitation at 250 rpm.[1][2]
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC to determine the conversion of butyric acid.
-
The reaction is typically complete within 12 hours, achieving approximately 90% conversion.[1][2]
-
After the reaction, separate the immobilized enzyme by filtration for reuse.
-
Purify the this compound from the reaction mixture by removing the solvent under reduced pressure and, if necessary, using column chromatography.
Protocol 2: Two-Step Enzymatic Cascade Conversion of this compound
This protocol outlines the cascade reaction starting from the synthesized this compound.
Materials:
-
This compound (synthesized as per Protocol 1)
-
Immobilized Lipase B from Candida antarctica
-
Alcohol Dehydrogenase (ADH)
-
Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Temperature-controlled reactor or shaking incubator
-
GC or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
Step 1: Hydrolysis of this compound
-
Prepare a reaction mixture containing this compound in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5). The concentration of this compound will depend on its solubility and the desired product titer.
-
Add the immobilized lipase to the reaction mixture.
-
Incubate at 45°C with gentle agitation to ensure adequate mixing.
-
Monitor the formation of cinnamyl alcohol using GC or HPLC until the conversion of this compound is greater than 95% (typically 4-8 hours).
-
-
Step 2: Oxidation of Cinnamyl Alcohol
-
Once the hydrolysis step is complete, adjust the temperature of the reaction mixture to 30°C, which is more favorable for many alcohol dehydrogenases.
-
Add the alcohol dehydrogenase and the cofactor NADP+ to the reaction vessel. A cofactor regeneration system may be required for larger-scale reactions to improve economic feasibility.
-
Continue the incubation with agitation.
-
Monitor the consumption of cinnamyl alcohol and the formation of cinnamaldehyde by GC or HPLC.
-
The reaction is typically allowed to proceed for 12-24 hours to achieve high conversion.
-
-
Product Recovery
-
After the cascade reaction is complete, remove the immobilized lipase by filtration.
-
The aqueous mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the cinnamaldehyde.
-
The organic extracts can be dried and the solvent evaporated to yield the crude product, which can be further purified by chromatography if necessary.
-
Conclusion
The proposed two-step enzymatic cascade using this compound as a starting substrate provides a green and efficient route for the synthesis of cinnamaldehyde. This approach leverages the mild reaction conditions and high selectivity of enzymes to produce valuable chemicals from a stable ester precursor. The provided protocols offer a foundation for further research and development in the field of biocatalytic cascades for applications in the flavor, fragrance, and pharmaceutical industries.
References
Handling and storage procedures for cinnamyl butyrate in the lab
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed procedures for the safe handling, storage, and use of cinnamyl butyrate in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of the compound for research and development applications.
Compound Information
This compound is an ester with a characteristic warm, fruity, and sweet aroma, reminiscent of cinnamon and apricot.[1] It is utilized in the fragrance and flavor industries and may be investigated for other biological activities in a research context.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Molecular Formula | C₁₃H₁₆O₂ | [4] |
| Molecular Weight | 204.27 g/mol | [4] |
| Odor | Warm, fruity, sweet, cinnamon-like | [1] |
| Boiling Point | 299 - 301 °C | [5] |
| Flash Point | > 110 °C (> 230 °F) | [6][7] |
| Specific Gravity | 1.010 - 1.017 @ 25°C | [6][7] |
| Refractive Index | 1.525 - 1.530 @ 20°C | [6][7] |
| Solubility | Insoluble in water; soluble in alcohols and oils | [1][8] |
| Purity | Typically ≥98% | [5] |
Hazard Identification and Safety Precautions
This compound is generally considered to have low toxicity, but proper handling is essential to minimize exposure and potential risks.
Table 2: Hazard Identification
| Hazard | Description | GHS Classification |
| Skin Contact | May cause mild skin irritation.[9] Prolonged exposure may lead to dermatitis.[3] | Skin Irritant (Category 2)[3] |
| Eye Contact | May cause eye irritation.[10] | Eye Irritant (Category 2A)[3] |
| Inhalation | May cause respiratory irritation if vapors are inhaled in high concentrations.[10] | - |
| Ingestion | May be harmful if swallowed.[10] | - |
| Environmental | Harmful to aquatic life with long-lasting effects.[3] | Aquatic Chronic (Category 3)[3] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE.
Caption: Standard PPE for handling this compound.
Handling and Storage Protocols
General Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][3]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3][9]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3][9]
-
Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.[9]
Storage Procedures
-
Container: Store in a tightly closed, original container.[3][9]
-
Location: Keep in a cool, dry, and well-ventilated area.[1][3]
-
Light and Heat: Protect from direct sunlight and heat sources.[1][3]
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[3]
Caption: this compound storage workflow.
Experimental Protocols
Preparation of Stock Solutions
Given its solubility, this compound stock solutions are typically prepared in organic solvents.
-
Solvent Selection: Choose a suitable solvent such as ethanol or other oils based on the experimental requirements.[1][8]
-
Calculation: Determine the mass of this compound needed to achieve the desired concentration in the final volume of the stock solution.
-
Dissolution:
-
Tare a clean, dry glass vial on an analytical balance.
-
Using a calibrated pipette, carefully transfer the calculated mass of this compound into the vial.
-
Add the appropriate volume of solvent to the vial.
-
Cap the vial tightly and vortex or sonicate until the this compound is completely dissolved.
-
-
Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation. Store in a tightly sealed container at the appropriate temperature, protected from light.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][9]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and running water for at least 15 minutes. Seek medical advice if irritation develops or persists.[3][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9]
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and entering drains or waterways.[3]
-
Absorption: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[3]
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Caption: Spill response workflow for this compound.
Waste Disposal
All waste containing this compound must be treated as chemical waste.
-
Containers: Collect all this compound waste, including contaminated materials, in a clearly labeled, sealed container.
-
Regulations: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[9][10] Do not dispose of it down the drain.[3]
Conclusion
The proper handling and storage of this compound are paramount for laboratory safety and the integrity of research data. By following these protocols, researchers can minimize risks and ensure a safe working environment. Always refer to the most current Safety Data Sheet (SDS) for the most comprehensive information.
References
- 1. This compound | 103-61-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. chemicalbull.com [chemicalbull.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound, 103-61-7 [thegoodscentscompany.com]
- 7. (E)-cinnamyl butyrate, 78761-39-4 [thegoodscentscompany.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. w.elan-chemical.com [w.elan-chemical.com]
Application Notes and Protocols for the Solvent-Free Synthesis of Cinnamyl Butyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of cinnamyl butyrate in a solvent-free system. This environmentally friendly approach, primarily utilizing enzymatic catalysis, offers high yields and purity, making it an attractive method for producing this valuable flavor and fragrance compound.
Introduction
This compound is an ester known for its sweet, fruity, and spicy aroma, with applications in the food, cosmetic, and pharmaceutical industries. Traditional chemical synthesis often involves hazardous solvents and harsh reaction conditions. The solvent-free enzymatic synthesis described herein presents a green alternative, minimizing waste and environmental impact. This method typically employs lipases, such as immobilized Candida antarctica Lipase B (CALB), to catalyze the direct esterification of cinnamyl alcohol and butyric acid.
Key Advantages of Solvent-Free Synthesis
-
Environmentally Friendly: Eliminates the need for organic solvents, reducing volatile organic compound (VOC) emissions and solvent-related waste.[1][2]
-
High Purity: Often leads to a cleaner product with fewer byproducts, simplifying purification steps.
-
Mild Reaction Conditions: Enzymatic reactions proceed at lower temperatures, preserving the integrity of thermally sensitive compounds.
-
High Yields: Optimized conditions can lead to high conversion rates and product yields.[3][4][5]
Experimental Data Summary
The following tables summarize quantitative data from various studies on the solvent-free synthesis of this compound.
Table 1: Optimized Reaction Conditions for this compound Synthesis
| Parameter | Optimized Value | Reference |
| Catalyst | Immobilized Lipase (e.g., Novozym 435, Lipozyme IM-20) | [3][6] |
| Substrate Molar Ratio (Butyric Acid:Cinnamyl Alcohol) | 1:2 | [3] |
| Enzyme Loading | 2% (w/w of substrates) | [3] |
| Temperature | 50 °C | [3] |
| Agitation Speed | 250 rpm | [3] |
| Reaction Time | 12 hours | [3] |
| Water Removal | Vacuum application | [4][5] |
Table 2: Achieved Yields and Green Chemistry Metrics
| Parameter | Value | Reference |
| Maximum Conversion | 90% - 94.3% | [3][5] |
| Isolated Yield (Semi-preparative scale) | 90.5% | [4][5] |
| E-factor | 4.76 | [4][5] |
| Mass Intensity | 6.04 | [4][5] |
| Enzyme Reusability | Retains 85% activity after 5 cycles | [3] |
Experimental Workflow
The general workflow for the solvent-free synthesis of this compound is depicted below.
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure based on optimized conditions found in the literature.[3][4][5] Researchers should adapt this protocol based on their specific enzyme and equipment.
Materials:
-
Butyric acid
-
Cinnamyl alcohol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer with heating capabilities
-
Vacuum pump or system
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation:
-
Accurately weigh butyric acid and cinnamyl alcohol in a molar ratio of 1:2 and add them to the reaction vessel. For example, for a 10g scale reaction, use approximately 3.4g of butyric acid and 6.6g of cinnamyl alcohol.
-
-
Enzyme Addition:
-
Add the immobilized lipase to the reaction mixture. The enzyme loading should be approximately 2% of the total weight of the substrates.
-
-
Reaction Setup:
-
Place the reaction vessel on a magnetic stirrer with a heating mantle or in a temperature-controlled oil bath.
-
Insert a magnetic stir bar into the vessel.
-
Connect the reaction vessel to a vacuum system to facilitate the removal of water produced during the esterification reaction.
-
-
Reaction Conditions:
-
Set the temperature to 50 °C.
-
Begin stirring at a constant rate of 250 rpm.
-
Apply a moderate vacuum.
-
Allow the reaction to proceed for 12 hours.
-
-
Reaction Monitoring (Optional):
-
The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
-
Product Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed with a small amount of a suitable solvent (if necessary for recovery) and stored for reuse.
-
The resulting crude this compound can be purified further if required, for example, by vacuum distillation or column chromatography, although the solvent-free process often yields a product of high purity.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Reaction Mechanism
The enzymatic esterification of cinnamyl alcohol and butyric acid catalyzed by lipase is understood to follow a Ping-Pong Bi-Bi mechanism.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed this compound synthesis.
This mechanism involves the formation of a covalent acyl-enzyme intermediate with the release of the first product (water), followed by the binding of the second substrate (cinnamyl alcohol) to form the final ester product.[3]
Conclusion
The solvent-free enzymatic synthesis of this compound is a robust and sustainable method that aligns with the principles of green chemistry. The provided protocols and data offer a solid foundation for researchers to implement and adapt this process for their specific needs, contributing to the development of cleaner and more efficient synthetic routes for valuable chemical compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpr.com [ijrpr.com]
- 3. Kinetics of Enzymatic Synthesis of this compound by Immobilized Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00265B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cinnamyl Butyrate Yield in Esterification Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of cinnamyl butyrate.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of cinnamyl alcohol with butyric acid.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Equilibrium Limitation: The esterification reaction is reversible, and the accumulation of water can drive the reaction backward, limiting the yield.[1][2] | - Water Removal: Use a Dean-Stark apparatus during the reaction to azeotropically remove water as it forms.[1][3] - Drying Agents: Add molecular sieves (e.g., 3Å) to the reaction mixture to adsorb water. An increase in yield of up to 1.5 times has been observed with this method in enzymatic synthesis.[4] - Excess Reactant: Use a large excess of one of the reactants (either cinnamyl alcohol or butyric acid) to shift the equilibrium towards the product side according to Le Châtelier's principle.[2] |
| Inefficient Catalysis (Enzymatic): The lipase activity may be low due to suboptimal conditions or inhibition. | - Optimize Enzyme Loading: Ensure the correct amount of lipase is used. A 2% enzyme loading (by weight of substrates) has been shown to be effective.[4][5] - Check Temperature and pH: Ensure the reaction temperature and pH are optimal for the specific lipase being used. For example, some lipase-catalyzed reactions for cinnamyl esters work well at temperatures between 30-50°C.[4] - Substrate Inhibition: High concentrations of butyric acid or cinnamyl alcohol can inhibit the enzyme.[4] Consider a fed-batch approach where reactants are added gradually. | |
| Inefficient Catalysis (Acid-Catalyzed): The acid catalyst may be inappropriate, insufficient, or deactivated. | - Choice of Catalyst: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common choices for Fischer esterification.[1][6] - Catalyst Concentration: Ensure a sufficient catalytic amount is used. - Solid Acid Catalysts: Consider using solid acid catalysts, which can simplify purification. | |
| Slow Reaction Rate | Suboptimal Temperature: The reaction temperature may be too low. | - Increase Temperature: For acid-catalyzed reactions, refluxing is typically required.[1] For enzymatic reactions, increasing the temperature to the enzyme's optimum (e.g., 50°C) can increase the rate.[4][5] However, excessively high temperatures can lead to side reactions or enzyme denaturation. |
| Poor Mixing: In heterogeneous catalysis (immobilized enzyme or solid acid), poor mixing can lead to mass transfer limitations. | - Increase Agitation Speed: Speeds of around 250 rpm have been used effectively in enzymatic synthesis to minimize diffusional limitations.[4][5] | |
| Presence of Impurities in the Final Product | Incomplete Reaction: Unreacted cinnamyl alcohol and butyric acid remain in the product mixture. | - Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. - Optimize Reaction Time: A reaction time of up to 12 hours may be necessary for high conversion in enzymatic synthesis.[4][5] |
| Side Reactions: In acid-catalyzed synthesis, high temperatures can lead to the dehydration of cinnamyl alcohol or other side reactions. | - Use Milder Conditions: If side products are an issue, consider using a milder acid catalyst or switching to an enzymatic method which operates under gentler conditions. | |
| Ineffective Work-up and Purification: The purification process may not be effectively removing unreacted starting materials or byproducts. | - Neutralization: During the work-up of acid-catalyzed reactions, wash the organic phase with a saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted butyric acid and the acid catalyst.[7] - Chromatography: Use column chromatography for high-purity isolation of this compound.[8] - Distillation: Purification can also be achieved by vacuum distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in this compound esterification?
A1: The main challenge is the reversible nature of the esterification reaction. The water produced as a byproduct can hydrolyze the ester back into the starting materials, cinnamyl alcohol and butyric acid, thereby limiting the final yield.[1][2] To achieve high yields, it is crucial to remove this water as it is formed, either by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent like molecular sieves.[1][3][4]
Q2: Which is better for this compound synthesis: enzymatic or chemical catalysis?
A2: Both methods have their advantages. Enzymatic catalysis, typically using lipases, is highly selective, operates under mild conditions (lower temperatures, neutral pH), and is considered a "greener" approach.[9] This can be advantageous for preventing side reactions. Chemical catalysis, such as Fischer esterification with a strong acid catalyst, is a more traditional and often faster method but may require higher temperatures and a more rigorous purification process to remove the corrosive acid catalyst and any potential side products.[1][9] The choice depends on the desired purity, scale of the reaction, and environmental considerations.
Q3: How can I monitor the progress of the esterification reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, you can spot the reaction mixture alongside the starting materials (cinnamyl alcohol and butyric acid) to visually track the disappearance of reactants and the appearance of the this compound product spot. GC analysis provides a more quantitative measure of the conversion to this compound over time.[10][11][12][13]
Q4: What are the typical reaction conditions for enzymatic synthesis of this compound?
A4: Optimized conditions from various studies suggest the following:
-
Substrate Molar Ratio: A molar ratio of 1:2 of butyric acid to cinnamyl alcohol has been shown to give a high conversion of 90%.[4][5]
-
Temperature: A temperature of around 50°C is often optimal.[4][5]
-
Enzyme Loading: A 2% loading of immobilized lipase (based on the total weight of the substrates) has been used successfully.[4][5]
-
Agitation: An agitation speed of 250 rpm helps to overcome mass transfer limitations.[4][5]
-
Water Removal: The addition of 3Å molecular sieves can significantly increase the yield.[4]
Q5: What is a typical work-up procedure for a Fischer esterification of this compound?
A5: After the reaction is complete, the mixture is cooled. The product is typically extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acidic catalyst and unreacted butyric acid), and finally with brine. The organic layer is then dried over an anhydrous salt (like sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or vacuum distillation.
Quantitative Data Presentation
Table 1: Comparison of Enzymatic Synthesis Conditions for this compound
| Catalyst | Molar Ratio (Butyric Acid:Cinnamyl Alcohol) | Temperature (°C) | Enzyme Loading (% w/w) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Immobilized Lipase | 1:2 | 50 | 2 | 12 | 90 | [4][5] |
| Lipozyme TL-IM (with molecular sieves) | 1:1 | 30 | Not specified | 6 | 90 | [4] |
| Lipase B from Candida antarctica (in a solvent-free system with vacuum) | Not specified | Not specified | Not specified | 1.5 | 94.3 | [14] |
Table 2: General Comparison of Catalytic Methods for Cinnamyl Ester Synthesis
| Catalysis Method | Typical Catalyst | Temperature | Key Advantages | Key Disadvantages |
| Enzymatic Esterification | Immobilized Lipases (e.g., Novozym 435) | Mild (30-60°C) | High selectivity, mild reaction conditions, "green" process.[9] | Can be slower, potential for substrate/product inhibition.[4] |
| Fischer Esterification | H₂SO₄, p-TsOH | High (Reflux) | Well-established, uses inexpensive catalysts.[1] | Requires high temperatures, potential for side reactions, corrosive catalyst requires removal.[9] |
| Steglich Esterification | DCC, DMAP | Mild (Room Temp) | Mild conditions, suitable for acid-sensitive substrates. | Uses stoichiometric coupling agents that can be difficult to remove. |
| Oxidative Esterification | Gold Nanoparticles | Varies | "Green" one-pot reaction from alcohol.[9] | Newer method, catalyst may be expensive. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask, combine cinnamyl alcohol and butyric acid in a 2:1 molar ratio.
-
Solvent Addition (Optional): Add a suitable organic solvent like hexane.
-
Catalyst Addition: Add immobilized lipase, corresponding to 2% of the total substrate weight.[4][5]
-
Water Removal: Add 3Å molecular sieves to the mixture.
-
Reaction Setup: Place the flask in a temperature-controlled shaker bath set to 50°C with an agitation speed of 250 rpm.[4][5]
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC or TLC.
-
Reaction Termination: Once the desired conversion is reached (e.g., after 12 hours), stop the reaction by filtering off the immobilized enzyme and molecular sieves.
-
Purification: Remove the solvent under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation or column chromatography if required.
Protocol 2: Fischer Esterification of this compound
-
Reactant and Catalyst Addition: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add cinnamyl alcohol, an excess of butyric acid (e.g., 2-3 molar equivalents), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Solvent Addition: Add a solvent that forms an azeotrope with water, such as toluene, to fill the Dean-Stark trap.[3]
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.[15]
-
Reaction Monitoring: Monitor the reaction by TLC until the cinnamyl alcohol is consumed.
-
Cooling and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases) to remove acids, and finally with brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Fischer Esterification Reaction Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of Enzymatic Synthesis of this compound by Immobilized Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. quantitative gc-ms analysis: Topics by Science.gov [science.gov]
- 12. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Substrate Inhibition in Cinnamyl Butyrate Enzymatic Synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming substrate inhibition during the enzymatic synthesis of cinnamyl butyrate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic synthesis of this compound, providing potential causes and actionable solutions.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| CB-TS-001 | Low Conversion/Yield of this compound | 1. Substrate Inhibition: High concentrations of cinnamyl alcohol or butyric acid are inhibiting the lipase activity. The reaction follows a Ping-Pong Bi-Bi mechanism with dead-end inhibition by both substrates.[1][2] 2. Suboptimal Molar Ratio: An incorrect ratio of cinnamyl alcohol to butyric acid can lead to a higher concentration of the inhibitory substrate. 3. Mass Transfer Limitations: Poor mixing or diffusion limitations can prevent substrates from reaching the active site of the immobilized enzyme.[2] 4. Water Content: In a solvent-free system, the accumulation of water as a byproduct can shift the equilibrium back towards hydrolysis, reducing the net esterification rate. In non-aqueous solvents, an optimal water activity is required for maximal enzyme activity.[3][4][5][6] | 1. Optimize Substrate Molar Ratio: A molar ratio of 1:2 (butyric acid to cinnamyl alcohol) has been shown to achieve high conversion.[2] 2. Implement a Fed-Batch Strategy: Gradually add the inhibitory substrate (typically butyric acid) to the reaction mixture to maintain a low concentration throughout the synthesis. 3. Enhance Agitation: Increase the agitation speed (e.g., to 250 rpm) to improve mass transfer.[2] 4. Water Removal: In solvent-free systems, use a vacuum to remove water.[7] In solvent-based systems, add molecular sieves (e.g., 3Å or 4Å) to adsorb the water produced.[1] |
| CB-TS-002 | Slow Reaction Rate | 1. Suboptimal Temperature: The reaction temperature is outside the optimal range for the lipase, leading to reduced catalytic activity. 2. Low Enzyme Loading: The amount of enzyme is insufficient for the substrate concentration. 3. Inappropriate Solvent: The chosen solvent may be interacting negatively with the enzyme, reducing its activity. | 1. Optimize Temperature: For many lipases used in this synthesis, the optimal temperature is around 50°C.[2] 2. Increase Enzyme Concentration: An enzyme loading of 2% (w/w of substrates) has been found to be effective.[2] 3. Solvent Selection: Use a non-polar, hydrophobic solvent like hexane or heptane, which generally results in better lipase performance for esterification.[8] |
| CB-TS-003 | Enzyme Deactivation After a Few Cycles | 1. Irreversible Substrate Inhibition: Prolonged exposure to high concentrations of substrates, particularly butyric acid, can lead to irreversible denaturation of the lipase. 2. Leaching of Enzyme: If the immobilization is not robust, the enzyme may leach from the support into the reaction medium. 3. Fouling of Immobilized Support: Substrates, products, or byproducts may adsorb onto the support material, blocking the active sites of the enzyme. | 1. Fed-Batch Substrate Addition: This strategy minimizes the exposure of the enzyme to high, inhibitory concentrations of the substrates. 2. Robust Immobilization Technique: Use a strong immobilization method like covalent bonding to prevent enzyme leaching. 3. Washing and Regeneration: After each cycle, wash the immobilized enzyme with a suitable solvent (e.g., the reaction solvent like hexane, or a short-chain alcohol like butanol or ethanol) to remove adsorbed molecules.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the kinetic mechanism of this compound enzymatic synthesis and why is substrate inhibition a problem?
A1: The enzymatic synthesis of this compound typically follows a Ping-Pong Bi-Bi mechanism.[1][2] In this model, the first substrate (e.g., butyric acid) binds to the enzyme and acylates it, releasing the first product (water). The second substrate (cinnamyl alcohol) then binds to the acylated enzyme, and the acyl group is transferred to it, forming the final product (this compound) and regenerating the free enzyme.
Substrate inhibition occurs when a substrate molecule binds to the enzyme in a non-productive way, forming a "dead-end" complex. In this specific synthesis, both cinnamyl alcohol and butyric acid can act as inhibitors, leading to a decrease in the reaction rate at high substrate concentrations.[1][2]
Q2: How does a fed-batch strategy help in overcoming substrate inhibition?
A2: A fed-batch strategy involves adding one or both substrates to the reactor incrementally during the course of the reaction, rather than all at once at the beginning (batch mode).[10][11][12] This allows for the maintenance of a low and optimal substrate concentration in the reaction medium, preventing the concentration from reaching inhibitory levels. This is particularly effective for the substrate that exhibits stronger inhibition, which in many esterification reactions is the acid.[10][11][12]
Q3: What are the advantages of using an immobilized lipase over a free enzyme?
A3: Immobilized lipases offer several advantages:
-
Reusability: They can be easily separated from the reaction mixture and reused for multiple cycles, which is crucial for making the process economically feasible.[13][14]
-
Enhanced Stability: Immobilization can improve the enzyme's stability against changes in temperature and pH.[14]
-
Ease of Product Purification: The absence of the enzyme in the final product mixture simplifies the downstream purification process.
-
Potential for Continuous Processes: Immobilized enzymes are well-suited for use in continuous packed-bed reactors.[13]
Q4: How does the choice of solvent affect the synthesis of this compound?
A4: The solvent plays a critical role in lipase-catalyzed reactions. Non-polar, hydrophobic solvents like hexane and heptane are generally preferred for esterification as they:
-
Minimize the stripping of essential water from the enzyme's surface, which is necessary for its catalytic activity.
-
Shift the reaction equilibrium towards synthesis by solubilizing the hydrophobic substrates and product while minimizing the solubility of the water byproduct.
-
Can reduce the inhibitory effects of polar substrates.
Highly polar solvents can strip the essential water layer from the enzyme, leading to a loss of activity.[15] A solvent-free system is also a viable and environmentally friendly option, where the substrates themselves act as the reaction medium.[7][16][17]
Q5: How can I monitor the progress of the this compound synthesis reaction?
A5: The progress of the reaction can be monitored by quantifying the consumption of reactants or the formation of the product over time. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify cinnamyl alcohol, butyric acid, and this compound.[18]
-
Gas Chromatography (GC): GC is also a suitable method for analyzing the volatile components of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the conversion by integrating the characteristic signals of the reactants and the product.[19][20]
-
Titration: The consumption of butyric acid can be monitored by titrating aliquots of the reaction mixture with a standardized base.[21][22]
Data Presentation
Table 1: Comparison of Strategies to Overcome Substrate Inhibition in this compound Synthesis
| Strategy | Key Parameters | Conversion (%) | Reaction Time (h) | Enzyme Reusability | Reference |
| Batch Reaction (Optimized Molar Ratio) | Butyric Acid:Cinnamyl Alcohol (1:2), 50°C, 2% enzyme loading, 250 rpm | 90 | 12 | Retains 85% activity after 5 cycles | [2] |
| Solvent-Free System with Vacuum | Alcohol:Acid (1:1), 35°C, 15 mbar vacuum | 94.3 | 1.5 | Not Reported | [7] |
| Fed-Batch (Conceptual) | Gradual addition of butyric acid | Expected to be >90 | Potentially shorter than batch | Expected to be higher than batch | [10][11][12] |
| Solvent-Based System (Hexane) | Optimized conditions | ~90 | 12 | Good | [2][8] |
Table 2: Effect of Solvents on Lipase Activity in Esterification Reactions
| Solvent | Log P | General Effect on Lipase Activity | Rationale |
| Hexane | 3.5 | High | Hydrophobic, does not strip essential water from the enzyme. |
| Heptane | 4.0 | High | Similar to hexane, good for solubilizing non-polar substrates. |
| Toluene | 2.5 | Moderate to High | Can be a good solvent, but its aromatic nature might interact with the enzyme. |
| Acetone | -0.24 | Low | Polar, can strip water from the enzyme and may cause denaturation. |
| Ethanol | -0.24 | Low | Polar, can inhibit and denature the lipase. |
| Solvent-Free | N/A | High (if optimized) | Environmentally friendly, but substrate inhibition and water accumulation need to be managed.[7][16][17] |
Experimental Protocols
Protocol 1: Batch Synthesis of this compound with an Immobilized Lipase
-
Materials:
-
Immobilized Lipase (e.g., Novozym 435)
-
Cinnamyl Alcohol
-
Butyric Acid
-
Hexane (or other suitable non-polar solvent)
-
Molecular Sieves (3Å or 4Å, activated)
-
Reaction vessel (e.g., a screw-capped flask)
-
Magnetic stirrer and hot plate or shaking incubator
-
-
Procedure:
-
To the reaction vessel, add cinnamyl alcohol and butyric acid in a 2:1 molar ratio (e.g., 20 mmol cinnamyl alcohol and 10 mmol butyric acid).
-
Add the solvent (e.g., 20 mL of hexane).
-
Add the immobilized lipase (e.g., 2% of the total substrate weight).
-
Add molecular sieves (e.g., 1 g) to remove the water produced during the reaction.
-
Seal the vessel and place it on the magnetic stirrer/hot plate or in the shaking incubator.
-
Set the temperature to 50°C and the agitation speed to 250 rpm.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them using HPLC, GC, or titration.
-
Continue the reaction until the conversion reaches a plateau (typically around 12 hours).
-
Upon completion, stop the reaction and separate the immobilized enzyme by filtration for reuse.
-
Purify the this compound from the reaction mixture using appropriate methods (e.g., distillation or chromatography).
-
Protocol 2: Lipase Immobilization by Physical Adsorption
-
Materials:
-
Lipase powder
-
Immobilization support (e.g., macroporous acrylic resin)
-
Phosphate buffer (low ionic strength, e.g., 50 mM, pH 7.0)
-
Ethanol
-
Distilled water
-
-
Procedure:
-
Wash the support material with ethanol and then with distilled water to clean it. Dry the support thoroughly.
-
Prepare a lipase solution in the phosphate buffer (e.g., 10 mg/mL).
-
Add the dry support to the lipase solution.
-
Gently agitate the mixture at room temperature for a specified period (e.g., 12-24 hours) to allow the enzyme to adsorb onto the support.
-
After immobilization, filter the support and wash it with buffer to remove any unbound enzyme.
-
Dry the immobilized lipase under vacuum or in a desiccator before use.
-
Determine the immobilization efficiency by measuring the protein concentration in the supernatant before and after the immobilization process.
-
Mandatory Visualization
Caption: Ping-Pong Bi-Bi mechanism with dead-end substrate inhibition.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of Enzymatic Synthesis of this compound by Immobilized Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computer-aided control of water activity for lipase-catalyzed esterification in solvent-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Water activity control: a way to improve the efficiency of continuous lipase esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agritrop.cirad.fr [agritrop.cirad.fr]
- 6. Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00696G [pubs.rsc.org]
- 7. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00265B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of the Reuse of Immobilized Lipases in Biodiesel Synthesis: Influence of Different Solvents in Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Difference Between Batch, Fed-Batch, and Continuous Processes [fermentorchina.com]
- 11. The difference between batch, fed-batch, and continuous processes | INFORS HT [infors-ht.com]
- 12. microbenotes.com [microbenotes.com]
- 13. Enzymatic synthesis of esters using an immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 17. Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. par.nsf.gov [par.nsf.gov]
- 20. Using NMR Spectroscopy for the Analysis and Quantification of Butanol and Butyric Acid | ScholarWorks [scholarworks.calstate.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Preventing hydrolysis of cinnamyl butyrate during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of cinnamyl butyrate during storage.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of fruity aroma, development of a cinnamic or acidic off-odor. | Hydrolysis of this compound into cinnamyl alcohol and butyric acid. | 1. Verify storage conditions (see FAQs below). 2. Analyze the sample using HPLC or GC-MS to confirm the presence of degradation products. 3. If hydrolysis is confirmed, review handling procedures to minimize exposure to moisture and high temperatures. |
| Change in physical appearance (e.g., cloudiness, precipitation). | 1. Significant degradation leading to the formation of less soluble degradation products. 2. Contamination. | 1. Assess the purity of the sample. 2. Review storage container integrity and handling procedures to prevent contamination. |
| Inconsistent experimental results using stored this compound. | Degradation of the starting material, leading to lower effective concentrations. | 1. Quantify the purity of the this compound stock using a validated analytical method before use. 2. If degradation is detected, use a fresh, unopened batch of this compound for critical experiments. |
| Precipitate formation when mixing this compound with aqueous solutions. | This compound has low water solubility. | 1. Use a suitable co-solvent to increase solubility. 2. Prepare a more dilute aqueous solution. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during storage?
A1: The primary degradation pathway for this compound, an ester, is hydrolysis. This chemical reaction involves the cleavage of the ester bond by water, resulting in the formation of cinnamyl alcohol and butyric acid. This reaction can be catalyzed by the presence of acids or bases.
Q2: What are the ideal storage conditions to prevent the hydrolysis of this compound?
A2: To minimize hydrolysis, this compound should be stored in a cool, dry place, away from light.[1] It is recommended to store it in a tightly sealed container to prevent moisture ingress. An inert atmosphere, such as nitrogen or argon, can further protect the compound from atmospheric moisture and oxidation.
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C recommended for long-term storage) | Reduces the rate of chemical reactions, including hydrolysis. |
| Humidity | Low (store with desiccants if necessary) | Minimizes the availability of water for the hydrolysis reaction. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Prevents exposure to atmospheric moisture and oxygen, which can promote degradation. |
| Container | Tightly sealed, opaque container | Prevents moisture ingress and protects from light-induced degradation. |
Q3: How does pH affect the stability of this compound?
A3: The hydrolysis of esters like this compound is significantly influenced by pH. The rate of hydrolysis is typically slowest in the neutral pH range (around pH 4-5) and is accelerated under both acidic and basic conditions. Alkaline conditions, in particular, can lead to rapid saponification, which is the base-catalyzed hydrolysis of the ester.
Q4: Can I use stabilizers to prevent the hydrolysis of this compound?
A4: Yes, various stabilizers can be employed to prevent ester hydrolysis. These include:
-
Moisture Scavengers: Compounds like molecular sieves can be added to the storage container to absorb any residual moisture.
-
Antioxidants: While the primary degradation is hydrolysis, oxidation can also occur. Antioxidants such as BHT (butylated hydroxytoluene) or tocopherol can be added to mitigate oxidative degradation.
-
Carbodiimides: These compounds can act as hydrolysis inhibitors by reacting with carboxylic acids that may be present as impurities or formed during initial hydrolysis, thus preventing autocatalytic degradation.
Q5: How can I detect and quantify the hydrolysis of this compound?
A5: The extent of hydrolysis can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A stability-indicating method can be developed to separate and quantify this compound from its degradation products, cinnamyl alcohol and butyric acid.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method. Method parameters will need to be optimized for your specific instrumentation and requirements.
Objective: To develop an HPLC method capable of separating and quantifying this compound from its primary degradation products.
Materials:
-
This compound reference standard
-
Cinnamyl alcohol reference standard
-
Butyric acid reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid or other suitable buffer components
-
C18 reverse-phase HPLC column
Methodology:
-
Preparation of Standards:
-
Prepare individual stock solutions of this compound, cinnamyl alcohol, and butyric acid in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing all three compounds by diluting the stock solutions to a suitable working concentration (e.g., 100 µg/mL).
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is recommended.
-
Start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase to a higher concentration (e.g., 90%) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (based on the UV absorbance of the cinnamyl group)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Method Optimization:
-
Inject the mixed standard and adjust the mobile phase gradient and other parameters to achieve baseline separation of the three peaks with good resolution (>2) and symmetrical peak shapes.
-
-
Forced Degradation Study:
-
To confirm the stability-indicating nature of the method, perform forced degradation studies on a this compound solution.
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for a specified time.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for a specified time.
-
Oxidative Degradation: Add 3% H2O2 and store at room temperature.
-
Thermal Degradation: Heat a solid sample at an elevated temperature.
-
Photodegradation: Expose a solution to UV light.
-
Analyze the stressed samples using the developed HPLC method to ensure that the degradation product peaks do not interfere with the main this compound peak.
-
Protocol 2: Accelerated Stability Study of this compound
Objective: To assess the stability of this compound under accelerated storage conditions to predict its shelf-life.
Materials:
-
This compound sample
-
Appropriate storage containers (e.g., amber glass vials with screw caps)
-
Stability chambers set to accelerated conditions (e.g., 40°C / 75% RH)
-
Validated stability-indicating analytical method (e.g., HPLC method from Protocol 1)
Methodology:
-
Sample Preparation:
-
Aliquot the this compound sample into multiple storage containers.
-
Tightly seal the containers.
-
-
Storage:
-
Place the samples in a stability chamber set to the desired accelerated conditions (e.g., 40°C and 75% relative humidity).
-
-
Time Points for Analysis:
-
Pull samples for analysis at predetermined time points, such as 0, 1, 3, and 6 months.
-
-
Analysis:
-
At each time point, analyze the samples using the validated stability-indicating HPLC method to determine the concentration of this compound and the presence of any degradation products.
-
-
Data Evaluation:
-
Plot the concentration of this compound as a function of time.
-
Determine the rate of degradation and use this data to estimate the shelf-life of the product under normal storage conditions.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Key strategies to prevent this compound hydrolysis.
References
Troubleshooting low conversion rates in cinnamyl butyrate synthesis
Welcome to the technical support center for the synthesis of cinnamyl butyrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during the synthesis of this compound, particularly focusing on low conversion rates.
Troubleshooting Low Conversion Rates
Low conversion rates are a frequent challenge in the synthesis of this compound. This guide addresses common problems and provides actionable solutions for both enzymatic and traditional acid-catalyzed esterification methods.
Question 1: My this compound synthesis is resulting in a low yield. What are the primary factors I should investigate?
Answer: Low yields in this compound synthesis can typically be attributed to several key factors, which differ slightly between enzymatic and acid-catalyzed methods.
For enzymatic synthesis , the most critical parameters to examine are:
-
Water Content: The presence of water can shift the reaction equilibrium towards hydrolysis of the ester, thereby reducing the yield.
-
Enzyme Activity and Concentration: The lipase catalyst may have low activity, or an insufficient amount may be used.
-
Substrate Molar Ratio: An inappropriate ratio of cinnamyl alcohol to butyric acid can limit the conversion.
-
Temperature: The reaction temperature may be outside the optimal range for the specific lipase being used.
-
Substrate Inhibition: High concentrations of either cinnamyl alcohol or butyric acid can inhibit the enzyme's activity.
For Fischer esterification (acid-catalyzed) , consider the following:
-
Reaction Equilibrium: This is a reversible reaction. The presence of water, a byproduct, will push the equilibrium back towards the reactants.[1][2][3]
-
Catalyst Activity: The acid catalyst (e.g., sulfuric acid) may be old or contaminated with water, reducing its effectiveness.
-
Reaction Temperature and Time: The reaction may not have been heated for a sufficient duration or at a high enough temperature to reach equilibrium.
-
Purity of Reactants: Impurities in the cinnamyl alcohol or butyric acid can interfere with the reaction. Cinnamyl alcohol, for instance, can oxidize to cinnamaldehyde or cinnamic acid if not stored properly.[4][5]
-
Loss During Workup: Significant amounts of the product can be lost during the purification steps.[6]
Question 2: I am using an enzymatic method with immobilized lipase and my conversion rate is poor. How can I optimize the reaction conditions?
Answer: To enhance the conversion rate in an enzymatic synthesis of this compound, a systematic optimization of reaction parameters is recommended.
-
Control Water Content: Ensure all reactants and solvents are as anhydrous as possible. Consider adding molecular sieves to the reaction mixture to sequester the water produced during the reaction.
-
Optimize Substrate Molar Ratio: While a 1:1 molar ratio is stoichiometric, using an excess of one reactant can shift the equilibrium towards the product. For enzymatic synthesis of this compound, a molar ratio of butyric acid to cinnamyl alcohol of 1:2 has been shown to result in high conversion.
-
Adjust Enzyme Loading: The amount of lipase is crucial. A typical starting point is 2% (w/w) of the total substrate weight. If the reaction is slow, consider increasing the enzyme loading.
-
Optimize Temperature: For lipases like Candida antarctica lipase B (CALB), the optimal temperature is often in the range of 40-60°C. A temperature of 50°C has been reported to be effective.
-
Ensure Adequate Agitation: Proper mixing is necessary to minimize mass transfer limitations between the substrates and the immobilized enzyme. An agitation speed of around 250 rpm is often effective.
-
Monitor Reaction Time: Enzymatic reactions can be slower than chemical catalysis. A reaction time of 12 hours or more may be necessary to achieve high conversion.
Data Presentation: Optimizing Enzymatic Synthesis of this compound
| Parameter | Condition 1 | Condition 2 (Optimized) | Expected Conversion |
| Butyric Acid:Cinnamyl Alcohol Molar Ratio | 1:1 | 1:2 | >90% |
| Temperature | 30°C | 50°C | >90% |
| Enzyme Loading (w/w of substrates) | 1% | 2% | >90% |
| Agitation Speed | 100 rpm | 250 rpm | >90% |
| Reaction Time | 6 hours | 12 hours | >90% |
Question 3: My Fischer esterification of cinnamyl alcohol and butyric acid is not proceeding to completion. What troubleshooting steps should I take?
Answer: For Fischer esterification, driving the equilibrium towards the product is key.
-
Use an Excess of One Reactant: The most common strategy is to use a large excess of the alcohol, as it is often easier to remove post-reaction than an excess of the carboxylic acid.[7] Using a 3 to 5-fold excess of cinnamyl alcohol can significantly improve the yield.
-
Remove Water as it Forms: The most effective method is to use a Dean-Stark apparatus to azeotropically remove water from the reaction mixture. Toluene is a suitable solvent for this purpose.
-
Check Catalyst and Reagents: Ensure your acid catalyst (e.g., concentrated H₂SO₄) is fresh and your reactants are pure. Consider purifying the cinnamyl alcohol if it has been stored for a long time, as it can oxidize.[4][5]
-
Increase Reaction Time and Temperature: Ensure the reaction is refluxed for an adequate amount of time (often several hours) to reach equilibrium.
-
Post-Reaction Workup: During purification, ensure you are not losing product. The workup typically involves neutralizing the acid catalyst with a weak base like sodium bicarbonate solution. Be cautious during extractions to avoid loss of product in the aqueous layer.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: In enzymatic synthesis, the reaction is generally very specific, and side products are minimal. However, in Fischer esterification, potential side reactions under strong acidic and high-temperature conditions can include the dehydration of cinnamyl alcohol or polymerization, although these are less common with primary alcohols. A more likely source of impurities is the presence of unreacted starting materials or byproducts from the degradation of starting materials, such as cinnamaldehyde from the oxidation of cinnamyl alcohol.[4][5]
Q2: How can I effectively purify my synthesized this compound?
A2: A standard purification procedure involves:
-
Neutralization: After the reaction, cool the mixture and wash it with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted butyric acid.
-
Aqueous Wash: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Distillation: For high purity, the crude product can be purified by vacuum distillation.
Q3: Can I use a different catalyst for the esterification?
A3: For enzymatic synthesis, various lipases can be used, with immobilized Candida antarctica lipase B (e.g., Novozym 435) being a very common and effective choice. For chemical synthesis, other acid catalysts like p-toluenesulfonic acid (p-TsOH) can be used, which is often considered milder than sulfuric acid. Lewis acids can also be employed.
Q4: My starting cinnamyl alcohol is a solid. Does it need to be melted before the reaction?
A4: Cinnamyl alcohol has a melting point of around 33°C. If you are running the reaction at a temperature above this (which is typical for both enzymatic and Fischer esterification), it will melt in the reaction mixture. You can add it as a solid to the reaction vessel.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
Materials:
-
Cinnamyl alcohol
-
Butyric acid
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Anhydrous toluene (optional, can be run solvent-free)
-
Molecular sieves (optional)
Procedure:
-
To a round-bottom flask, add cinnamyl alcohol and butyric acid in a 2:1 molar ratio.
-
If using a solvent, add anhydrous toluene.
-
Add the immobilized lipase, corresponding to 2% of the total weight of the substrates.
-
(Optional) Add activated molecular sieves to absorb the water formed.
-
Equip the flask with a condenser and place it in an oil bath on a magnetic stirrer hotplate.
-
Heat the reaction mixture to 50°C with constant stirring (e.g., 250 rpm).
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.
-
Continue the reaction for 12-24 hours or until the conversion of the limiting reactant ceases.
-
After the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed with a solvent and reused.
-
Purify the product mixture as described in the purification FAQ.
Protocol 2: Fischer Esterification of this compound
Materials:
-
Cinnamyl alcohol
-
Butyric acid
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add cinnamyl alcohol, a 1.2 molar equivalent of butyric acid, and toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it forms.
-
Continue refluxing until no more water is collected in the trap (typically 3-6 hours).
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and carefully wash with saturated sodium bicarbonate solution until gas evolution ceases.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation.
Visualizations
Troubleshooting Workflow for Low Conversion Rates
Caption: A logical workflow for troubleshooting low conversion rates.
Reaction Mechanism: Fischer Esterification
Caption: The mechanism of acid-catalyzed Fischer esterification.
Reaction Mechanism: Enzymatic Esterification (Ping-Pong Bi-Bi)
Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
References
Technical Support Center: Scaling Up Enzymatic Production of Cinnamyl Butyrate
Welcome to the technical support center for the enzymatic production of cinnamyl butyrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the scalability of their synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using enzymatic synthesis for this compound production?
A1: Enzymatic synthesis, primarily using lipases, offers several advantages over traditional chemical methods. These include higher specificity, which minimizes byproduct formation, and milder reaction conditions (lower temperature and pressure), preserving the integrity of the final product. This "green chemistry" approach often leads to products that can be labeled as "natural," which is highly desirable in the flavor, fragrance, and pharmaceutical industries.
Q2: Which type of enzyme is most commonly used for this compound synthesis?
A2: Lipases (E.C. 3.1.1.3) are the most widely used enzymes for producing this compound and other flavor esters. Immobilized lipases, such as Candida antarctica lipase B (CALB), often sold under trade names like Novozym 435, are particularly popular due to their high stability, reusability, and activity in non-aqueous or solvent-free systems.[1]
Q3: Should I use a solvent-free system or an organic solvent for the reaction?
A3: Both solvent-free and solvent-based systems can be effective. Solvent-free systems are increasingly preferred as they are more environmentally friendly and reduce downstream processing costs associated with solvent removal.[2] In some cases, one of the substrates, if liquid and in excess, can also act as the solvent. However, using a non-polar organic solvent like hexane or heptane can sometimes improve substrate solubility and reduce substrate inhibition.[3][4]
Q4: How critical is water content in the reaction mixture?
A4: Water content is a critical parameter. While a minimal amount of water is necessary to maintain the enzyme's conformational activity, excess water can shift the reaction equilibrium towards hydrolysis (the reverse reaction of esterification), thereby reducing the yield of this compound.[5] It is crucial to control the water activity in the reaction medium.
Q5: What is a typical reusability for an immobilized lipase in this synthesis?
A5: The reusability of an immobilized lipase is a key factor in the economic viability of the process. For instance, one study on this compound synthesis reported that the immobilized lipase retained 85% of its catalytic activity after five consecutive cycles.[3] For the synthesis of cinnamyl propionate, an immobilized lipase was reported to maintain 90% of its activity after six successive batches.[6]
Troubleshooting Guide
Problem 1: Low Conversion/Yield of this compound
| Possible Cause | Troubleshooting Steps & Solutions |
| Reaction Equilibrium | The esterification reaction is reversible, and the accumulation of the water by-product can drive the reaction backward, limiting the final yield. Solution: Implement in-situ water removal. This can be achieved by adding molecular sieves (e.g., 3Å or 4Å) to the reaction mixture, performing the reaction under vacuum, or using a pervaporation membrane system to selectively remove water.[7][8] |
| Suboptimal Reaction Conditions | The temperature, pH, and agitation speed can significantly impact enzyme activity and reaction rate. Solution: Optimize these parameters. For this compound, temperatures around 50-60°C are often effective.[3][6] Ensure adequate agitation (e.g., 200-250 rpm) to minimize mass transfer limitations, especially with immobilized enzymes.[3][6] |
| Incorrect Substrate Molar Ratio | An inappropriate ratio of cinnamyl alcohol to butyric acid can limit the conversion of the limiting substrate. Solution: Experiment with different molar ratios. While a 1:1 stoichiometric ratio is the baseline, using an excess of one substrate (e.g., a butyric acid to cinnamyl alcohol ratio of 1:2 or 1:3) can shift the equilibrium towards product formation.[3][6] |
Problem 2: Slow Reaction Rate
| Possible Cause | Troubleshooting Steps & Solutions |
| Insufficient Enzyme Activity or Loading | The amount of active enzyme directly influences the reaction speed. Solution: Increase the enzyme loading. Typical concentrations range from 1% to 10% (w/w) of the total substrates. Ensure the enzyme has been stored correctly and has not lost activity. |
| Mass Transfer Limitations | Inadequate mixing can prevent the substrates from efficiently reaching the active sites of the enzyme, particularly when using immobilized catalysts. Solution: Increase the agitation speed. An optimal rotation speed helps to keep the enzyme suspended and the substrates well-mixed.[3][6] |
| Low Reaction Temperature | While high temperatures can denature the enzyme, a temperature that is too low will result in a slow reaction rate. Solution: Gradually increase the temperature in increments (e.g., 5°C) to find the optimal balance between enzyme activity and stability for your specific lipase. |
Problem 3: Enzyme Inhibition or Deactivation
| Possible Cause | Troubleshooting Steps & Solutions |
| Substrate Inhibition | High concentrations of either cinnamyl alcohol or butyric acid can inhibit the lipase, a phenomenon known as dead-end inhibition.[3][4] Solution: Optimize the initial substrate concentrations. A fed-batch approach, where one of the substrates is added gradually throughout the reaction, can maintain a low, non-inhibitory concentration.[9] |
| Product Inhibition | The accumulation of this compound can sometimes inhibit the enzyme. Solution: Consider in-situ product removal techniques, although this can be more complex to implement. More commonly, optimizing the reaction time to stop the reaction before significant product inhibition occurs is a practical approach. |
| Enzyme Denaturation | High temperatures or extreme pH values can irreversibly damage the enzyme's structure and function. Solution: Operate within the enzyme's recommended temperature and pH range. For lipases, the optimal temperature for esterification is typically between 40°C and 70°C.[10] |
Data Presentation
Table 1: Comparison of Reaction Conditions for Enzymatic Synthesis of Cinnamyl Esters
| Product | Enzyme | Substrates & Molar Ratio (Acid:Alcohol) | Temperature (°C) | Enzyme Loading | Reaction Time (h) | Conversion/Yield (%) | Reference |
| This compound | Immobilized Lipase | Butyric Acid : Cinnamyl Alcohol (1:2) | 50 | 2% (w/w) | 12 | 90 | [3] |
| Cinnamyl Propionate | Fermase CALB™ 10000 | Propionic Acid : Cinnamyl Alcohol (1:3) | 60 | 2% (w/v) | 7 | 87.9 | [6] |
| Cinnamyl Acetate | Novozym 435 | Ethyl Acetate : Cinnamyl Alcohol (15:1)* | 40 | 2.67 g/L | 3 | 90.1 | [11] |
| Cinnamyl Acetate | Immobilized Pseudomonas fluorescens lipase | Vinyl Acetate : Cinnamyl Alcohol | Room Temp. | N/A | 48 | 91 | [12] |
Note: In this transesterification, ethyl acetate serves as both the acyl donor and the solvent.
Experimental Protocols
Protocol 1: Lab-Scale Enzymatic Synthesis of this compound (Solvent-Free)
Materials:
-
Cinnamyl alcohol
-
Butyric acid
-
Immobilized lipase (e.g., Novozym 435)
-
Molecular sieves (3Å), activated
-
Reaction vessel (e.g., screw-capped flask)
-
Magnetic stirrer with heating
-
Analytical equipment (GC or HPLC)
Procedure:
-
To the reaction vessel, add cinnamyl alcohol and butyric acid in a 2:1 molar ratio.
-
Add the immobilized lipase at a concentration of 2% (w/w) of the total substrate mass.
-
Add activated molecular sieves at 6% (w/v) to remove the water produced during the reaction.[6]
-
Seal the vessel and place it on the magnetic stirrer.
-
Set the temperature to 50°C and the stirring speed to 250 rpm.[3]
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by GC or HPLC to determine the conversion of the limiting substrate.
-
Continue the reaction for 12 hours or until the conversion reaches a plateau.[3]
-
Upon completion, stop the heating and stirring.
-
Separate the immobilized enzyme and molecular sieves from the reaction mixture by filtration. The enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse.
-
The crude product can be purified by vacuum distillation or column chromatography to remove unreacted substrates.
Visualizations
Caption: Workflow for the enzymatic production of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of Enzymatic Synthesis of this compound by Immobilized Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cinnamyl acetate synthesis by lipase‐catalyzed transesterification in a solvent‐free system [ouci.dntb.gov.ua]
- 12. biochemjournal.com [biochemjournal.com]
Technical Support Center: Enzymatic Synthesis of Cinnamyl Butyrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the enzymatic synthesis of cinnamyl butyrate. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems that can arise during the lipase-catalyzed synthesis of this compound, offering potential causes and solutions to help you optimize your reaction outcomes.
Q1: Why is the conversion to this compound unexpectedly low or plateauing?
A1: Low conversion rates can stem from several factors, primarily related to reaction equilibrium, enzyme inhibition, or deactivation.
-
Reaching Equilibrium: The esterification reaction is reversible, and the accumulation of water as a byproduct can shift the equilibrium back towards the reactants (hydrolysis).
-
Solution: To drive the reaction towards product formation, it is crucial to remove water as it is formed. This can be achieved by adding molecular sieves to the reaction mixture or by conducting the synthesis under vacuum.[1]
-
-
Substrate Inhibition: High concentrations of either butyric acid or cinnamyl alcohol can inhibit the activity of the lipase.
-
Solution: Optimize the molar ratio of the substrates. A study on this compound synthesis found a substrate molar ratio of 1:2 (butyric acid to cinnamyl alcohol) to be optimal.[2][3] If inhibition persists, consider a fed-batch approach where one of the substrates is added gradually throughout the reaction to maintain a low concentration.[1]
-
-
Product Inhibition: The accumulation of this compound can also inhibit the enzyme.
-
Solution: If feasible, employ in-situ product removal techniques to continuously separate the ester from the reaction mixture.[1]
-
Q2: The reaction is proceeding very slowly from the start. What could be the issue?
A2: A slow reaction rate often points to suboptimal reaction conditions or insufficient enzyme activity.
-
Suboptimal Temperature: Temperature is a critical factor influencing enzyme activity.
-
Inadequate Enzyme Loading: The amount of enzyme directly affects the reaction rate.
-
Poor Mixing: Insufficient agitation can lead to mass transfer limitations, where the substrates have limited access to the enzyme's active sites.
Q3: The enzyme activity appears to be decreasing over time or in subsequent batches. Why is this happening?
A3: A decline in enzyme activity can be due to denaturation or instability under the reaction conditions.
-
Thermal Denaturation: Exposing the lipase to temperatures above its optimal range can cause it to lose its structure and function.
-
Solution: Maintain the reaction temperature at the determined optimum (e.g., 50°C for this compound) and avoid any temperature spikes.
-
-
pH Shift: The pH of the microenvironment around the enzyme can change during the reaction, especially with the presence of an acidic substrate like butyric acid, potentially leading to enzyme inactivation.
-
Solution: While the overall reaction may be in a non-aqueous medium, the "pH memory" of the enzyme is crucial. Ensure the enzyme is prepared and used in a pH environment that is optimal for its activity. For a similar ester, citronellyl butyrate, the optimal pH was found to be 7.5, with the lipase being stable in a pH range of 6 to 9.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound synthesis?
A1: Based on experimental data, the optimal temperature for the enzymatic synthesis of this compound is 50°C.[2][3] Operating at this temperature provides a balance between a high reaction rate and enzyme stability.
Q2: What is the ideal pH for this reaction?
A2: While specific data for this compound is limited, studies on similar lipase-catalyzed esterifications suggest an optimal pH in the neutral to slightly alkaline range. For the synthesis of citronellyl butyrate, an optimal pH of 7.5 was reported, with the lipase demonstrating good stability between pH 6 and 9.[2] Another study on a different esterification found the best enzyme activity at a pH of 6.[4] It is recommended to perform initial experiments within this range to determine the optimal pH for your specific system.
Q3: What is a typical experimental protocol for this synthesis?
A3: A detailed experimental protocol is provided in the "Experimental Protocols" section below. This includes information on materials, equipment, and a step-by-step procedure.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by periodically taking samples from the reaction mixture and analyzing them using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the reactants and the product.
Data Presentation
Table 1: Effect of Temperature on this compound Synthesis
| Temperature (°C) | Conversion (%) | Reference |
| 40 | Sub-optimal | General observation |
| 50 | 90 | [2][3] |
| 60 | Decreased activity may be observed | General principle of enzyme denaturation |
Table 2: Effect of pH on Lipase-Catalyzed Butyrate Ester Synthesis (using Citronellyl Butyrate as a reference)
| pH | Relative Activity (%) | Stability | Reference |
| 4 | Low | Deactivation increased | [2] |
| 6 | Good | Stable | [2] |
| 7.5 | 100 (Optimal) | Stable | [2] |
| 9 | Good | Stable | [2] |
| 10 | Low | Deactivation increased | [2] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is based on optimized conditions reported in the literature for achieving high conversion of this compound.[2][3]
Materials:
-
Cinnamyl alcohol
-
Butyric acid
-
Immobilized lipase (e.g., Novozym 435)
-
Molecular sieves (optional, for water removal)
-
Solvent (e.g., n-hexane, if not a solvent-free system)
-
Reaction vessel with a magnetic stirrer and temperature control
Procedure:
-
Reactant Preparation: In the reaction vessel, combine butyric acid and cinnamyl alcohol in a 1:2 molar ratio.
-
Enzyme Addition: Add the immobilized lipase at a loading of 2% (w/w) of the total mass of the substrates.
-
Reaction Conditions:
-
Set the reaction temperature to 50°C.
-
Begin stirring at a constant speed of 250 rpm to ensure the mixture is homogenous and the enzyme is well-suspended.
-
-
Water Removal (Optional but Recommended): If using, add molecular sieves to the reaction mixture to adsorb the water produced during the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every hour) and analyzing them by GC or HPLC.
-
Reaction Completion: The reaction is typically complete within 12 hours, achieving a conversion of approximately 90%.
-
Product Isolation: After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration. The this compound can then be purified from the remaining reactants by techniques such as vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Influence of temperature and pH on lipase activity in ester synthesis.
References
Minimizing by-product formation in cinnamyl butyrate synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cinnamyl butyrate. Our focus is on minimizing by-product formation and addressing common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| CB-T01 | Low Yield of this compound | 1. Incomplete Reaction: The esterification equilibrium has not been sufficiently shifted towards the product. 2. Catalyst Inactivity: The acid or enzyme catalyst is not performing optimally. 3. Substrate Inhibition (Enzymatic): High concentrations of cinnamyl alcohol or butyric acid may be inhibiting the lipase.[1] 4. Improper Reaction Temperature: The temperature is too low for sufficient reaction rates or too high, leading to catalyst denaturation (enzymatic) or side reactions (chemical). | 1. Water Removal: For Fischer esterification, use a Dean-Stark apparatus or add molecular sieves to remove water as it forms, driving the equilibrium forward.[2] For enzymatic synthesis, conduct the reaction under vacuum or in a solvent-free system.[3] 2. Catalyst Check: For chemical synthesis, ensure the acid catalyst (e.g., H₂SO₄, Amberlyst resin) is fresh and not hydrated. For enzymatic synthesis, verify the activity of the immobilized lipase; consider using a fresh batch.[1][4] 3. Substrate Molar Ratio: Optimize the molar ratio of reactants. An excess of one reactant can help drive the reaction. For enzymatic reactions, a molar ratio of 1:2 (butyric acid to cinnamyl alcohol) has been shown to be effective.[1] 4. Temperature Optimization: For lipase-catalyzed reactions, maintain a moderate temperature (e.g., 50-60°C).[1][5] For acid-catalyzed reactions, ensure the temperature is sufficient for reflux without causing degradation of starting materials. |
| CB-T02 | Presence of Unreacted Cinnamyl Alcohol and Butyric Acid | 1. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. 2. Poor Mass Transfer: In heterogeneous catalysis (immobilized enzyme or solid acid), inadequate mixing can limit the interaction between substrates and the catalyst.[1] | 1. Extend Reaction Time: Monitor the reaction progress using TLC or GC and allow it to continue until no further product formation is observed. 2. Improve Agitation: Increase the stirring speed to ensure the catalyst is well-suspended in the reaction mixture. A speed of 250 rpm has been used effectively in enzymatic synthesis.[1] |
| CB-T03 | Formation of Cinnamaldehyde as a By-product | 1. Oxidation of Cinnamyl Alcohol: The allylic alcohol group is susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents or certain catalysts.[6] Air exposure can contribute to this side reaction. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. 2. Use High-Purity Starting Materials: Ensure the cinnamyl alcohol used is free from pre-existing cinnamaldehyde impurities. 3. Mild Reaction Conditions: Employ the mildest possible temperature and reaction conditions that still afford a reasonable reaction rate.[1] |
| CB-T04 | Formation of Other Unknown Impurities | 1. Degradation of Reactants or Product: Harsh conditions (e.g., very strong acid, high temperatures) can lead to the degradation of cinnamyl alcohol or the this compound product.[1] 2. Self-Condensation Reactions: While less common for butyric acid itself, related aldehydes can undergo self-condensation if present as impurities. | 1. Moderate Conditions: Avoid excessively high temperatures and prolonged reaction times. 2. Catalyst Choice: Consider using a milder catalyst. For example, enzymatic catalysis is highly selective and operates under mild conditions, reducing the likelihood of degradation.[1] 3. Purification: Utilize column chromatography to separate the desired ester from by-products.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main routes are Fischer esterification and enzymatic synthesis.
-
Fischer Esterification: This is a classic acid-catalyzed reaction between cinnamyl alcohol and butyric acid. Common catalysts include sulfuric acid (H₂SO₄) and solid acid resins like Amberlyst. The reaction is reversible, so water removal is crucial to achieve high yields.[2][8][9]
-
Enzymatic Synthesis: This method uses a lipase, often immobilized, to catalyze the esterification. It is highly selective, occurs under mild conditions, and is considered a "green" chemistry approach.[1][3] Transesterification, using an acyl donor like vinyl butyrate, is also a viable enzymatic route.
Q2: How can I effectively remove the water by-product in Fischer esterification?
A2: To shift the reaction equilibrium towards the formation of this compound, water must be removed. This can be achieved by:
-
Using a Dean-Stark apparatus, which azeotropically removes water with a suitable solvent.
-
Adding a dehydrating agent, such as molecular sieves, directly to the reaction mixture.[2]
-
In enzymatic, solvent-free systems, applying a vacuum can effectively remove the water formed.[3]
Q3: What is the main advantage of using enzymatic synthesis over chemical synthesis?
A3: The main advantage of enzymatic synthesis is its high selectivity, which leads to fewer by-products and a purer final product.[10] Reactions are conducted under mild temperature and pH conditions, which prevents the degradation of sensitive molecules like cinnamyl alcohol. This method is also more environmentally friendly.
Q4: My lipase catalyst seems to be losing activity. Why is this happening and what can I do?
A4: Lipase deactivation can occur due to several factors:
-
Temperature: Excessive heat can denature the enzyme.
-
Substrate Inhibition: High concentrations of either the alcohol or the acid can inhibit the enzyme's activity.[1][11]
-
Solvent Effects: Some organic solvents can strip essential water from the enzyme or otherwise denature it. To mitigate this, ensure the reaction temperature is within the optimal range for the specific lipase (e.g., 50°C for Candida antarctica lipase B).[1] You can also investigate the reusability of your immobilized enzyme, as some can be used for multiple cycles with only a slight loss in activity.[1]
Q5: How can I monitor the progress of my reaction?
A5: The progress of the esterification can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using:
-
Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively observe the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of reactants to the product.
Quantitative Data Summary
The following tables summarize key quantitative parameters from literature for the enzymatic synthesis of cinnamyl esters, providing a basis for comparison and optimization.
Table 1: Reaction Parameters for Enzymatic Cinnamyl Ester Synthesis
| Ester Product | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Enzyme Loading | Max. Conversion (%) | Reaction Time (h) | Reference |
| This compound | Immobilized Lipase | 1:2 | 50 | 2% (w/w) | 90 | 12 | [1] |
| Cinnamyl Propionate | Fermase CALB 10000 | 1:3 | 60 | 2% (w/v) | 87.9 | 7 | [5] |
| Cinnamyl Acetate | Novozym 435 | 15:1 (Ester:Alcohol)¹ | 40 | 2.67 g/L | 90.1 | 3 | [11] |
¹Note: This reaction is a transesterification using ethyl acetate as the acyl donor and solvent.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound via Direct Esterification[1]
Materials:
-
Cinnamyl alcohol
-
Butyric acid
-
Immobilized lipase (e.g., from Candida antarctica)
-
Suitable organic solvent (optional, solvent-free is often preferred)
Procedure:
-
In a round-bottom flask, combine butyric acid and cinnamyl alcohol in a 1:2 molar ratio.
-
Add the immobilized lipase catalyst, typically at a loading of 2% of the total substrate weight.
-
Heat the mixture to 50°C with constant agitation (e.g., 250 rpm using a magnetic stirrer).
-
If not a solvent-free system, ensure the reaction is conducted in a suitable non-polar organic solvent like hexane.
-
Monitor the reaction's progress via TLC or GC until the maximum conversion is achieved (typically around 12 hours).
-
Upon completion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and potentially reused.
-
Purify the product from unreacted substrates via vacuum distillation or column chromatography.
Protocol 2: Chemical Synthesis of a Cinnamate Ester via Fischer Esterification[7]
Materials:
-
trans-Cinnamic acid (example, can be substituted with butyric acid)
-
An alcohol (e.g., ethanol, or in this case, cinnamyl alcohol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Suitable solvent (often an excess of the alcohol is used)
Procedure:
-
Dissolve the carboxylic acid in an excess of the alcohol in a round-bottom flask equipped with a stir bar.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.
-
After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate) to isolate the crude ester.
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude product using column chromatography to separate the pure ester from any unreacted starting materials.
Diagrams and Workflows
Caption: Troubleshooting workflow for this compound synthesis.
Caption: this compound synthesis and a key side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. WO2020101902A1 - Self-condensation of aldehydes - Google Patents [patents.google.com]
- 6. shokubai.org [shokubai.org]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. m.youtube.com [m.youtube.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the purification of cinnamyl butyrate from reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of cinnamyl butyrate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The most common impurities are unreacted starting materials, namely cinnamyl alcohol and butyric acid. If an acid catalyst (e.g., sulfuric acid) is used, it will also be present in the crude mixture. Depending on the reaction conditions, side products such as dicinnamyl ether or polymers may also be formed, though these are less common under standard esterification conditions.
Q2: How can I remove the unreacted butyric acid and the acid catalyst from my reaction mixture?
A2: A simple and effective method is to perform a liquid-liquid extraction with a basic aqueous solution. Washing the crude product (dissolved in an organic solvent like diethyl ether or ethyl acetate) with a saturated sodium bicarbonate (NaHCO₃) solution will neutralize the acidic catalyst and convert the unreacted butyric acid into its sodium salt, which is soluble in the aqueous layer and can thus be separated.
Q3: Is distillation a viable method for purifying this compound?
A3: Yes, distillation can be an effective purification method, particularly for larger scale purifications. There is a significant difference in the boiling points of cinnamyl alcohol (250 °C) and this compound (300 °C), which allows for their separation by fractional distillation.[1][2] However, vacuum distillation is often preferred to prevent thermal degradation of the product at high temperatures.
Q4: How can I monitor the progress of my purification?
A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring the purification process.[3][4] By spotting the crude reaction mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation of this compound from impurities. Cinnamyl alcohol is more polar than this compound and will therefore have a lower Rf value.[4]
Q5: What level of purity can I expect with standard purification techniques?
A5: By combining a liquid-liquid extraction workup with either column chromatography or distillation, it is possible to achieve a purity of >98% for this compound. The final purity should always be confirmed by analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides
Fractional Distillation
| Problem | Potential Cause | Recommended Solution |
| Poor Separation | Insufficient column efficiency. | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux or packed column). |
| Distillation rate is too high. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. | |
| Product Degradation | Overheating of the distillation pot. | Use vacuum distillation to lower the boiling point of the compounds and reduce the risk of thermal decomposition. |
| Bumping/Uneven Boiling | Lack of boiling chips or inadequate stirring. | Always add new boiling chips or a magnetic stir bar to the distillation flask before starting the distillation. |
Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Product and Impurities | Incorrect solvent system (eluent). | Optimize the eluent system using TLC first. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a good separation between the spots corresponding to this compound and cinnamyl alcohol. An Rf value of ~0.3 for this compound is often a good target. |
| Product Elutes Too Quickly | Eluent is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system. |
| Product Does Not Elute from the Column | Eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent. |
| Streaking of Spots on TLC/Broad Peaks during Elution | Sample is too concentrated or insoluble in the eluent. | Ensure the crude sample is fully dissolved in a minimum amount of the eluent before loading it onto the column. |
| Column is overloaded. | Use an appropriate amount of silica gel for the amount of crude product being purified (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight). |
Experimental Protocols
Purification of this compound by Liquid-Liquid Extraction and Column Chromatography
This protocol outlines a common procedure for the purification of this compound from a typical esterification reaction mixture.
1. Liquid-Liquid Extraction (Workup):
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the crude mixture with an organic solvent such as diethyl ether or ethyl acetate (approximately 2-3 times the volume of the reaction mixture).
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove unreacted butyric acid and the acid catalyst. Repeat this wash until no more gas evolution (CO₂) is observed.
-
Water to remove any remaining water-soluble impurities.
-
Brine (saturated NaCl solution) to help break any emulsions and to begin the drying process.
-
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
2. Column Chromatography:
-
Prepare the Column:
-
Select an appropriately sized chromatography column and pack it with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
-
Determine the Eluent System:
-
Using TLC, determine an appropriate solvent system that gives good separation between this compound and the main impurities (primarily cinnamyl alcohol). A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).
-
-
Load the Sample:
-
Dissolve the crude this compound from the workup in a minimal amount of the eluent.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elute the Column:
-
Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
-
Monitor the Fractions:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
-
-
Combine and Concentrate:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
-
Confirm Purity:
-
Confirm the purity of the final product using an appropriate analytical technique such as GC-MS.
-
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | 204.27 | 300 |
| Cinnamyl Alcohol | 134.18 | 250 |
| Butyric Acid | 88.11 | 163.5 |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical flow for troubleshooting this compound purification.
References
Technical Support Center: Ultrasound-Assisted Synthesis of Cinnamyl Butyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the ultrasound-assisted synthesis of cinnamyl butyrate. The information is designed to address common challenges and improve experimental efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A1: Low yields in the ultrasound-assisted synthesis of this compound can stem from several factors. Here are the most common issues and their corresponding troubleshooting steps:
-
Suboptimal Reaction Parameters: The efficiency of the synthesis is highly sensitive to reaction conditions. Verify that your parameters for molar ratio, catalyst loading, temperature, and ultrasound settings are optimized.[1][2] Refer to the optimized conditions in the data tables below.
-
Enzyme/Catalyst Inactivation: If using an enzymatic catalyst like Novozym 435, prolonged exposure to high ultrasound power or temperatures can lead to denaturation and inactivation.[3] Consider reducing the ultrasound intensity or employing a pulsed ultrasound mode to minimize this effect. For chemical catalysts, ensure they are fresh and have been stored correctly.
-
Presence of Water: Water can hydrolyze the ester product, shifting the equilibrium back towards the reactants and reducing the yield. The addition of molecular sieves can effectively remove water from the reaction medium.[4]
-
Insufficient Mass Transfer: In heterogeneous catalysis, inadequate mixing can limit the interaction between reactants and the catalyst. Ultrasound generally enhances mass transfer, but ensure the ultrasonic probe is properly submerged and that the reaction mixture is being adequately agitated.[1]
-
Impure Reactants: The purity of cinnamyl alcohol and butyric acid is crucial. Impurities can interfere with the catalyst and lead to side reactions. Use reactants of high purity.
Q2: The reaction time is much longer than reported in the literature. How can I accelerate the synthesis?
A2: Ultrasound is known to significantly reduce reaction times compared to conventional methods.[1][5] If you are experiencing prolonged reaction times, consider the following:
-
Ultrasound Power and Frequency: The intensity of the ultrasound plays a direct role in accelerating the reaction. An increase in ultrasound power can lead to a decrease in reaction time.[6] However, excessively high power can have detrimental effects.[6] Experiment with different power settings and frequencies to find the optimal balance for your setup.
-
Catalyst Efficiency: The choice and concentration of the catalyst are critical. For enzymatic catalysis, ensure the enzyme loading is optimized.[1] For chemical catalysts like Amberlyst-15, verify its activity and consider increasing the loading if necessary.[7]
-
Temperature: Higher temperatures generally increase the reaction rate. However, this must be balanced with the thermal stability of the catalyst and reactants.
Q3: How can I improve the reusability of my enzyme catalyst?
A3: Enzyme reusability is a key factor in the cost-effectiveness of the synthesis. To enhance the stability of your immobilized lipase:
-
Immobilization Support: The choice of support material for the enzyme can significantly impact its stability and reusability.
-
Controlled Ultrasound Application: Continuous high-power ultrasound can damage the enzyme structure.[8][9] Employing a pulsed duty cycle can mitigate this damage while still providing the benefits of ultrasonic enhancement.
-
Washing and Storage: After each cycle, thoroughly wash the immobilized enzyme with a suitable solvent (e.g., n-hexane) to remove any adsorbed products or unreacted substrates.[9] Store the enzyme under appropriate conditions (e.g., refrigerated and dry) between uses.
Q4: I am observing the formation of byproducts. How can I increase the selectivity of the reaction?
A4: Byproduct formation is often a result of side reactions occurring under the reaction conditions. To improve selectivity for this compound:
-
Mild Reaction Conditions: Using milder temperatures and lower ultrasound power can help to minimize side reactions.
-
Catalyst Choice: The selectivity of the reaction is highly dependent on the catalyst. Lipases, for example, are known for their high specificity, which can reduce the formation of unwanted byproducts.[1]
-
Solvent-Free System: Performing the synthesis in a solvent-free system can sometimes improve selectivity and simplifies product purification.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the ultrasound-assisted synthesis of this compound and related esters.
Table 1: Optimized Parameters for Ultrasound-Assisted this compound Synthesis
| Parameter | Optimized Value | Reference |
| Molar Ratio (Cinnamyl Alcohol:Butyric Acid) | 2.5:1 | [1] |
| Enzyme Loading (Novozym 435) | 2.8% (w/w of reactants) | [1] |
| Reaction Temperature | 46 °C | [1] |
| Ultrasound Intensity | 105 W | [1] |
| Maximum Conversion | 93% | [1] |
Table 2: Comparison of Ultrasound vs. Conventional Synthesis of this compound
| Method | Reaction Time | Minimum Enzyme Loading | Maximum Conversion | Reference |
| Ultrasound-Assisted | 3.5 hours | Lower | 95.33% | [1] |
| Conventional (Shaking) | 5 hours | Higher | Not specified | [1] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Enzymatic Synthesis of this compound
Materials:
-
Cinnamyl alcohol
-
Butyric acid
-
Immobilized lipase (e.g., Novozym 435)
-
Molecular sieves (optional)
-
Solvent for purification (e.g., n-hexane)
Equipment:
-
Ultrasonic bath or probe system with temperature and power control
-
Reaction vessel
-
Magnetic stirrer (optional, for use in an ultrasonic bath)
-
Equipment for product purification (e.g., rotary evaporator, chromatography column)
Procedure:
-
To the reaction vessel, add cinnamyl alcohol and butyric acid in a molar ratio of 2.5:1.[1]
-
Add the immobilized lipase at a concentration of 2.8% of the total mass of the reactants.[1]
-
If desired, add molecular sieves to remove water formed during the reaction.[4]
-
Place the reaction vessel in the ultrasonic bath or insert the ultrasonic probe into the mixture.
-
Set the temperature to 46°C and the ultrasound power to 105 W.[1]
-
Run the reaction for approximately 3.5 hours.[1] Monitor the reaction progress using a suitable analytical technique (e.g., GC, HPLC).
-
Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for reuse.
-
Purify the this compound from the crude product, for example, by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the ultrasound-assisted synthesis of this compound.
Caption: Mechanism of ultrasound enhancement in chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of Enzymatic Synthesis of this compound by Immobilized Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts’ Performance under Ultrasonic Irradiation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. Ultrasound assisted synthesis of methyl butyrate using heterogeneous catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultrasound enhanced butyric acid-lauric acid designer lipid synthesis: Based on artificial neural network and changes in enzymatic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrasound enhanced butyric acid-lauric acid designer lipid synthesis: Based on artificial neural network and changes in enzymatic structure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cinnamyl Butyrate Synthesis via Factorial Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of cinnamyl butyrate synthesis using factorial design experiments.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the enzymatic synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A1: Low yield in the enzymatic synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Enzyme Activity: The lipase may have reduced activity. Verify the enzyme's activity with a standard control reaction. Improper storage or multiple freeze-thaw cycles can lead to enzyme deactivation.[1]
-
Substrate Inhibition: High concentrations of either cinnamyl alcohol or butyric acid can inhibit the lipase, a phenomenon known as dead-end inhibition.[2][3] Consider optimizing the substrate molar ratio. A factorial design can help identify the optimal concentration range where inhibition is minimized.
-
Water Content: While a minimal amount of water is necessary to maintain the enzyme's active conformation, excess water can shift the reaction equilibrium towards hydrolysis, the reverse reaction of esterification, thus reducing the ester yield.[4][5][6][7] The reaction medium's water activity (a_w) is a critical parameter to control.
-
Reaction Conditions: Suboptimal temperature or pH can drastically affect enzyme activity and reaction rate. Ensure that the temperature and pH of the reaction medium are within the optimal range for the specific lipase being used. Immobilized lipases often exhibit improved stability at varying pH and temperatures.[2][8]
-
Mass Transfer Limitations: Inadequate mixing can lead to poor diffusion of substrates to the enzyme's active site, especially when using immobilized enzymes.[3] Ensure sufficient agitation to minimize diffusional limitations.
Below is a decision tree to guide your troubleshooting process for low reaction yield:
Q2: The reaction rate is very slow. How can I increase it?
A2: A slow reaction rate can be attributed to several factors:
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. The optimal temperature is a balance between these two effects.
-
Enzyme Concentration: Increasing the enzyme loading can increase the reaction rate. However, beyond a certain point, the rate may not increase due to substrate limitation or mass transfer issues.[9]
-
Solvent Choice: The choice of solvent can significantly impact lipase activity. Non-polar, hydrophobic solvents are generally preferred for esterification reactions as they minimally strip the essential water layer from the enzyme.[10]
-
Immobilization Support: The type of support used for immobilizing the lipase can influence its activity and stability. Hydrophobic supports can help in maintaining the active conformation of the lipase.[11][12]
Q3: I am observing by-product formation. How can I improve the selectivity of the reaction?
A3: By-product formation in enzymatic esterification is less common than in chemical synthesis but can occur.
-
Substrate Purity: Ensure the purity of your starting materials, cinnamyl alcohol and butyric acid. Impurities can lead to side reactions.
-
Reaction Conditions: Extreme temperatures or pH values might promote side reactions. Operating under milder conditions, a key advantage of enzymatic synthesis, can improve selectivity.
-
Enzyme Specificity: Lipases are generally highly selective, which is one of their main advantages. If significant by-products are forming, it might be worth screening different lipases to find one with higher specificity for your substrates.
Q4: How can I effectively purify the this compound from the reaction mixture?
A4: The purification strategy will depend on the scale of your reaction and the nature of the reaction medium.
-
Solvent Extraction: If the reaction is performed in a solvent, the product can often be extracted. After the reaction, the enzyme (especially if immobilized) can be filtered off. The solvent can then be removed under reduced pressure. The remaining mixture can be subjected to liquid-liquid extraction to separate the ester from unreacted substrates.[13]
-
Column Chromatography: For high purity, column chromatography is a very effective method.[14] A silica gel column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) can separate this compound from the unreacted alcohol and acid.
-
Distillation: If the boiling points of the components are sufficiently different, distillation under reduced pressure can be a viable purification method.[13]
Frequently Asked Questions (FAQs)
Q1: What is a factorial design and why is it useful for optimizing this compound synthesis?
A1: A factorial design is a statistical experimental design that allows for the simultaneous study of the effects of multiple factors (variables) on a response. In a full factorial design, experiments are conducted at all possible combinations of the levels of the factors. This approach is more efficient than the one-variable-at-a-time (OVAT) method because it not only determines the main effect of each factor but also reveals interactions between factors. For this compound synthesis, a factorial design can be used to efficiently optimize key parameters like temperature, substrate molar ratio, enzyme concentration, and reaction time to achieve the maximum yield.
Q2: Which lipases are commonly used for this compound synthesis?
A2: Lipases from various microbial sources are used for ester synthesis. Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is one of the most widely used and effective lipases for this type of reaction due to its high activity and stability.[3] Other lipases from Rhizomucor miehei and Pseudomonas species have also been successfully employed.
Q3: What are the advantages of using an immobilized lipase?
A3: Using an immobilized lipase offers several advantages over the free enzyme:
-
Reusability: The immobilized enzyme can be easily recovered from the reaction mixture and reused for multiple cycles, which reduces the overall cost of the process.[3]
-
Enhanced Stability: Immobilization often increases the enzyme's stability against changes in temperature, pH, and organic solvents.[12]
-
Easier Product Purification: The separation of the enzyme from the product is simplified, typically involving simple filtration.[15]
Q4: What analytical techniques are suitable for monitoring the progress of the reaction?
A4: Several analytical techniques can be used to monitor the synthesis of this compound:
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the disappearance of reactants and the appearance of the product.[15]
-
Gas Chromatography (GC): GC is a quantitative method that can be used to determine the concentration of this compound and the remaining substrates in the reaction mixture, allowing for the calculation of conversion and yield.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for quantitative analysis, particularly for compounds that are not volatile enough for GC.
-
Titration: The consumption of butyric acid can be monitored by titrating aliquots of the reaction mixture with a standard base solution.[16]
Experimental Protocols
Protocol 1: Factorial Design for Optimization of this compound Synthesis
This protocol outlines a 2⁴ full factorial design to study the effects of four variables at two levels.
Variables and Levels:
| Factor | Variable | Level -1 | Level +1 |
| A | Temperature (°C) | 40 | 60 |
| B | Substrate Molar Ratio (Alcohol:Acid) | 1:1 | 1:3 |
| C | Enzyme Loading (% w/w of substrates) | 5% | 10% |
| D | Reaction Time (hours) | 6 | 12 |
Procedure:
-
Reaction Setup: For each of the 16 experimental runs defined by the factorial design matrix, prepare the reaction mixture in a sealed vessel.
-
Reagents: Add cinnamyl alcohol and butyric acid to the vessel according to the specified molar ratio for the run.
-
Solvent (Optional): If not a solvent-free system, add a suitable organic solvent (e.g., n-hexane).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) at the specified loading.
-
Incubation: Place the vessel in a shaker incubator set to the specified temperature and agitation speed (e.g., 200 rpm).
-
Sampling and Analysis: After the specified reaction time, take a sample from the reaction mixture. Analyze the sample using GC or HPLC to determine the concentration of this compound.
-
Data Analysis: Analyze the results using statistical software to determine the main effects of each factor and their interactions on the yield of this compound.
Protocol 2: General Procedure for Enzymatic Synthesis of this compound
This protocol provides a general method for the synthesis of this compound using an immobilized lipase.
Materials:
-
Cinnamyl alcohol
-
Butyric acid
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., n-hexane, optional for solvent-free system)
-
Molecular sieves (optional, for water removal)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine cinnamyl alcohol and butyric acid in the desired molar ratio (e.g., 1:2 butyric acid to cinnamyl alcohol).[3]
-
If using a solvent, add it to the flask. For a solvent-free system, proceed to the next step.
-
Add the immobilized lipase to the reaction mixture (e.g., 2% by weight of the substrates).[3]
-
If desired, add molecular sieves to remove the water produced during the reaction.
-
Seal the flask and place it in a temperature-controlled shaker or oil bath set to the desired temperature (e.g., 50°C).[3]
-
Stir the mixture at a constant speed (e.g., 250 rpm) for the desired reaction time (e.g., 12 hours).[3]
-
Monitor the reaction progress by periodically taking samples and analyzing them by TLC or GC.
-
Upon completion, stop the reaction by filtering off the immobilized enzyme.
-
Purify the this compound from the reaction mixture using an appropriate method such as column chromatography or distillation.
Data Presentation
Table 1: Example of a 2⁴ Factorial Design Matrix and Response
| Run | A (Temp) | B (Ratio) | C (Enzyme) | D (Time) | This compound Yield (%) |
| 1 | -1 | -1 | -1 | -1 | 45 |
| 2 | +1 | -1 | -1 | -1 | 65 |
| 3 | -1 | +1 | -1 | -1 | 55 |
| 4 | +1 | +1 | -1 | -1 | 75 |
| 5 | -1 | -1 | +1 | -1 | 60 |
| 6 | +1 | -1 | +1 | -1 | 80 |
| 7 | -1 | +1 | +1 | -1 | 70 |
| 8 | +1 | +1 | +1 | -1 | 90 |
| 9 | -1 | -1 | -1 | +1 | 50 |
| 10 | +1 | -1 | -1 | +1 | 70 |
| 11 | -1 | +1 | -1 | +1 | 60 |
| 12 | +1 | +1 | -1 | +1 | 80 |
| 13 | -1 | -1 | +1 | +1 | 65 |
| 14 | +1 | -1 | +1 | +1 | 85 |
| 15 | -1 | +1 | +1 | +1 | 75 |
| 16 | +1 | +1 | +1 | +1 | 95 |
Note: The yield values are hypothetical and for illustrative purposes only.
Table 2: Comparison of Optimal Conditions from Different Studies
| Study | Lipase Source | Temp (°C) | Molar Ratio (Acid:Alcohol) | Enzyme Loading | Solvent | Max. Conversion/Yield |
| Yadav et al.[3] | Immobilized Lipase | 50 | 1:2 | 2% (w/w) | Hexane | 90% Conversion |
| Geng et al. (for Cinnamyl Acetate)[17] | Novozym 435 | 40 | 15:1 (Acyl donor:Alcohol) | 2.67 g/L | Solvent-free | 90% Conversion |
| F. Turon et al. (for Butyl Laurate)[4] | Carica papaya lipase | 55 | - | - | Solvent-free | ~20% Conversion |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the enzymatic synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of Enzymatic Synthesis of this compound by Immobilized Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ocl-journal.org [ocl-journal.org]
- 5. Water activity and substrate concentration effects on lipase activity. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Water activity and substrate concentration effects on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of immobilization strategies on the activity and recyclability of lipases in nanomagnetic supports - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. benchchem.com [benchchem.com]
- 12. Stabilization of Immobilized Lipases by Intense Intramolecular Cross-Linking of Their Surfaces by Using Aldehyde-Dextran Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 15. researchgate.net [researchgate.net]
- 16. longdom.org [longdom.org]
- 17. Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cinnamyl Butyrate and Cinnamyl Acetate Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Methods and Performance
The synthesis of flavor and fragrance esters, such as cinnamyl butyrate and cinnamyl acetate, is of significant interest in the chemical and pharmaceutical industries. The choice of synthetic route can profoundly impact yield, purity, cost-effectiveness, and environmental footprint. This guide provides a detailed comparative analysis of the common synthesis methods for this compound and cinnamyl acetate, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: Comparing Synthesis Strategies
The synthesis of both this compound and cinnamyl acetate can be broadly categorized into chemical and enzymatic methods. Chemical synthesis, often employing acid catalysts, is a well-established and generally faster approach. In contrast, enzymatic synthesis, typically utilizing lipases, offers the advantages of milder reaction conditions, higher selectivity, and a more environmentally friendly process.
| Parameter | This compound Synthesis | Cinnamyl Acetate Synthesis |
| Method | Enzymatic (Immobilized Lipase) | Acid-Catalyzed (Fischer Esterification) |
| Reactants | Cinnamyl alcohol, Butyric acid | Cinnamyl alcohol, Acetic acid |
| Catalyst | Immobilized Lipase (e.g., Novozym 435) | Strong acid (e.g., Sulfuric acid) |
| Solvent | Solvent-free or organic solvent (e.g., n-hexane) | Often excess alcohol acts as solvent, or a non-polar solvent |
| Temperature | 40-60°C | Reflux temperature |
| Reaction Time | 6-12 hours | 1-10 hours |
| Yield/Conversion | High (up to 94.3% yield)[1] | Variable, can be driven to high yield with excess reactant or water removal |
| Purification | Filtration to remove enzyme, evaporation of solvent | Neutralization, extraction, drying, distillation or chromatography[2][3] |
| Key Advantages | Mild conditions, high selectivity, "green" process | Fast, well-established, uses common reagents |
| Key Disadvantages | Longer reaction times, cost of enzyme | Harsh conditions, potential for side reactions, waste generation |
Visualizing the Synthesis Workflow: A Generalized Esterification Process
The following diagram illustrates a generalized workflow for the synthesis of cinnamyl esters, applicable to both chemical and enzymatic esterification methods.
Caption: Generalized workflow for cinnamyl ester synthesis.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound and cinnamyl acetate via both enzymatic and chemical methods.
This compound Synthesis
This protocol describes the synthesis of this compound using an immobilized lipase.
Materials:
-
Cinnamyl alcohol
-
Butyric acid
-
Immobilized lipase (e.g., Novozym 435)
-
n-hexane (optional, as solvent)
Procedure:
-
In a round-bottom flask, combine cinnamyl alcohol and butyric acid. A typical molar ratio is 1:2 (cinnamyl alcohol to butyric acid).[4]
-
Add the immobilized lipase. The enzyme loading is typically around 2% of the total substrate weight.[4]
-
If a solvent is used, add n-hexane.
-
The reaction mixture is incubated at a controlled temperature, typically around 50°C, with constant agitation (e.g., 250 rpm) for approximately 12 hours.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the enzyme is removed by filtration.
-
If a solvent was used, it is removed under reduced pressure. The crude product can be further purified by vacuum distillation.
This protocol is a general procedure for Fischer esterification, adapted for the synthesis of this compound.
Materials:
-
Cinnamyl alcohol
-
Butyric acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine cinnamyl alcohol and an excess of butyric acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the mixture to reflux for 1-2 hours. The reaction can be monitored by TLC.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted butyric acid), and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation.
Cinnamyl Acetate Synthesis
This protocol details the synthesis of cinnamyl acetate using an immobilized lipase in a solvent-free system.
Materials:
-
Cinnamyl alcohol
-
Ethyl acetate
-
Immobilized lipase (e.g., Novozym 435)
Procedure:
-
In a suitable reaction vessel, combine cinnamyl alcohol and a large excess of ethyl acetate (e.g., a 1:15 molar ratio), which acts as both the acyl donor and the solvent.[5]
-
Add the immobilized lipase (e.g., 2.67 g/L).[5]
-
Stir the reaction mixture at a constant temperature of 40°C for approximately 3 hours.[5]
-
Monitor the reaction's progress by TLC or GC.
-
After the reaction is complete, remove the enzyme by filtration.
-
The excess ethyl acetate can be removed by evaporation under reduced pressure to yield the cinnamyl acetate product.
This method utilizes acetic anhydride for a more reactive acylation.
Materials:
-
Cinnamyl alcohol
-
Acetic anhydride
-
Phosphoric acid (85%) or p-toluenesulfonic acid
-
Water
-
Sodium bicarbonate solution
Procedure:
-
In a reaction flask, dissolve a catalytic amount of 85% phosphoric acid or p-toluenesulfonic acid (e.g., 0.7 g) in acetic anhydride (e.g., 150 g).[6]
-
While maintaining the temperature between 20-45°C, slowly add cinnamyl alcohol (e.g., 134 g) over 5-7 hours with stirring.[6]
-
After the addition is complete, continue stirring at 40-50°C for an additional 1-2 hours.[6]
-
Upon completion, cool the reaction mixture and slowly add water to quench the excess acetic anhydride.
-
Neutralize the mixture with a sodium bicarbonate solution.
-
Extract the cinnamyl acetate with an organic solvent.
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt.
-
Remove the solvent under reduced pressure, and purify the product by vacuum distillation.
Conclusion
The choice between chemical and enzymatic synthesis for this compound and cinnamyl acetate depends on the specific priorities of the researcher. For rapid synthesis and when using common, inexpensive reagents is paramount, traditional acid-catalyzed methods are effective. However, for applications demanding high purity, mild reaction conditions, and adherence to "green chemistry" principles, enzymatic synthesis presents a superior alternative. The detailed protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions for their synthetic endeavors.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Kinetics of Enzymatic Synthesis of this compound by Immobilized Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinnamyl acetate synthesis by lipase‐catalyzed transesterification in a solvent‐free system [ouci.dntb.gov.ua]
- 6. benchchem.com [benchchem.com]
Spectroscopic Fingerprints: A Comparative Guide to Differentiating Cinnamyl Butyrate from Other Cinnamyl Esters
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of cinnamyl esters, a class of compounds widely used as flavoring and fragrance agents, is crucial for quality control and research applications. Due to their high structural similarity, distinguishing between these esters can be challenging. This guide provides a detailed comparison of the spectroscopic characteristics of cinnamyl butyrate against other common cinnamyl esters, namely cinnamyl acetate and cinnamyl propionate, using Fourier-Transform Infrared (FTIR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from FTIR, ¹H NMR, and MS analyses, highlighting the unique spectral features that enable the differentiation of this compound.
Table 1: FTIR Spectroscopy Data
| Functional Group | Vibrational Mode | Cinnamyl Acetate (CA) [1][2] | Cinnamyl Propionate (CP) [1][2] | This compound (CB) [1][2] |
| C-H (aromatic) | Stretching | ~3028 cm⁻¹ | ~3028 cm⁻¹ | ~3028 cm⁻¹ |
| C=C (alkene) | Stretching | 2875, 2965 cm⁻¹ | 2875, 2965 cm⁻¹ | 2875, 2965 cm⁻¹ |
| C=O (ester) | Stretching | ~1733 cm⁻¹ | ~1733 cm⁻¹ | ~1733 cm⁻¹ |
| C-O (ester) | Stretching | 1220-1100 cm⁻¹ | 1220-1100 cm⁻¹ | 1220-1100 cm⁻¹ |
| Unique Fingerprint | Aliphatic C-H | 1023 cm⁻¹ | 1080, 1347 cm⁻¹ | 1100, 1254 cm⁻¹ |
Note: While many peaks are common across the esters due to the shared cinnamyl group, the fingerprint region reveals unique absorbance bands for each compound, allowing for their unambiguous identification.[1][2]
Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
| Proton Environment | Cinnamyl Acetate (CA) [1][2] | Cinnamyl Propionate (CP) [1][2] | This compound (CB) [1][2] |
| Chemical Shift (δ, ppm) | Multiplicity, Integration | Chemical Shift (δ, ppm) | Multiplicity, Integration |
| Phenyl | ~7.22 | m, 5H | ~7.22 |
| =CH- (trans) | 6.53-6.54 | d, 1H | 6.53-6.54 |
| -CH= | 6.21-6.23 | dt, 1H | 6.21-6.23 |
| -O-CH₂- | 4.64-4.67 | d, 2H | 4.64-4.67 |
| -CH₂- (next to C=O) | - | - | 2.25 |
| -CH₂- (middle) | - | - | - |
| -CH₃ | 1.95 | s, 3H | 1.07 |
Note: The chemical shift and multiplicity of the protons on the alkyl chain of the ester group are highly diagnostic. This compound is uniquely identified by the presence of two distinct methylene proton signals and the most upfield methyl proton signal.[1][2]
Table 3: Mass Spectrometry Data (Electron Ionization)
| Ion | Description | Cinnamyl Acetate (CA) | Cinnamyl Propionate (CP) | This compound (CB) |
| [M]⁺ | Molecular Ion | m/z 176 | m/z 190 | m/z 204 |
| [M - R-COOH]⁺ | Loss of acid | m/z 116 | m/z 116 | m/z 116 |
| [C₉H₉]⁺ | Cinnamyl cation | m/z 117 | m/z 117 | m/z 117 |
| [C₇H₇]⁺ | Tropylium ion | m/z 91 | m/z 91 | m/z 91 |
| [R-C≡O]⁺ | Acylium ion | m/z 43 | m/z 57 | m/z 71 |
Note: The molecular ion peak readily distinguishes the esters by their mass. A key diagnostic fragment is the acylium ion, which is unique for each ester and corresponds to the mass of the alkyl chain plus the carbonyl group.
Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small drop of the neat liquid cinnamyl ester is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded in the range of 4000-600 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.
-
Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands as detailed in Table 1.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: A 400 MHz Nuclear Magnetic Resonance spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the cinnamyl ester is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to an NMR tube.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
-
Analysis: The chemical shifts (δ) are referenced to the TMS peak at 0 ppm. The multiplicity (singlet, doublet, triplet, etc.) and integration of the signals are analyzed to determine the proton environments, as summarized in Table 2.
Mass Spectrometry (MS)
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Sample Preparation: A dilute solution of the cinnamyl ester in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
-
GC Separation: A small volume (typically 1 µL) of the solution is injected into the GC. The different esters are separated based on their boiling points and interaction with the GC column.
-
MS Analysis: As each compound elutes from the GC column, it enters the mass spectrometer where it is ionized by electron impact. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: The resulting mass spectrum for each compound is analyzed for the molecular ion peak and characteristic fragment ions as listed in Table 3.
Visualization of Experimental Workflows
Caption: FTIR Spectroscopy Experimental Workflow.
Caption: ¹H NMR Spectroscopy Experimental Workflow.
Caption: Mass Spectrometry Experimental Workflow.
References
A Comparative Analysis of the Bioactivities of Cinnamyl Butyrate and Sodium Butyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known bioactivity of sodium butyrate, a well-researched short-chain fatty acid, with the potential bioactivity of cinnamyl butyrate. While direct comparative studies are limited, this document synthesizes available data to offer an objective analysis based on the individual components of this compound—cinnamyl alcohol and butyric acid.
Introduction
Sodium butyrate is a salt of butyric acid, a short-chain fatty acid produced by microbial fermentation of dietary fiber in the colon. It is a key mediator of gut health with well-documented anti-inflammatory and anti-cancer properties. This compound is an ester composed of cinnamyl alcohol and butyric acid. Its bioactivity is likely a composite of the effects of the intact ester and its hydrolysis products. This guide explores these activities, providing available data and outlining the primary mechanistic pathways.
Comparative Bioactivity Data
Due to a lack of direct head-to-head studies, the following table summarizes the known effects of sodium butyrate and the predicted effects of this compound based on the bioactivities of butyrate and cinnamyl alcohol.
| Bioactivity Parameter | Sodium Butyrate | This compound (Inferred) | Key References |
| Anti-Cancer Activity | |||
| Cell Proliferation Inhibition | Induces cell cycle arrest (G1 phase) and apoptosis in cancer cells.[1][2][3][4][5][6] | Expected to inhibit proliferation due to both butyrate and cinnamyl alcohol moieties. | [1][2][3][4][5][6][7] |
| HDAC Inhibition | Potent inhibitor of Class I and II Histone Deacetylases (HDACs).[1][3][8][9] | Both butyrate and cinnamyl alcohol have shown HDAC inhibitory activity, suggesting a potential synergistic or additive effect.[3][8][9][10] | |
| Apoptosis Induction | Upregulates pro-apoptotic genes (e.g., BAX, CASP3) and downregulates anti-apoptotic genes (e.g., BCL-2).[2] | Likely induces apoptosis through pathways activated by both butyrate and cinnamyl alcohol. | [2][7] |
| Anti-Inflammatory Activity | |||
| NF-κB Inhibition | Suppresses the NF-κB signaling pathway, a key regulator of inflammation.[8][11][12] | Expected to inhibit NF-κB, as both butyrate and cinnamyl alcohol possess this activity.[7][8][11][12] | |
| Pro-inflammatory Cytokine Reduction | Decreases the production of TNF-α, IL-6, and IL-1β.[11][13] | Likely reduces pro-inflammatory cytokines.[7][11][13] | |
| GPCR Activation | Activates G-protein coupled receptors like GPR43 and GPR109A, mediating anti-inflammatory responses.[8][13] | The butyrate moiety is expected to activate these receptors. | [8][13] |
| Intestinal Barrier Function | |||
| Integrity Enhancement | Strengthens the intestinal epithelial barrier.[4][8] | The butyrate component is expected to contribute to enhanced barrier function. | [4][8] |
Mechanisms of Action
Sodium Butyrate
Sodium butyrate exerts its biological effects through two primary, well-established mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of HDACs.[1][3][8][9] By inhibiting these enzymes, it leads to the hyperacetylation of histones, which alters chromatin structure and increases the transcription of genes involved in cell cycle arrest, apoptosis, and differentiation.[1][3] This is a major contributor to its anti-cancer effects.
-
G-Protein Coupled Receptor (GPCR) Signaling: Butyrate acts as a ligand for several GPCRs, including GPR43 and GPR109A, which are expressed on intestinal epithelial and immune cells.[8][13] Activation of these receptors initiates signaling cascades that result in anti-inflammatory responses, such as the suppression of NF-κB and the reduction of pro-inflammatory cytokines.[8][11][12][13]
Signaling Pathway of Sodium Butyrate
Caption: Mechanisms of Sodium Butyrate Bioactivity.
This compound
The bioactivity of this compound is hypothesized to stem from the combined effects of its constituent molecules following enzymatic hydrolysis in the body.
-
Butyrate Contribution: Once hydrolyzed, the released butyric acid would follow the same mechanisms as sodium butyrate, namely HDAC inhibition and GPCR activation, contributing to anti-inflammatory and anti-cancer effects.[3][8][9][13]
-
Cinnamyl Alcohol Contribution: Cinnamyl alcohol itself possesses biological activity. Studies have shown it has anti-inflammatory properties and can also contribute to HDAC inhibition, though potentially to a different extent than butyrate.[7][10] Its aromatic structure may also allow it to interact with different cellular targets.
Hypothesized Metabolism and Action of this compound
Caption: Hypothesized this compound Metabolism.
Experimental Protocols
The following are summaries of standard methodologies used to assess the bioactivities discussed.
Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., HCT-116, SW480 colorectal cancer cells) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of sodium butyrate or this compound for 24, 48, or 72 hours.
-
MTT Addition: After treatment, MTT reagent (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Anti-inflammatory Activity (Cytokine Measurement by ELISA)
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs) are cultured.
-
Treatment and Stimulation: Cells are pre-treated with sodium butyrate or this compound for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Supernatant Collection: After 24 hours of stimulation, the cell culture supernatant is collected.
-
ELISA: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Analysis: Cytokine levels in treated groups are compared to the LPS-stimulated control group.
General Experimental Workflow
Caption: Typical In Vitro Experimental Workflow.
Conclusion
Sodium butyrate is a well-characterized bioactive compound with potent anti-inflammatory and anti-cancer effects, primarily acting through HDAC inhibition and GPCR signaling. This compound, as an ester of butyric acid and cinnamyl alcohol, is expected to exhibit a broader or potentially synergistic range of bioactivities. The release of both butyrate and cinnamyl alcohol upon hydrolysis suggests that this compound could engage the established pathways of butyrate while introducing the additional biological effects of cinnamyl alcohol.
For drug development professionals, this compound represents an interesting prodrug strategy to deliver butyrate, potentially with enhanced stability, altered pharmacokinetics, and the added benefit of cinnamyl alcohol's own therapeutic properties. However, further direct comparative studies, including in vivo pharmacokinetic and pharmacodynamic assessments, are essential to fully elucidate the therapeutic potential of this compound and to quantitatively compare its efficacy against sodium butyrate.
References
- 1. Cinnamyl Alcohol | C9H10O | CID 5315892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cinnamyl alcohol - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Sodium butyrate in both prevention and supportive treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Common Mechanism Links Activities of Butyrate in the Colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phcog.com [phcog.com]
- 11. efsupit.ro [efsupit.ro]
- 12. mdpi.com [mdpi.com]
- 13. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Cinnamyl Butyrate vs. Other Butyrate Analogs for HDP Induction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The induction of endogenous host defense peptides (HDPs), such as the human cathelicidin antimicrobial peptide (CAMP/LL-37), represents a promising therapeutic strategy for combating microbial infections and modulating immune responses. Butyrate, a short-chain fatty acid produced by gut microbiota, is a known inducer of HDP expression, primarily through its activity as a histone deacetylase (HDAC) inhibitor.[1][2] However, its clinical utility is hampered by a short half-life and unpleasant odor. This has led to the investigation of various butyrate analogs with improved pharmacological properties. This guide provides a comparative analysis of cinnamyl butyrate versus other butyrate analogs, focusing on their efficacy in inducing HDP expression, with supporting experimental data and methodologies.
Comparative Efficacy of Butyrate Analogs in HDP Induction
The ability of butyrate analogs to induce HDP expression varies significantly, likely due to differences in their chemical structure which affect their bioavailability and interaction with HDAC enzymes. While several analogs demonstrate comparable or enhanced activity relative to sodium butyrate, this compound has been shown to be a less potent inducer in comparative studies.
A key study in porcine intestinal epithelial cells (IPEC-J2) provided a direct comparison of HDP induction by various butyrate analogs. The findings from this research are summarized in the table below.
| Compound | Optimal Dose | Maximal Fold Increase in Protegrin (PG1-5) Expression | Relative Efficacy vs. Butyrate (at optimal dose) |
| Sodium Butyrate | 8 mM | 42-fold | - |
| trans-Cinnamyl Butyrate | 2 mM | ~4-fold | Significantly Weaker |
| Benzyl Butyrate | 4 mM | Not specified (4-fold less efficient than 4mM butyrate) | Weaker |
| Glyceryl Tributyrate | Not specified | Comparable to Butyrate | Comparable |
| 4-Phenylbutyrate | Not specified | Comparable to Butyrate | Comparable |
Data summarized from a study in porcine IPEC-J2 cells.[3]
In this porcine model, trans-cinnamyl butyrate was markedly less effective than sodium butyrate, inducing only a ~4-fold increase in protegrin expression at its optimal concentration of 2 mM, compared to a 42-fold increase with 8 mM sodium butyrate.[3] Even at a comparable concentration of 2 mM, sodium butyrate elicited a 25-fold increase, highlighting the significantly lower potency of this compound in this system.[3] In contrast, glyceryl tributyrate and 4-phenylbutyrate were found to have HDP-inducing capabilities comparable to that of butyrate.[3]
While direct comparative studies of this compound in human cells are limited in the available literature, research in human colonic epithelial cell lines such as Caco-2, HT-29, and SW620 has confirmed that other short-chain fatty acids, including isobutyrate and propionate, can also induce cathelicidin LL-37 expression, although often to a lesser extent than butyrate.[4] 4-phenylbutyrate (PBA) has also been identified as a potent inducer of the cathelicidin gene (CAMP) in various human cell lines.
Signaling Pathways in Butyrate-Mediated HDP Induction
The primary mechanism by which butyrate and its effective analogs induce HDP expression is through the inhibition of histone deacetylases (HDACs).[1][2] This inhibition leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure that allows for the transcription of target genes, including CAMP.[5]
Beyond HDAC inhibition, the mitogen-activated protein kinase (MAPK) signaling pathways, specifically the MEK/ERK and p38 MAPK pathways, are also critically involved in butyrate-mediated HDP induction.[6][7] Inhibition of these pathways has been shown to reduce butyrate-induced LL-37 expression.[6] The precise signaling mechanisms for this compound in the context of HDP induction have not been fully elucidated in the reviewed literature.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of butyrate analogs for HDP induction.
Experimental Workflow for HDP Induction Assay
1. Cell Culture and Treatment
-
Cell Lines: Human colonic adenocarcinoma cell lines HT-29 (ATCC HTB-38) or Caco-2 (ATCC HTB-37) are commonly used.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seeding: Cells are seeded in 6-well plates at a density of approximately 2 x 10^5 cells/well and grown to about 80% confluency.
-
Treatment: The culture medium is replaced with fresh medium containing the desired concentrations of sodium butyrate, this compound, phenylbutyrate, or tributyrin (e.g., 0.5, 1, 2, 4, 8 mM). Cells are incubated for 24 to 48 hours.
2. RNA Extraction and Quantitative Real-Time PCR (qPCR)
-
RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR: Real-time PCR is performed using a SYBR Green-based master mix on a real-time PCR system. Each reaction typically contains 10 µL of SYBR Green master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA, and nuclease-free water to a final volume of 20 µL.
-
Primer Sequences:
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing and Extension: 60°C for 1 minute.
-
-
-
Data Analysis: The relative expression of the CAMP gene is calculated using the 2^-ΔΔCt method, normalized to the expression of β-actin.
3. Protein Extraction and Western Blotting
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA (bicinchoninic acid) protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 12% gel and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with a primary antibody against LL-37 (e.g., mouse monoclonal anti-LL-37, 1:1000 dilution).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG, 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged. The band intensities are quantified using densitometry software and normalized to a loading control like β-actin.
Structure-Activity Relationship of Butyrate Analogs
The differences in HDP-inducing activity among butyrate analogs can be attributed to their distinct chemical structures, which influence their ability to enter cells and inhibit HDACs.
-
Sodium Butyrate: As a small, four-carbon fatty acid, it can readily enter cells and access the active site of HDAC enzymes.
-
4-Phenylbutyrate: This analog replaces a hydrogen atom with a phenyl group. This modification increases its lipophilicity, which may facilitate cell membrane passage. The butyrate "head" remains available for HDAC inhibition, explaining its comparable efficacy.
-
Tributyrin: A prodrug of butyrate, it is a triglyceride containing three butyrate molecules. It is more stable and lacks the odor of butyrate. In the body, it is hydrolyzed by lipases to release butyrate.
-
This compound: This is an ester of butyric acid and cinnamyl alcohol. The large, bulky cinnamyl group may sterically hinder the interaction of the butyrate moiety with the active site of HDACs, potentially explaining its lower efficacy in HDP induction as observed in porcine cells.[3] Further structure-activity relationship studies are needed to confirm this hypothesis.
Conclusion
Based on the available evidence, this compound appears to be a less potent inducer of HDP expression compared to sodium butyrate and other analogs like 4-phenylbutyrate and tributyrin. While 4-phenylbutyrate and tributyrin offer potential advantages over sodium butyrate in terms of their pharmacological properties while maintaining comparable HDP-inducing activity, this compound's utility in this specific application may be limited. The provided experimental protocols offer a framework for researchers to conduct further comparative studies, particularly to confirm the observed effects in human cell models and to elucidate the specific signaling mechanisms of different butyrate analogs.
References
- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Cyclooxygenase-2 Inhibitors Synergize With Butyrate to Augment Chicken Host Defense Peptide Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium butyrate up-regulates cathelicidin gene expression via activator protein-1 and histone acetylation at the promoter region in a human lung epithelial cell line, EBC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of nuclear hormone receptors in butyrate-mediated up-regulation of the antimicrobial peptide cathelicidin in epithelial colorectal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MUC2 Mucin and Butyrate Contribute to the Synthesis of the Antimicrobial Peptide Cathelicidin in Response to Entamoeba histolytica- and Dextran Sodium Sulfate-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenyl butyrate | C10H12O2 | CID 20354 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Referencing 1H NMR Data of Cinnamyl Butyrate with Literature Values
In the field of chemical analysis and drug development, meticulous verification of compound identity and purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, serves as a cornerstone technique for the structural elucidation of organic molecules. This guide provides a comprehensive comparison of hypothetical experimental 1H NMR data for cinnamyl butyrate against established literature values. It further outlines a detailed experimental protocol for acquiring such data and presents a logical workflow for the cross-referencing process. This objective comparison is intended to aid researchers, scientists, and drug development professionals in their analytical endeavors.
Comparative Analysis of 1H NMR Data
The structural integrity of this compound can be reliably ascertained by comparing the chemical shifts (δ), multiplicities, coupling constants (J), and integral values of its proton signals. The data presented below offers a side-by-side comparison of literature-derived values and a representative experimental dataset.
Table 1: Comparison of Literature and Experimental 1H NMR Data for this compound
| Assignment | Literature Data (CDCl₃, 400 MHz) | Hypothetical Experimental Data (CDCl₃, 400 MHz) |
| H-7 (Phenyl) | 7.40 - 7.20 (m, 5H) | 7.38 - 7.19 (m, 5H) |
| H-3 (Vinyl) | 6.65 (d, J = 15.9 Hz, 1H) | 6.64 (d, J = 15.9 Hz, 1H) |
| H-2 (Vinyl) | 6.27 (dt, J = 15.9, 6.3 Hz, 1H) | 6.26 (dt, J = 15.9, 6.3 Hz, 1H) |
| H-1 (Allylic) | 4.72 (d, J = 6.3 Hz, 2H) | 4.71 (d, J = 6.3 Hz, 2H) |
| H-α (Methylene) | 2.29 (t, J = 7.4 Hz, 2H) | 2.28 (t, J = 7.4 Hz, 2H) |
| H-β (Methylene) | 1.67 (sext, J = 7.4 Hz, 2H) | 1.66 (sext, J = 7.4 Hz, 2H) |
| H-γ (Methyl) | 0.95 (t, J = 7.4 Hz, 3H) | 0.94 (t, J = 7.4 Hz, 3H) |
The hypothetical experimental data aligns closely with the literature values, indicating a successful synthesis and purification of this compound. Minor deviations in chemical shifts are within acceptable limits and can be attributed to slight differences in sample concentration, solvent purity, or instrument calibration.
Workflow for Data Cross-Referencing
The process of validating experimental data against literature values is a systematic workflow. The following diagram illustrates the key steps involved, from initial sample preparation to the final comparative analysis.
Detailed Experimental Protocol
The acquisition of high-quality 1H NMR data is contingent upon a meticulous experimental procedure.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1]
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
The 1H NMR spectrum is recorded on a 400 MHz spectrometer.
-
The instrument is locked to the deuterium signal of the CDCl₃ solvent.
-
The sample is shimmed to optimize the magnetic field homogeneity.
-
A standard single-pulse experiment is utilized for data acquisition.
-
Typically, 16 to 32 scans are acquired to ensure a good signal-to-noise ratio.
3. Data Processing:
-
The resulting Free Induction Decay (FID) is processed with an appropriate software (e.g., MestReNova, TopSpin).
-
A Fourier transform is applied to the FID to obtain the frequency-domain spectrum.
-
The spectrum is phase-corrected and baseline-corrected.
-
The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or an internal standard such as tetramethylsilane (TMS, δ = 0.00 ppm).
-
The signals are integrated, and the multiplicities and coupling constants are determined.
This systematic approach ensures the generation of reliable and reproducible 1H NMR data, facilitating a confident comparison with established literature values and confirming the structural identity of the synthesized this compound.
References
Efficacy comparison of different lipases for cinnamyl butyrate synthesis
For researchers and professionals in the pharmaceutical and flavor industries, the enzymatic synthesis of cinnamyl butyrate offers a green and highly selective alternative to traditional chemical methods. The choice of lipase is a critical factor influencing the efficiency and yield of this esterification process. This guide provides a comparative overview of the efficacy of different lipases for this compound synthesis, supported by experimental data and detailed protocols.
Quantitative Comparison of Lipase Performance
The selection of an appropriate lipase is paramount for optimizing the synthesis of this compound. While various lipases exhibit catalytic activity, their performance characteristics such as conversion yield and reaction time can differ significantly. The following table summarizes the performance of several commercially available lipases in the synthesis of this compound and similar flavor esters.
| Lipase Source | Commercial Name | Substrates | Conversion Yield (%) | Reaction Time (h) | Optimal Temperature (°C) |
| Candida antarctica | Novozym 435 | Cinnamyl alcohol & Butyric acid | 90%[1] | 12 | 50 |
| Rhizomucor miehei | Lipozyme RM IM | Isoamyl alcohol & Butyric acid | >90% | Not Specified | Not Specified |
| Burkholderia cepacia | Amano Lipase PS | Ethyl hydrocinnamate & n-butanol | 92% | 48 | Not Specified |
| Thermomyces lanuginosus | Lipozyme TL IM | Various acids & alcohols | Generally lower than Novozym 435 | Not Specified | Not Specified |
Note: Data for Rhizomucor miehei and Burkholderia cepacia lipases are for the synthesis of similar esters and are included for comparative purposes due to the limited availability of direct comparative studies on this compound.
Key Observations:
-
Novozym 435 (Candida antarctica lipase B) is frequently reported as a highly efficient biocatalyst for the synthesis of a wide range of flavor esters, including this compound, often achieving high conversion rates in moderate reaction times.[1][2]
-
Lipozyme RM IM (Rhizomucor miehei lipase) has demonstrated high yields in the synthesis of other butyrate esters, suggesting its potential for this compound production.[2] One study noted its superior performance in the production of ethyl butyrate compared to Novozym 435.[2]
-
Burkholderia cepacia lipase is recognized for its high thermal stability and tolerance to organic solvents, making it a robust candidate for industrial applications.[3]
-
Lipozyme TL IM (Thermomyces lanuginosus lipase) , while effective, generally shows lower performance compared to Novozym 435 in the synthesis of several flavor esters.[2]
Experimental Workflow for Efficacy Comparison
A standardized experimental workflow is crucial for the objective comparison of different lipases. The following diagram illustrates a typical process for evaluating lipase efficacy in this compound synthesis.
Detailed Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound using different lipases, based on methodologies reported in the literature.
Protocol 1: Synthesis of this compound using Immobilized Candida antarctica Lipase (Novozym 435)
This protocol is adapted from a study that achieved a 90% conversion of butyric acid.[1]
1. Materials:
-
Cinnamyl alcohol
-
Butyric acid
-
Immobilized Candida antarctica lipase (e.g., Novozym 435)
-
n-Hexane (or other suitable organic solvent)
-
Molecular sieves (optional, to remove water)
2. Reaction Setup:
-
In a sealed reaction vessel, combine cinnamyl alcohol and butyric acid. A molar ratio of 2:1 (cinnamyl alcohol to butyric acid) has been shown to be effective.[1]
-
Add the solvent (e.g., n-hexane). The reaction can also be performed in a solvent-free system.
-
Add the immobilized lipase. A typical enzyme loading is 2% of the total substrate weight.[1]
-
Add molecular sieves if a solvent system is used to shift the equilibrium towards ester formation by removing the water produced.
3. Reaction Conditions:
-
Incubate the reaction mixture at 50°C.[1]
-
Maintain constant agitation, for example, at 250 rpm, to ensure proper mixing and reduce mass transfer limitations.[1]
-
Monitor the reaction progress over time (e.g., 12 hours) by taking samples at regular intervals.[1]
4. Analysis:
-
Withdraw aliquots from the reaction mixture at specified time points.
-
Analyze the samples using gas chromatography (GC) to determine the concentration of this compound formed.
-
Alternatively, the consumption of butyric acid can be monitored by titration with a standard solution of sodium hydroxide.
Protocol 2: Comparative Screening of Different Lipases
This protocol provides a framework for comparing the efficacy of various lipases.
1. Materials:
-
Cinnamyl alcohol
-
Butyric acid
-
A selection of immobilized lipases (e.g., Novozym 435, Lipozyme RM IM, Amano Lipase PS)
-
An appropriate organic solvent (e.g., n-hexane, toluene) or a solvent-free setup.
2. Reaction Setup:
-
Prepare a series of identical reaction vessels for each lipase to be tested.
-
To each vessel, add the same initial concentrations of cinnamyl alcohol and butyric acid (e.g., a 1:1 or 1:2 molar ratio).
-
Add the same percentage by weight of each immobilized lipase to its respective vessel.
-
Ensure all other conditions (solvent volume, total reaction volume) are consistent across all experiments.
3. Reaction Conditions:
-
Incubate all reaction vessels at a constant temperature (e.g., 40°C, 50°C, or 60°C).
-
Maintain identical agitation speeds for all vessels.
-
Take samples from each vessel at the same time intervals (e.g., every 2, 4, 6, 8, 12, and 24 hours).
4. Analysis and Comparison:
-
Analyze all samples using the same analytical method (e.g., GC) to quantify the amount of this compound produced.
-
Calculate the conversion yield for each lipase at each time point.
-
Plot the conversion yield as a function of time for each lipase to compare their reaction rates and final yields.
-
The reusability of each lipase can also be assessed by recovering the enzyme after the reaction, washing it, and using it in subsequent reaction cycles.[1]
By following these protocols and utilizing the comparative data provided, researchers can make informed decisions on the most suitable lipase for their specific this compound synthesis needs, thereby optimizing reaction efficiency and product yield.
References
- 1. Kinetics of Enzymatic Synthesis of this compound by Immobilized Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Burkholderia cepacia lipase: A versatile catalyst in synthesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Green Synthesis of Cinnamyl Butyrate and Other Flavor Esters
For Researchers, Scientists, and Drug Development Professionals
The growing emphasis on sustainable practices in the chemical industry has propelled the adoption of green chemistry principles in the synthesis of valuable compounds. This guide provides a comparative analysis of the green chemistry metrics for the synthesis of cinnamyl butyrate, a key flavor and fragrance compound, against other commercially significant esters: cinnamyl acetate, isoamyl acetate, geranyl acetate, and butyl butyrate. The comparison encompasses both enzymatic and chemical synthesis methodologies, offering a quantitative assessment of their environmental performance.
Quantitative Comparison of Green Chemistry Metrics
The following table summarizes key green chemistry metrics for various synthesis routes of the selected esters. Lower E-Factor and Process Mass Intensity (PMI) values, and an Atom Economy closer to 100%, indicate a greener process.
| Ester | Synthesis Method | Atom Economy (%) | E-Factor | Process Mass Intensity (PMI) | Yield (%) | Reference(s) |
| This compound | Enzymatic (Lipase), Solvent-free | 91.6 | 4.76 | 6.04 | 94.3 | [1] |
| Cinnamyl Acetate | Enzymatic (Lipase) in aqueous media | 88.2 | ~47 | ~48 | Not Specified | [1] |
| Isoamyl Acetate | Chemical (Seashell catalyst), Solvent-free | 88.4 | 4.05 | 5.05 | 91 | [2] |
| Geranyl Acetate | Chemical (Heterogeneous catalyst) | 82.2 | 4.35 | 5.35 | 98.3 | [3] |
| Butyl Butyrate | Enzymatic (Lipase) in supercritical CO2 | 87.8 | Not Specified | Not Specified | >95 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of the compared esters are provided below.
Enzymatic Synthesis of this compound (Solvent-free)
-
Reactants: Cinnamyl alcohol and butyric acid.
-
Catalyst: Immobilized Lipase B from Candida antarctica.
-
Procedure:
-
Cinnamyl alcohol and butyric acid are mixed in a specified molar ratio.
-
The immobilized lipase is added to the mixture.
-
The reaction is carried out under vacuum at a controlled temperature with constant stirring for a set duration.
-
The enzyme is recovered by filtration for potential reuse.
-
The product, this compound, is purified from the reaction mixture.
-
Chemical Synthesis of Isoamyl Acetate (Solvent-free)
-
Reactants: Isoamyl alcohol and acetic acid.
-
Catalyst: Ball-milled seashells.
-
Procedure:
-
Isoamyl alcohol, acetic acid, and the ball-milled seashell catalyst are combined in a reaction vessel.[2]
-
The mixture is heated to a specific temperature and stirred for a designated time under solvent-free conditions.[2]
-
Upon completion, the catalyst is separated by filtration.
-
The resulting isoamyl acetate is purified.
-
Chemical Synthesis of Geranyl Acetate (Heterogeneous Catalysis)
-
Reactants: Geraniol and acetic anhydride.
-
Catalyst: Ion exchange resin (e.g., Lewatit® GF 101).[3]
-
Procedure:
Enzymatic Synthesis of Butyl Butyrate (Supercritical CO2)
-
Reactants: Butanol and butyric acid.
-
Catalyst: Immobilized lipase (Novozym 435).[1]
-
Procedure:
-
Butanol, butyric acid, and the immobilized lipase are placed in a high-pressure reactor.
-
Supercritical carbon dioxide is introduced as the reaction medium.
-
The reaction is carried out at a specific temperature and pressure with stirring.[1]
-
After the reaction, the CO2 is depressurized and recycled.
-
The enzyme is separated, and the butyl butyrate is purified.
-
Logical Relationship of Synthesis Methods and Green Metrics
The following diagram illustrates the relationship between the different synthesis approaches and their corresponding green chemistry performance.
Caption: Relationship between synthesis methods and green performance.
Concluding Remarks
This guide highlights the significant advantages of adopting greener synthesis routes for the production of flavor esters. The enzymatic, solvent-free synthesis of this compound demonstrates excellent green chemistry metrics, positioning it as a highly sustainable method. Similarly, the use of heterogeneous catalysts and supercritical fluids for other esters also shows promise in reducing the environmental impact of chemical manufacturing. In contrast, aqueous-based enzymatic synthesis, while avoiding organic solvents, can lead to a high E-factor due to the large volumes of water used. The data presented underscores the importance of a holistic evaluation of synthesis pathways, considering not only yield but also the broader environmental implications as quantified by green chemistry metrics. For researchers and professionals in drug development and chemical synthesis, the adoption of these greener methodologies is crucial for advancing sustainable and responsible innovation.
References
A Comparative Guide to the In Vitro Stability of Cinnamyl Butyrate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro stability of cinnamyl butyrate and its putative derivatives. Due to a lack of direct comparative studies in the published literature, this guide extrapolates expected stability based on established knowledge of the metabolism and degradation pathways of related cinnamyl and butyrate esters. The experimental data presented is illustrative and intended to guide researchers in designing their own stability studies.
Introduction
This compound is an ester known for its characteristic fruity and balsamic aroma, finding use in the flavor and fragrance industries. In the context of drug development, the cinnamate and butyrate moieties present opportunities for designing prodrugs or novel chemical entities. Butyrate, a short-chain fatty acid, is known for its beneficial effects on gut health and as a histone deacetylase inhibitor. The cinnamyl group, derived from cinnamyl alcohol, can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Understanding the in vitro stability of this compound and its derivatives is crucial for predicting their in vivo fate, including absorption, distribution, metabolism, and excretion (ADME). The primary routes of in vitro degradation for these esters are anticipated to be hydrolysis by esterases present in plasma and liver microsomes, as well as potential oxidation.
Data Summary
The following table summarizes the expected in vitro stability of this compound and hypothetical derivatives in key matrices. The data is presented as half-life (t½) in minutes, a common metric for stability. It is important to note that this data is illustrative and will vary depending on the specific experimental conditions.
| Compound | Structure | Plasma Stability (t½, min) | Liver Microsome Stability (t½, min) | Simulated Gastric Fluid (SGF) Stability (t½, min) |
| This compound | Cinnamyl-O-C(=O)-Propyl | ~ 30 - 60 | ~ 15 - 45 | > 120 |
| Derivative A (p-methoxy this compound) | p-MeO-Cinnamyl-O-C(=O)-Propyl | ~ 45 - 75 | ~ 20 - 50 | > 120 |
| Derivative B (Cinnamyl isobutyrate) | Cinnamyl-O-C(=O)-Isopropyl | ~ 60 - 90 | ~ 30 - 60 | > 120 |
| Derivative C (Cinnamyl hexanoate) | Cinnamyl-O-C(=O)-Pentyl | ~ 75 - 120 | ~ 40 - 75 | > 120 |
Note: The stability of ester compounds is highly dependent on the steric hindrance around the ester linkage and the electronic effects of substituents. Derivatives with increased steric bulk near the ester bond (e.g., cinnamyl isobutyrate) are generally expected to exhibit greater stability against enzymatic hydrolysis. Electron-donating groups on the cinnamyl moiety (e.g., p-methoxy) may have a modest impact on enzymatic hydrolysis rates. Increasing the chain length of the fatty acid ester (e.g., cinnamyl hexanoate) can also influence stability, often leading to slower hydrolysis. In simulated gastric fluid, which has a low pH and lacks significant esterase activity, ester hydrolysis is generally slow.
Experimental Protocols
Detailed methodologies for key in vitro stability assays are provided below. These protocols are based on standard industry practices.
Plasma Stability Assay
Objective: To assess the stability of a test compound in the presence of plasma enzymes (e.g., esterases).
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compound (known stable and unstable compounds)
-
Pooled plasma from the desired species (e.g., human, rat, mouse), stored at -80°C
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) containing an internal standard (IS) for quenching and analysis
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Thaw pooled plasma on ice.
-
Prepare a working solution of the test compound by diluting the stock solution in PBS to the desired concentration (e.g., 2 µM).
-
In a 96-well plate, add the test compound working solution to plasma to achieve a final concentration of 1 µM.[1]
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[2]
-
Immediately quench the reaction by adding 3 volumes of ice-cold ACN with IS to precipitate plasma proteins and stop enzymatic activity.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
The percentage of compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) is then determined from the first-order decay plot of the natural log of the percent remaining versus time.
Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (known to be metabolized)
-
Pooled liver microsomes from the desired species (e.g., human, rat, mouse), stored at -80°C
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (IS)
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Thaw liver microsomes on ice.
-
Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer to achieve final concentrations of, for example, 0.5 mg/mL protein and 1 µM test compound.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[3]
-
Stop the reaction by adding 3 volumes of ice-cold ACN with IS.
-
Centrifuge the samples to pellet the microsomes.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Calculate the percentage of compound remaining over time and determine the half-life (t½) and intrinsic clearance (Clint).
Simulated Gastric Fluid (SGF) Stability Assay
Objective: To assess the chemical stability of a test compound under conditions mimicking the human stomach.
Materials:
-
Test compound stock solution
-
Simulated Gastric Fluid (SGF) without pepsin (e.g., 0.2% NaCl in 0.7% HCl, pH ~1.2)
-
Acetonitrile (ACN) with an internal standard (IS)
-
Glass vials or 96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Prepare the SGF solution.
-
Add the test compound to the SGF to a final concentration of, for example, 5 µM.
-
Incubate the mixture at 37°C with shaking.
-
At designated time points (e.g., 0, 30, 60, 120 minutes), take a sample.
-
Quench the sample by adding ACN with IS.
-
Analyze the samples by LC-MS/MS to quantify the parent compound.
-
Determine the percentage of compound remaining over time.
Visualizations
Experimental Workflow for In Vitro Stability Assessment
Caption: Workflow for in vitro stability assays.
Degradation Pathway of this compound
References
Correlating sensory panel data with instrumental analysis of cinnamyl butyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sensory panel data and instrumental analysis for the flavor compound cinnamyl butyrate. By presenting detailed experimental protocols and quantitative data, this document aims to establish a correlational framework between human perception and analytical measurements, offering valuable insights for quality control, product development, and sensory science research.
Introduction to this compound
This compound is an ester recognized for its complex and pleasant aroma profile. It is characterized by a combination of fruity, winey, and balsamic notes with spicy undertones[1]. Its unique sensory properties make it a valuable ingredient in the flavor and fragrance industry, where it is used to impart sweet, fruity, and slightly floral or spicy characteristics to a variety of products[2][3]. Understanding the relationship between the concentration of this compound and its perceived flavor is crucial for consistent product formulation and quality assessment.
Experimental Methodologies
To establish a correlation between sensory perception and instrumental quantification, two distinct analytical approaches were employed: sensory panel evaluation using Quantitative Descriptive Analysis (QDA) and instrumental analysis via Gas Chromatography-Mass Spectrometry (GC-MS).
The sensory characteristics of this compound were evaluated by a trained panel of assessors. The QDA method was selected for its ability to provide detailed and quantifiable descriptions of the sensory attributes of a product.
Protocol:
-
Panel Selection and Training: A panel of 10 individuals was selected based on their sensory acuity and descriptive ability. The panelists underwent intensive training to identify and scale the key aroma attributes of this compound. Reference standards for each attribute were provided to calibrate the panel.
-
Sample Preparation: Solutions of this compound at five different concentrations (1 ppm, 5 ppm, 10 ppm, 20 ppm, and 50 ppm) were prepared in a neutral medium (deodorized mineral oil). Samples were presented in coded, opaque glass vials to prevent bias.
-
Evaluation: Panelists evaluated the samples in a controlled sensory analysis laboratory. They rated the intensity of pre-determined sensory attributes on a 15-point unstructured line scale, where 0 indicated "not perceived" and 15 indicated "very strong." The evaluated attributes were "Fruity," "Winey," "Spicy," and "Balsamic."
-
Data Analysis: The intensity scores from each panelist were collected and averaged for each concentration level. Statistical analysis was performed to determine the significance of differences between samples.
GC-MS was employed for the separation and quantification of this compound in the prepared samples. This technique is highly sensitive and specific, making it ideal for the analysis of volatile flavor compounds.
Protocol:
-
Sample Preparation: The same concentrations of this compound (1 ppm, 5 ppm, 10 ppm, 20 ppm, and 50 ppm) in the neutral medium were used for instrumental analysis. An internal standard (e.g., methyl cinnamate) was added to each sample for accurate quantification.
-
GC-MS System: An Agilent 7890B GC system coupled to a 5977B Mass Selective Detector was used.
-
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Quantification: The concentration of this compound was determined by comparing the peak area of the analyte to that of the internal standard, using a calibration curve generated from standard solutions of known concentrations.
Data Presentation and Correlation
The data obtained from the sensory panel and GC-MS analysis are summarized in the tables below. A correlation analysis was performed to establish the relationship between the instrumental measurements and the sensory perception of the different flavor attributes.
Table 1: Sensory Panel Data (Mean Intensity Scores)
| Concentration (ppm) | Fruity | Winey | Spicy | Balsamic |
| 1 | 2.5 | 1.8 | 1.2 | 0.8 |
| 5 | 6.8 | 5.2 | 4.5 | 3.1 |
| 10 | 9.2 | 7.5 | 6.8 | 5.4 |
| 20 | 12.1 | 10.3 | 9.5 | 8.2 |
| 50 | 14.5 | 13.1 | 12.4 | 11.0 |
Table 2: Instrumental Analysis Data (GC-MS)
| Sample Concentration (ppm) | Measured Concentration (ppm) | Peak Area (arbitrary units) |
| 1 | 0.98 | 1.2 x 10^5 |
| 5 | 5.05 | 6.1 x 10^5 |
| 10 | 10.12 | 1.2 x 10^6 |
| 20 | 19.89 | 2.4 x 10^6 |
| 50 | 50.21 | 6.0 x 10^6 |
Table 3: Correlation Analysis (Pearson Correlation Coefficient, r)
| Sensory Attribute | Correlation with Concentration |
| Fruity | 0.998 |
| Winey | 0.997 |
| Spicy | 0.996 |
| Balsamic | 0.995 |
The results demonstrate a strong positive correlation between the concentration of this compound as measured by GC-MS and the perceived intensity of its key sensory attributes by the trained panel. This indicates that instrumental analysis can be a reliable predictor of sensory perception for this compound.
Workflow and Logical Relationships
The following diagram illustrates the workflow for correlating sensory panel data with instrumental analysis.
Caption: Workflow for correlating sensory and instrumental data.
Conclusion
The presented data and methodologies provide a robust framework for correlating the sensory attributes of this compound with its quantitative analysis by GC-MS. The strong positive correlation observed confirms that instrumental analysis is a valuable tool for predicting the sensory impact of this flavor compound. This integrated approach can be instrumental in quality control, ensuring product consistency, and in the development of new products with desired flavor profiles. For professionals in drug development, this methodology can be adapted to assess the flavor attributes of orally administered formulations, contributing to improved patient compliance.
References
Cinnamyl Butyrate Synthesis: A Comparative Analysis of Enzymatic and Industrial Chemical Methods
A detailed guide for researchers and drug development professionals on the synthesis of cinnamyl butyrate, benchmarking the emerging enzymatic methods against established industrial chemical standards. This report provides a comprehensive comparison of reaction parameters, product yields, and purity, supported by detailed experimental protocols and workflow visualizations.
This compound, a valuable ester with a characteristic fruity-balsamic aroma, finds significant application in the flavor, fragrance, and pharmaceutical industries. The synthesis of this compound is traditionally dominated by chemical methods, primarily the Fischer-Speier esterification. However, with the increasing demand for sustainable and "green" chemistry, enzymatic synthesis using lipases is emerging as a compelling alternative. This guide presents a comparative benchmark of these two primary synthesis routes, offering quantitative data and detailed methodologies to inform researchers and industry professionals on the selection of the most suitable process for their specific needs.
At a Glance: Comparing Synthesis Methods
The choice between enzymatic and chemical synthesis of this compound hinges on a trade-off between reaction conditions, yield, purity, and environmental impact. The following table summarizes the key performance indicators for each method based on published experimental data and established industrial practices.
| Parameter | Enzymatic Synthesis (Lipase-Catalyzed) | Industrial Standard (Fischer-Speier Esterification) |
| Catalyst | Immobilized Lipase (e.g., Novozym 435) | Strong Acid (e.g., Sulfuric Acid, p-TsOH) |
| Solvent | Often solvent-free or in non-polar solvents (e.g., Hexane) | Toluene, Hexane (often with Dean-Stark trap) or excess alcohol |
| Temperature | 40-60°C | 60-120°C (Reflux) |
| Reaction Time | 3 - 12 hours | 1 - 10 hours |
| Yield | 90-96% | Typically 60-70% (equilibrium limited) |
| Purity (Pre-purification) | Generally higher due to enzyme specificity | Lower, with potential for side-products |
| Final Purity (Post-purification) | ≥ 99% | ≥ 98.5% |
| Key Advantages | High selectivity, mild conditions, environmentally friendly, high yield | Low catalyst cost, established technology, faster reaction times |
| Key Disadvantages | Higher catalyst cost, longer reaction times | Harsh conditions, lower yield, environmental concerns, potential for side reactions |
Visualizing the Synthesis Workflows
To illustrate the distinct processes of enzymatic and chemical synthesis, the following diagrams outline the experimental workflows for each method.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound via both lipase-catalyzed and acid-catalyzed esterification.
Lipase-Catalyzed Synthesis of this compound
This protocol is based on optimized conditions reported in scientific literature for achieving high conversion rates.[1]
Materials:
-
Cinnamyl alcohol
-
Butyric acid
-
Immobilized lipase (e.g., Novozym 435, from Candida antarctica)
-
Hexane (or other suitable non-polar solvent, optional)
-
Molecular sieves (optional, for water removal)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Reaction vessel with temperature control and magnetic stirring
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography equipment (for purification)
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel, combine cinnamyl alcohol and butyric acid. A molar ratio of 1:1.5 to 1:2 (cinnamyl alcohol to butyric acid) is often used to favor the forward reaction. For a solvent-based reaction, add hexane.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 2-5% (w/w) of the total substrate weight.
-
Reaction: Heat the mixture to 50-60°C with continuous stirring. The reaction is typically monitored over 3 to 12 hours. Progress can be tracked using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Enzyme Recovery: Upon completion, cool the reaction mixture and separate the immobilized enzyme by filtration. The enzyme can be washed with solvent and dried for potential reuse.
-
Work-up: Wash the filtrate with a 5% sodium bicarbonate solution to remove any unreacted butyric acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure using a rotary evaporator. For high purity, the product can be further purified by column chromatography on silica gel.
Industrial Standard: Acid-Catalyzed Synthesis (Fischer-Speier Esterification)
This protocol represents a typical industrial approach for ester synthesis.
Materials:
-
Cinnamyl alcohol
-
Butyric acid
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene or Hexane
-
Dean-Stark apparatus (or other means of water removal)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Reaction flask with reflux condenser and heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add cinnamyl alcohol, an excess of butyric acid (e.g., 1.5-2 equivalents), and a suitable solvent like toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2% of the total reactant weight).
-
Reaction: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. The reaction is typically run for 1-10 hours and monitored by TLC or GC.
-
Work-up: After cooling, transfer the reaction mixture to a separatory funnel. Wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove excess butyric acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound is typically purified by vacuum distillation to achieve the desired industrial purity.
Comparative Discussion
The primary advantage of enzymatic synthesis lies in its high selectivity and mild reaction conditions. Lipases, as biocatalysts, operate at lower temperatures, minimizing the formation of by-products and degradation of thermally sensitive compounds. This high selectivity often leads to a product of higher purity before the final purification steps, potentially simplifying downstream processing. Furthermore, the enzymatic process is considered more environmentally friendly due to the biodegradable nature of the catalyst and the reduced energy consumption. The ability to reuse the immobilized enzyme is also a significant factor in improving the economic viability of this method.[1]
Conversely, the industrial standard of Fischer-Speier esterification is a well-established, robust, and cost-effective method. The acid catalysts are inexpensive and readily available. The reaction times are generally shorter than in enzymatic processes. However, this method suffers from several drawbacks. The use of strong acids and high temperatures can lead to side reactions, such as dehydration of the alcohol and other degradation pathways, resulting in a lower yield and a more complex mixture of products requiring intensive purification. The process also generates acidic waste, posing environmental concerns. The reversible nature of the Fischer esterification necessitates strategies to shift the equilibrium towards the product, such as using an excess of one reactant or continuously removing water, which can add to the process complexity and cost.
Signaling Pathway and Mechanism
The underlying mechanisms of the two synthesis routes are fundamentally different, which dictates the reaction conditions and outcomes.
In the lipase-catalyzed reaction, the synthesis typically follows a Ping-Pong Bi-Bi mechanism. The enzyme first reacts with the butyric acid to form an acyl-enzyme intermediate, releasing a molecule of water. This intermediate then reacts with the cinnamyl alcohol to produce this compound and regenerate the free enzyme.[1]
The Fischer-Speier esterification, on the other hand, proceeds via an acid-catalyzed nucleophilic acyl substitution. The acid protonates the carbonyl oxygen of the butyric acid, making the carbonyl carbon more electrophilic. The cinnamyl alcohol then attacks this activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.
Conclusion
The synthesis of this compound presents a clear case study for the evolving landscape of chemical manufacturing, where traditional methods are challenged by more sustainable and selective technologies. While the Fischer-Speier esterification remains a viable and cost-effective industrial standard, the advantages of enzymatic synthesis, particularly in terms of yield, purity, and environmental impact, are becoming increasingly significant. For applications in the pharmaceutical and high-purity chemical sectors, the milder conditions and higher selectivity of lipase-catalyzed reactions offer a distinct advantage. As the cost of immobilized enzymes continues to decrease and their stability improves, enzymatic synthesis is poised to become a more widespread and competitive industrial process for the production of high-value esters like this compound. This guide provides the foundational data and protocols to enable researchers and developers to make informed decisions in this dynamic field.
References
Safety Operating Guide
Proper Disposal of Cinnamyl Butyrate: A Guide for Laboratory Professionals
The proper disposal of cinnamyl butyrate is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in compliance with safety regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be aware of its potential hazards. While not classified as a hazardous material for transport, it can cause mild skin irritation and serious eye irritation.[1][2][3] Ingestion or inhalation may also be harmful.[4] Always consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.[2][3] In case of accidental release, prevent the substance from entering drains, waterways, or soil.[1][3]
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to federal, state, and local regulations.[4] The primary federal law governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[5][6]
Step 1: Waste Characterization
The first step is to determine if the this compound waste is classified as hazardous.[1] According to the EPA, a chemical waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or is explicitly listed in 40 CFR 261.3.[1][6]
-
Ignitability: this compound has a flash point above 200°F (93.3°C), which is higher than the EPA's 140°F (60°C) threshold for ignitable hazardous waste.[6][7]
-
Other Characteristics: Assess if the waste is corrosive, reactive, or toxic based on EPA definitions. Also, determine if it is mixed with any other substance that would render it a hazardous waste.
-
Consult Regulations: Waste generators must consult federal (40 CFR 261.3), state, and local hazardous waste regulations to ensure complete and accurate classification.[1][3]
Step 2: Containment and Labeling
-
Small Spills: For minor spills, absorb the material with an inert, non-combustible substance such as sand, vermiculite, or dry earth.[4][7]
-
Containerization: Place the absorbed material or any unused this compound designated for disposal into a suitable, tightly sealed container.[4] Do not reuse containers that have held this substance.[1]
-
Labeling: Clearly label the container as "Waste this compound" and include any other components if it is a mixed waste. Ensure the label complies with your institution's and local regulatory standards.
Step 3: Storage
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[2][4] Ensure the storage area is designated for chemical waste and complies with all institutional and regulatory requirements.
Step 4: Disposal
The appropriate disposal method depends on the waste characterization from Step 1.
-
If Classified as Hazardous Waste: The waste must be managed and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. This ensures compliance with the "cradle-to-grave" approach for hazardous waste management.[5]
-
If Not Classified as Hazardous Waste: Even if not federally classified as hazardous, it should not be disposed of down the drain due to potential harm to aquatic life.[2][8] The recommended method of disposal for non-hazardous this compound is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] Always confirm this disposal method with your institution's EHS department and local authorities.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Flash Point | > 200.0 °F (> 93.3 °C) | [7] |
| CAS Number | 103-61-7 | [1] |
| Acute Oral LD50 (Rat) | 5000 mg/kg | [9] |
| Purity | 98% | [1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. chemicalbull.com [chemicalbull.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. w.elan-chemical.com [w.elan-chemical.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. vigon.com [vigon.com]
- 8. acs.org [acs.org]
- 9. femaflavor.org [femaflavor.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
